3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Description
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Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHJZWIYPCQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic system is a key component in numerous approved drugs, showcasing a wide therapeutic spectrum that includes anxiolytics, anticancer agents, and treatments for neurodegenerative diseases.[3][4] The unique electronic and structural features of this scaffold allow for diverse interactions with biological targets.[5] The introduction of specific substituents, such as halogens and nitriles, onto this core structure provides medicinal chemists with powerful tools to modulate the compound's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive technical overview of the chemical properties of a specific, highly functionalized derivative: 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile. While specific literature on this exact molecule is emerging, its chemical behavior can be expertly inferred from the extensive body of research on the imidazo[1,2-a]pyridine core and its analogues.
Molecular Structure and Physicochemical Properties
The foundational imidazo[1,2-a]pyridine is an aromatic heterocyclic organic compound.[4] The structure of this compound incorporates three key functional groups that dictate its chemical personality: two bromine atoms and a carbonitrile group, strategically positioned on the fused ring system.
Caption: Molecular Structure of this compound
The bromine atoms at the 3- and 8-positions significantly influence the molecule's reactivity, serving as key handles for synthetic transformations. The carbonitrile group at the 6-position is a strong electron-withdrawing group, which modulates the electronic properties of the pyridine ring.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C8H3Br2N3 | Based on structure |
| Molecular Weight | 316.94 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Typical for similar heterocyclic compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from the aromatic and halogenated nature |
| CAS Number | Not assigned | Specific compound not widely cataloged |
Synthesis and Reaction Mechanisms
A logical synthetic pathway would begin with a suitably substituted 2-aminopyridine, followed by cyclization and subsequent bromination.
Caption: Proposed Synthetic Pathway
Step-by-Step Synthesis Protocol (Hypothetical)
-
Cyclization:
-
To a solution of 2-Amino-3-bromo-5-cyanopyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HBr).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-bromoimidazo[1,2-a]pyridine-6-carbonitrile.
-
-
Bromination:
-
Dissolve the 8-bromoimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its three functional groups. The two bromine atoms are excellent leaving groups, making them ideal sites for cross-coupling reactions. The carbonitrile group can undergo a variety of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C3 and C8 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for introducing molecular diversity.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-substituted imidazopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.[9][10][11] This is a powerful method for introducing aryl, heteroaryl, or alkyl groups. The relative reactivity of the C3 and C8 positions can potentially be controlled by the choice of catalyst and reaction conditions.
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- 11. Suzuki Coupling [organic-chemistry.org]
Spectroscopic and Synthetic Elucidation of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile: A Technical Guide for Advanced Research
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analogous compound analysis, offering a robust framework for the characterization and synthesis of this and related heterocyclic entities.
Notice of Predictive Data: Direct experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or established databases. The data presented herein is predictive, derived from the analysis of structurally similar compounds and foundational spectroscopic theory. This guide is intended to serve as a well-grounded starting point for experimental investigation.
Molecular Structure and Key Features
This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The structure is characterized by a dibrominated pyridine ring and a cyano group, which are expected to significantly influence its electronic properties, reactivity, and spectroscopic signature.
Figure 1: Structure of this compound.
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a cyclization reaction, a common strategy for forming the imidazo[1,2-a]pyridine core. The proposed pathway starts with the commercially available 2-aminopyridine, which undergoes bromination and subsequent functional group manipulations to yield the target compound.
Figure 2: Proposed synthesis workflow for this compound.
Experimental Protocol: A Predictive Approach
Step 1: Synthesis of 2-Amino-3,5-dibromopyridine A well-established procedure for the dibromination of 2-aminopyridine would be employed.
-
To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise over 1 hour, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3,5-dibromopyridine.
Step 2: Synthesis of 2-Amino-3,5-dibromo-6-cyanopyridine (Sandmeyer Reaction) This step introduces the cyano group at the 6-position.
-
Dissolve 2-amino-3,5-dibromopyridine in a mixture of concentrated hydrochloric acid and water, and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Add the cold diazonium salt solution to the copper(I) cyanide solution and stir at room temperature for 2 hours.
-
Heat the mixture to 60°C for 30 minutes, then cool and extract the product with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-amino-3,5-dibromo-6-cyanopyridine, which can be purified by column chromatography.
Step 3: Synthesis of this compound The final cyclization step forms the imidazo[1,2-a]pyridine ring system.
-
A mixture of 2-amino-3,5-dibromo-6-cyanopyridine, chloroacetaldehyde (40% aqueous solution), and sodium bicarbonate in ethanol is heated at reflux for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of bromine and cyano substituents on the imidazo[1,2-a]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of two bromine atoms and a nitrile group will significantly influence the chemical shifts of the remaining protons and carbons. Bromine's electronegativity and anisotropic effects will cause downfield shifts for adjacent protons and carbons.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 8.0 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and bromine at C3. |
| H-5 | ~ 8.5 | d | ~ 9.0 | Doublet due to coupling with H-7. Significantly deshielded by the adjacent bridgehead nitrogen and the electron-withdrawing cyano group at C6. |
| H-7 | ~ 7.8 | d | ~ 9.0 | Doublet due to coupling with H-5. Deshielded by the adjacent bromine at C8. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 115 | Shielded by the adjacent nitrogen, but deshielded by the bromine at C3. |
| C-3 | ~ 110 | Directly attached to bromine, causing a significant downfield shift.[1] |
| C-5 | ~ 130 | Deshielded by the adjacent bridgehead nitrogen and the cyano group. |
| C-6 | ~ 118 | Attached to the electron-withdrawing cyano group. |
| C-7 | ~ 135 | Deshielded by the adjacent bromine at C8. |
| C-8 | ~ 112 | Directly attached to bromine, resulting in a downfield shift. |
| C-8a | ~ 145 | Bridgehead carbon, typically deshielded. |
| C≡N | ~ 117 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the strong absorption of the nitrile group and characteristic vibrations of the aromatic system.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2230 | Strong, Sharp | C≡N stretch | The nitrile group gives a characteristic strong and sharp absorption in this region. Conjugation with the aromatic ring slightly lowers the frequency.[2][3] |
| 1620-1450 | Medium-Strong | C=C and C=N stretching | Multiple bands are expected for the aromatic ring vibrations.[4] |
| ~ 1100-1000 | Medium | C-H in-plane bending | Aromatic C-H bending vibrations. |
| ~ 850-750 | Strong | C-H out-of-plane bending | The substitution pattern will determine the exact position of these strong bands. |
| ~ 600-500 | Medium | C-Br stretching | Carbon-bromine stretching vibrations typically appear in this region. |
Mass Spectrometry (MS)
The mass spectrum will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance).
Predicted Mass Spectrometry Data (Electron Ionization, EI)
-
Molecular Formula: C₈H₃Br₂N₃
-
Molecular Weight: 300.94 g/mol
-
Exact Mass: 298.8748 (for ⁷⁹Br, ⁷⁹Br isotopes)
-
Isotopic Pattern: A characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1 will be observed for the molecular ion due to the two bromine atoms.
Predicted Fragmentation Pattern
The fragmentation of polybrominated compounds often involves the sequential loss of bromine atoms.[5]
Figure 3: Predicted mass spectral fragmentation pathway.
-
[M]⁺˙: The molecular ion with the characteristic 1:2:1 isotopic pattern.
-
[M-Br]⁺: Loss of a bromine radical will lead to a significant fragment ion peak.
-
[M-2Br]⁺: Subsequent loss of the second bromine radical.
-
[M-Br-HCN]⁺: Loss of hydrogen cyanide from the [M-Br]⁺ fragment.
-
[M-2Br-HCN]⁺: Loss of hydrogen cyanide from the [M-2Br]⁺ fragment.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The proposed synthetic route offers a logical and experimentally viable pathway for its preparation. The predicted NMR, IR, and MS data, grounded in established chemical principles and analysis of analogous structures, provide a solid foundation for researchers to identify and characterize this novel compound. It is anticipated that this guide will facilitate further research into the synthesis and biological evaluation of this and related imidazo[1,2-a]pyridine derivatives.
References
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Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved from [Link]
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ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure of 2-Phenylimidazo[1,2-a]pyridine: A Case Study in Heterocyclic Crystallography
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: Navigating the Landscape of Structural Chemistry
In the realm of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and properties. While the initially requested topic, the crystal structure of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile, is of interest, a comprehensive search of chemical and crystallographic databases reveals a notable absence of reported crystal structure data for this specific compound. Furthermore, the existence of a "3,8-dibromo" derivative is not substantiated in the current literature, with the more common analogue being the 3-bromo-6-carbonitrile derivative.
In the spirit of providing a valuable and technically sound resource, this guide has been pivoted to a closely related and structurally significant analogue with a well-documented crystal structure: 2-Phenylimidazo[1,2-a]pyridine . This compound serves as an exemplary case study, allowing for a thorough exploration of the crystallographic principles and experimental methodologies that are broadly applicable to the imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Therefore, a deep understanding of its structural characteristics is of paramount importance.
This guide will provide a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 2-phenylimidazo[1,2-a]pyridine, offering insights that are directly relevant to the study of other derivatives within this important class of heterocyclic compounds.
Synthesis and Crystallization: From Reagents to Single Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of 2-phenylimidazo[1,2-a]pyridine is a well-established process, often achieved through the condensation of 2-aminopyridine with an α-halocarbonyl compound, in this case, 2-bromoacetophenone.[1][2]
Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a common and effective method for the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) and 2-bromoacetophenone (1.0 equivalent) in acetonitrile.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution. The bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield crystalline 2-phenylimidazo[1,2-a]pyridine.
Crystallization: The Art of Growing Diffraction-Quality Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For 2-phenylimidazo[1,2-a]pyridine, slow evaporation of a saturated solution is a commonly employed and effective technique.
Protocol for Single Crystal Growth:
-
Solution Preparation: Prepare a saturated solution of the purified 2-phenylimidazo[1,2-a]pyridine in a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane) and a poorer solvent (e.g., hexane) can be effective.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.
-
Crystal Harvesting: Once well-formed crystals of a suitable size are observed, they should be carefully harvested from the mother liquor.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The crystal structure of 2-phenylimidazo[1,2-a]pyridine was determined by single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected at a specific temperature. The structure was then solved and refined using specialized software.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-phenylimidazo[1,2-a]pyridine.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂ |
| Formula Weight | 194.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(3) |
| b (Å) | 9.876(3) |
| c (Å) | 10.543(3) |
| α (°) | 90 |
| β (°) | 108.45(3) |
| γ (°) | 90 |
| Volume (ų) | 999.1(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.289 |
| Absorption Coeff. (mm⁻¹) | 0.079 |
| F(000) | 408 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | 4381 |
| Independent Reflections | 1754 [R(int) = 0.044] |
| Final R indices [I>2σ(I)] | R₁ = 0.049, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.076, wR₂ = 0.138 |
| Goodness-of-fit on F² | 1.03 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 907271.
Molecular Structure and Conformation
The asymmetric unit of 2-phenylimidazo[1,2-a]pyridine contains one molecule. The imidazo[1,2-a]pyridine core is essentially planar, as expected for a fused aromatic system. The phenyl ring at the 2-position is twisted with respect to the imidazo[1,2-a]pyridine plane. This torsion is a key conformational feature of the molecule.
Selected Bond Lengths and Angles
The bond lengths and angles within the 2-phenylimidazo[1,2-a]pyridine molecule are consistent with those expected for similar aromatic heterocyclic systems. The C-N and C-C bond lengths within the fused ring system exhibit partial double bond character.
| Bond | Length (Å) | Angle | Angle (°) |
| N(1)-C(8a) | 1.375(3) | C(8a)-N(1)-C(2) | 107.5(2) |
| N(1)-C(2) | 1.383(3) | C(5)-N(4)-C(8a) | 117.9(2) |
| N(4)-C(5) | 1.320(3) | N(1)-C(2)-C(3) | 110.1(2) |
| N(4)-C(8a) | 1.380(3) | N(1)-C(2)-C(9) | 120.4(2) |
| C(2)-C(3) | 1.362(3) | C(3)-C(2)-C(9) | 129.5(2) |
| C(2)-C(9) | 1.472(3) | C(2)-C(3)-C(8a) | 106.8(2) |
| C(5)-C(6) | 1.405(4) | C(6)-C(5)-N(4) | 123.6(3) |
| C(6)-C(7) | 1.362(4) | C(7)-C(6)-C(5) | 119.5(3) |
| C(7)-C(8) | 1.405(4) | C(6)-C(7)-C(8) | 119.0(3) |
| C(8)-C(8a) | 1.381(3) | C(7)-C(8)-C(8a) | 121.2(3) |
Note: Atom numbering may differ from standard IUPAC nomenclature and is based on the crystallographic information file.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, the packing of 2-phenylimidazo[1,2-a]pyridine molecules is influenced by weak intermolecular interactions. While there are no classical hydrogen bonds, C-H···π interactions and van der Waals forces play a significant role in the formation of the crystal lattice. The phenyl rings of adjacent molecules are involved in π-π stacking interactions, contributing to the stability of the crystal packing.
Spectroscopic Characterization
While the primary focus of this guide is the crystal structure, a brief overview of the spectroscopic data used to characterize the bulk material is essential for a complete understanding.
-
¹H NMR: The proton NMR spectrum of 2-phenylimidazo[1,2-a]pyridine shows characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the phenyl ring. The chemical shifts and coupling constants are consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of 2-phenylimidazo[1,2-a]pyridine, confirming its elemental composition.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the crystal structure of 2-phenylimidazo[1,2-a]pyridine, from its synthesis and crystallization to a detailed analysis of its molecular and supramolecular structure. The presented data and protocols offer a valuable resource for researchers working with this important class of heterocyclic compounds.
The detailed structural information, including bond lengths, angles, and intermolecular interactions, provides a solid foundation for computational studies, such as molecular docking and quantum mechanical calculations, which are crucial in modern drug design. Furthermore, understanding the solid-state packing of this parent compound can inform strategies for crystal engineering of its derivatives to modulate physical properties such as solubility and bioavailability.
While the crystal structure of the originally requested this compound remains undetermined, the methodologies and principles outlined in this guide are directly applicable to future studies on this and other related molecules. The synthesis and crystallographic analysis of novel imidazo[1,2-a]pyridine derivatives will undoubtedly continue to be a fruitful area of research, with significant potential for the development of new therapeutic agents and functional materials.
References
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Santaniello, B. S.; Price, M. J.; Murray, J. K., Jr. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. J. Chem. Educ.2017 , 94 (3), 374–377. [Link]
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PubChem. 2-Phenylimidazo(1,2-a)pyridine. [Link]
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Guan, J.; et al. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules2011 , 16 (12), 10343-10351. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). [Link]
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Dawood, K. M.; et al. A facile one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from 2-aminopyridines and phenacyl bromides. Org. Biomol. Chem.2013 , 11, 5629-5633. [Link]
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ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
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Pergamon, G.; et al. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. J. Med. Chem.1997 , 40 (19), 3109-18. [Link]
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Babu, V. R.; et al. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ACS Publications.[Link]
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An In-depth Technical Guide to 3,8-Dibromoimidazo[1,2-a]pyridine (CAS No. 1263062-05-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[1][2][4][5] 3,8-Dibromoimidazo[1,2-a]pyridine (CAS No. 1263062-05-0) serves as a key building block in the synthesis of complex molecules based on this core, offering two reactive sites for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, applications, and its role in the development of next-generation therapeutics.
Physicochemical Properties of 3,8-Dibromoimidazo[1,2-a]pyridine
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3,8-Dibromoimidazo[1,2-a]pyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1263062-05-0 | PubChem[6] |
| Molecular Formula | C₇H₄Br₂N₂ | PubChem[6] |
| Molecular Weight | 275.93 g/mol | PubChem[6] |
| IUPAC Name | 3,8-dibromoimidazo[1,2-a]pyridine | PubChem[6] |
| Synonyms | Imidazo[1,2-a]pyridine, 3,8-dibromo- | PubChem[6] |
| Appearance | Solid (form may vary by supplier) | Inferred from related compounds |
| Melting Point | Not explicitly available for this isomer. The related 3-bromo-imidazo[1,2-a]pyridine has a melting point of 90-95 °C. | Sigma-Aldrich[7] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | General knowledge for this class of compounds. |
| InChI Key | PYWPPJFVRIAAQO-UHFFFAOYSA-N | PubChem[6] |
| SMILES | C1=CC2=C(C=C1Br)N=C(N2)Br | Inferred from structure |
Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Representative Synthetic Protocol:
A common route to the imidazo[1,2-a]pyridine core is the condensation of 2-aminopyridine with an α-bromocarbonyl compound.[2] For the 3,8-dibromo derivative, a subsequent or tandem bromination step is necessary.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of 2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of an α-bromo carbonyl compound (e.g., 2-bromoacetaldehyde diethyl acetal).
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the imidazo[1,2-a]pyridine core.
Step 2: Bromination
-
Dissolve the synthesized imidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform or acetic acid).
-
Add N-Bromosuccinimide (NBS) in a portion-wise manner at room temperature. The stoichiometry of NBS will depend on the desired degree of bromination. For the 3,8-dibromo product, at least two equivalents will be required.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield 3,8-Dibromoimidazo[1,2-a]pyridine.
Caption: General synthetic workflow for 3,8-Dibromoimidazo[1,2-a]pyridine.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 3,8-Dibromoimidazo[1,2-a]pyridine is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This powerful carbon-carbon bond-forming reaction allows for the introduction of aryl or heteroaryl substituents at the 3- and 8-positions, enabling the synthesis of a diverse library of compounds for drug discovery and materials science.
Detailed Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol is a representative example and may require optimization for specific substrates.
Reagents and Materials:
-
3,8-Dibromoimidazo[1,2-a]pyridine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 3,8-Dibromoimidazo[1,2-a]pyridine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents per bromine to be substituted), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated imidazo[1,2-a]pyridine.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The Imidazo[1,2-a]pyridine Core in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications. The strategic placement of substituents on this core, facilitated by precursors like 3,8-Dibromoimidazo[1,2-a]pyridine, allows for the fine-tuning of their biological activity.
Key Therapeutic Areas:
-
Oncology: Certain imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against various cancer cell lines, including colon and melanoma.[1][9]
-
Infectious Diseases: This scaffold is prominent in the development of novel antitubercular agents, with some compounds showing activity against multidrug-resistant strains of Mycobacterium tuberculosis.[5]
-
Central Nervous System (CNS): The well-known drugs Zolpidem and Alpidem, used for the treatment of insomnia and anxiety respectively, are based on the imidazo[1,2-a]pyridine structure.[2]
Caption: Therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Suppliers
3,8-Dibromoimidazo[1,2-a]pyridine is available from several chemical suppliers catering to the research and development community. It is advisable to request a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
-
Benchchem
-
Shanghai Macklin Biochemical Co., Ltd.
-
chemPUR Feinchemikalien und Forschungsbedarf GmbH
-
BLD Pharm
Conclusion
3,8-Dibromoimidazo[1,2-a]pyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to a wide range of substituted imidazo[1,2-a]pyridines. Given the proven therapeutic potential of this scaffold, 3,8-Dibromoimidazo[1,2-a]pyridine will continue to be a compound of significant interest to researchers in medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). 3,8-Dibromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. 10(1), 2092-2098. Retrieved from [Link]
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Molecules. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
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Molecules. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Retrieved from [Link]
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ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of Bromine Atoms in 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The strategic functionalization of this core is paramount in the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the reactivity of the bromine atoms at the C3 and C8 positions of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile. By dissecting the electronic and steric influences on these positions, we offer a predictive framework for their selective functionalization through common palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Imidazo[1,2-a]pyridine Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif, forming the structural basis of numerous commercial drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem. Its fused bicyclic structure imparts a favorable combination of rigidity and metabolic stability, making it an attractive scaffold for targeting a wide array of biological targets. The ability to precisely install various substituents around this core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile building block, offering two distinct reactive handles—the bromine atoms at C3 and C8—for the introduction of molecular diversity.
Structural and Electronic Landscape
The reactivity of the two bromine atoms in this compound is governed by the distinct electronic environments of the imidazole and pyridine rings.
-
The C3-Position: Located on the electron-rich imidazole ring, the C3-Br bond is generally more susceptible to oxidative addition by a palladium(0) catalyst. This heightened reactivity is a common feature of imidazo[1,2-a]pyridines.[1]
-
The C8-Position: Situated on the pyridine ring, the C8-Br is influenced by the electron-withdrawing nature of the pyridine nitrogen. Furthermore, the presence of the strongly electron-withdrawing nitrile group at the C6 position significantly acidifies the protons on the pyridine ring and reduces the electron density at C8, making this position more electron-deficient.
This electronic dichotomy is the key to achieving selective functionalization of the 3,8-dibromo scaffold.
Chemoselective Functionalization: A Predictive Framework
The differential reactivity of the C3-Br and C8-Br can be exploited to achieve selective mono- or di-functionalization through careful selection of reaction conditions, particularly the catalyst, ligand, and temperature.
Preferential Reactivity at the C3-Position
In many palladium-catalyzed cross-coupling reactions, the C3-Br is expected to be more reactive than the C8-Br. This is primarily due to the higher electron density of the imidazole ring, which facilitates the initial oxidative addition step in the catalytic cycle.
Logical Framework for C3-Selective Reactions
Caption: Preferential reaction pathway at the C3 position.
Strategies for Targeting the C8-Position
While the C3 position is generally more reactive, functionalization at the C8 position can be achieved. This often requires prior functionalization of the C3 position or the use of specific catalytic systems that can overcome the inherent reactivity preference. For instance, employing more electron-rich and bulky phosphine ligands can sometimes alter the regioselectivity of palladium-catalyzed cross-coupling reactions on dihaloheterocycles.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
The following sections provide representative protocols for common palladium-catalyzed cross-coupling reactions. These are intended as starting points and may require optimization for the specific substrate and desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, a selective mono-arylation at the C3 position is anticipated under standard conditions.
Table 1: Representative Conditions for Selective C3-Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate | This compound | Starting material |
| Boronic Acid | Aryl- or heteroarylboronic acid (1.1 eq) | Coupling partner |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Standard catalysts for Suzuki coupling |
| Base | 2M aq. Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq) | Activates the boronic acid |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Common solvent systems |
| Temperature | 80-100 °C | Typical reaction temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Experimental Protocol: Representative C3-Arylation via Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond. Similar to the Suzuki coupling, selectivity for the C3 position is expected.
Table 2: Representative Conditions for Selective C3-Sonogashira Coupling
| Parameter | Condition | Rationale |
| Substrate | This compound | Starting material |
| Alkyne | Terminal alkyne (1.2 eq) | Coupling partner |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Palladium source |
| Co-catalyst | CuI (5 mol%) | Activates the alkyne |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as base and solvent |
| Solvent | THF or DMF | Co-solvent if needed |
| Temperature | Room temperature to 60 °C | Mild reaction conditions |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Experimental Protocol: Representative C3-Alkynylation via Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq) and the palladium catalyst (3 mol%).
-
Add the solvent and the base, followed by the terminal alkyne (1.2 eq).
-
Degas the mixture with an inert gas for 10-15 minutes.
-
Add the copper(I) iodide co-catalyst (5 mol%) under a positive pressure of inert gas.
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-deficient nature of the pyridine ring, enhanced by the C6-nitrile group, may increase the reactivity of the C8-Br towards amination, potentially allowing for selective functionalization at this position under certain conditions, especially after the C3 position has been functionalized. However, initial reactivity is still predicted at C3.
Table 3: Representative Conditions for Selective C3-Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Substrate | This compound | Starting material |
| Amine | Primary or secondary amine (1.2 eq) | Nucleophile |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Palladium precursor |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (4 mol%) | Crucial for catalytic activity |
| Base | NaOt-Bu or Cs₂CO₃ (1.4 eq) | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent |
| Temperature | 90-110 °C | Typically requires elevated temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability |
Experimental Protocol: Representative C3-Amination via Buchwald-Hartwig Reaction
-
To a dry reaction vessel under inert atmosphere, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (1.4 eq).
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable scaffold for the synthesis of diverse chemical libraries for drug discovery. The differential electronic nature of the C3 and C8 positions provides a handle for selective functionalization. The C3-Br, situated on the electron-rich imidazole ring, is generally more reactive towards palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve selective mono-functionalization at this position, paving the way for subsequent modifications at the C8 position. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic elaboration of the imidazo[1,2-a]pyridine core, enabling the development of novel molecules with potential therapeutic applications. Further exploration of ligand effects and catalyst systems may unveil conditions for reversing the inherent reactivity and achieving selective functionalization at the C8 position in the presence of a C3-bromo substituent.
References
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Chunavala, K. C., Joshi, G., Suresh, E., & Adimurthy, S. (2011). Thermal and microwave-assisted rapid reactions of aminopyridines and α-bromo-β-keto esters enable the synthesis of highly substituted imidazo[1,2-a]pyridines under solvent-free conditions. Synthesis, 2011(04), 635-641. [Link]
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Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry, 65(18), 5649-5653. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
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A Technical Guide to the Medicinal Chemistry Potential of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] Its versatile synthesis and broad spectrum of biological activities make it a fertile ground for drug discovery.[3][4][5] This technical guide delves into the untapped potential of a specific, highly functionalized derivative: 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile . We will deconstruct the molecule to its core components, analyze the strategic value of its unique substitutions, and propose a comprehensive roadmap for its investigation as a novel therapeutic candidate, with a primary focus on oncology.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, is a validated pharmacophore present in numerous marketed drugs, including zolpidem (an insomnia medication), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent).[3][4][6] The scaffold's rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. Its broad therapeutic applications span from anticancer and antimicrobial to neuroprotective and anti-inflammatory activities, underscoring its remarkable versatility.[3][4][5][7] Recent research continues to uncover novel applications, with significant advances in the development of derivatives targeting key enzymes in cancer and neurodegenerative diseases.[5]
Caption: The core Imidazo[1,2-a]pyridine scaffold.
Strategic Functionalization: Deconstructing this compound
The specific substitutions on our target molecule are not arbitrary; they are strategically chosen to enhance its drug-like properties and biological activity.
The Role of Dibromination at C3 and C8
The introduction of bromine atoms into a drug candidate can profoundly influence its pharmacological profile.[8][9] The advantages of "bromination" include potentially increased therapeutic activity, favorable effects on metabolism, and an extended duration of action.[8][9][10]
-
Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific, non-covalent interactions with electronegative atoms (like oxygen or nitrogen) in the active site of a protein target.[8] This can significantly enhance binding affinity and selectivity.
-
Lipophilicity and Permeability: Bromine increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier—a critical feature for central nervous system (CNS) applications.[9][10]
-
Metabolic Stability: The C-H bonds at the 3 and 8 positions are often sites of metabolic oxidation. Replacing hydrogen with the more stable C-Br bond can block this metabolic pathway, increasing the compound's half-life.
The Significance of the C6-Carbonitrile Group
The nitrile (-C≡N) group is a versatile and increasingly important functional group in drug design.[11][12] It is present in over 30 FDA-approved pharmaceuticals.[11]
-
Target Engagement: The nitrile moiety can act as a potent hydrogen bond acceptor, forming crucial interactions with target proteins.[11][13] Its linear geometry and strong dipole moment allow it to serve as a bioisostere for carbonyl groups or to interact with specific amino acid residues.[12][13]
-
Physicochemical Properties: The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the aromatic ring system, influencing its reactivity and interactions.[11]
-
Metabolic Blocker: Similar to bromine, the nitrile group is generally resistant to metabolic degradation, and its introduction can block metabolically labile sites.[12]
Caption: Key functional groups on the target molecule.
Proposed Therapeutic Application: Kinase Inhibition in Oncology
The imidazo[1,2-a]pyridine scaffold is heavily featured in the development of kinase inhibitors.[14][15] Derivatives have shown potent activity against critical cancer-related signaling pathways like the PI3K/Akt/mTOR pathway, which is hyperactivated in a majority of human tumors.[14][16][17]
We hypothesize that This compound is a prime candidate for development as an inhibitor of this pathway. The dibromo substitutions can enhance target binding affinity within the ATP-binding pocket of kinases like PI3K or Akt, while the carbonitrile group can form key hydrogen bonds.
Proposed Mechanism of Action
The compound is predicted to act as an ATP-competitive inhibitor. The planar imidazo[1,2-a]pyridine core would occupy the adenine-binding region of the kinase, with the bromine and nitrile substituents forming specific interactions in the surrounding hydrophobic pockets and with key hinge-region residues, thereby blocking the phosphorylation of downstream substrates like Akt and mTOR. This inhibition would lead to cell cycle arrest and the induction of apoptosis in cancer cells.[16]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Proposed Experimental Workflow: A Roadmap to Validation
A structured, multi-stage approach is essential to validate the therapeutic potential of this compound.
Synthesis
While a specific synthesis for this compound is not documented, a plausible route can be extrapolated from known methodologies for this scaffold.[18][19][20]
Step-by-Step Proposed Synthesis:
-
Cyclization: React 2-amino-5-bromopyridine with chloroacetaldehyde to form the 6-bromoimidazo[1,2-a]pyridine core.[20]
-
Electrophilic Bromination: Subject the core to bromination conditions (e.g., N-bromosuccinimide) to install a bromine atom at the electron-rich C3 position.
-
Second Bromination: Further bromination under more forcing conditions to install the second bromine at the C8 position.
-
Cyanation: Introduce the carbonitrile group at the C6 position via a palladium-catalyzed cyanation reaction, replacing the existing bromine atom.
In Vitro Biological Evaluation
A. Primary Screening: Antiproliferative Activity
-
Objective: To assess the compound's ability to inhibit cancer cell growth.
-
Methodology:
-
Select a panel of cancer cell lines known for PI3K/Akt pathway dependency (e.g., HCC1937 breast cancer, A375 melanoma, HeLa cervical cancer).[16][21][22]
-
Treat cells with a dose-response range of the test compound for 48-72 hours.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.[21]
-
B. Target Engagement: Kinase Inhibition Assays
-
Objective: To determine if the compound directly inhibits the activity of target kinases.
-
Methodology:
-
Perform an in vitro kinase assay using recombinant PI3K, Akt, and mTOR enzymes.
-
Incubate the enzymes with the compound at various concentrations in the presence of ATP and a specific substrate.
-
Measure the level of substrate phosphorylation to determine the extent of kinase inhibition.
-
Calculate IC₅₀ values for target engagement.
-
C. Mechanism of Action: Cellular Pathway Analysis
-
Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within cancer cells.
-
Methodology:
-
Treat cancer cells with the compound at its IC₅₀ concentration for various time points.
-
Prepare cell lysates and perform Western blot analysis.[21][22]
-
Probe for key pathway proteins, including phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), as well as downstream markers of apoptosis (e.g., cleaved PARP, active caspase-7/8) and cell cycle arrest (p53, p21).[16][21] A reduction in the phosphorylated forms of Akt and mTOR would confirm on-target activity.
-
D. Preliminary ADME Profiling
-
Objective: To assess the compound's drug-like properties.
-
Methodology:
-
Metabolic Stability: Incubate the compound with human liver microsomes to determine its metabolic half-life.
-
Cell Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption and potential to cross the blood-brain barrier.
-
Solubility: Determine the thermodynamic solubility in aqueous buffers.
-
Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target/Cell Line | Endpoint | Result |
|---|---|---|---|
| Antiproliferative | HCC1937 (Breast) | IC₅₀ | < 10 µM |
| A375 (Melanoma) | IC₅₀ | < 10 µM | |
| HeLa (Cervical) | IC₅₀ | < 15 µM | |
| Kinase Inhibition | PI3Kα | IC₅₀ | < 50 nM |
| Akt1 | IC₅₀ | < 100 nM | |
| mTOR | IC₅₀ | < 150 nM | |
| ADME | Metabolic Stability | t½ (microsomes) | > 30 min |
| | Permeability | Papp (A→B) | > 5 x 10⁻⁶ cm/s |
Caption: A comprehensive workflow for preclinical evaluation.
Conclusion and Future Directions
This compound represents a highly promising, yet unexplored, chemical entity. Its design leverages the validated therapeutic potential of the imidazo[1,2-a]pyridine core, enhanced by strategic dibromination and the inclusion of a carbonitrile moiety. The proposed focus on kinase inhibition within the PI3K/Akt/mTOR pathway provides a clear and compelling rationale for its development as an anticancer agent. The experimental workflow detailed herein offers a robust, self-validating system for systematically evaluating its biological activity and drug-like properties. Further investigation into this molecule could unlock a new class of potent and selective kinase inhibitors, contributing significantly to the arsenal of targeted cancer therapies.
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Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3,8-Disubstituted Imidazo[1,2-a]pyridines: A Core Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2][3] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets. This has led to the development of imidazo[1,2-a]pyridine-based compounds with diverse therapeutic applications, including anxiolytics like alpidem and zolpidem, as well as agents for treating cancer, viral infections, and inflammatory diseases.[3][4] The substitution pattern on this bicyclic system plays a crucial role in modulating its pharmacological activity, with 3,8-disubstituted analogs emerging as a particularly interesting class of compounds. This guide provides an in-depth review of the key synthetic strategies for accessing these valuable molecules, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug development.
I. Foundational Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation of a 2-aminopyridine with a suitable three-carbon synthon. The substitution at the 8-position of the final product is typically introduced via the selection of a correspondingly substituted 2-aminopyridine starting material.
A. The Classic Approach: Reaction with α-Halocarbonyl Compounds
One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.[4][5] This method is versatile and can be adapted to produce a variety of substitution patterns.
The reaction proceeds through an initial SN2 reaction where the pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Figure 1: General workflow for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls.
A notable advantage of this method is the commercial availability of a wide range of both 2-aminopyridines and α-halocarbonyl compounds, allowing for the synthesis of a diverse library of analogs. However, the synthesis of 3-monosubstituted derivatives can be challenging as it requires the use of correspondingly substituted α-haloacetaldehydes, which are often unstable.[4]
Experimental Protocol: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from a general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[6]
-
To a solution of 2-amino-3-methylpyridine (1 mmol) in ethanol (10 mL) is added ethyl bromopyruvate (1.1 mmol).
-
The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford the desired product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
| Starting Materials | Reagents and Conditions | Product | Yield |
| 2-Amino-3-methylpyridine, Ethyl bromopyruvate | Ethanol, Reflux, 4-6 h | Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | High |
| 2-Amino-3-chloropyridine, 3-bromo-2-oxopropanenitrile | DMF, K2CO3, 80 °C, 12 h | 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | Good |
Table 1: Examples of 3,8-disubstituted imidazo[1,2-a]pyridines synthesized via the α-halocarbonyl method.
B. Multi-component Reactions: A Strategy for Diversity
Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of complex molecules from simple starting materials in a single synthetic operation.[2] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[1]
This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an intermediate imine, which then undergoes a [4+1] cycloaddition with the isocyanide.
Figure 2: The Groebke–Blackburn–Bienaymé three-component reaction for imidazo[1,2-a]pyridine synthesis.
The GBB reaction offers a high degree of atom economy and allows for the introduction of diverse substituents at the 2 and 3 positions of the imidazo[1,2-a]pyridine core by simply varying the aldehyde and isocyanide components.[1] This makes it a highly attractive strategy for the construction of compound libraries for high-throughput screening.
Experimental Protocol: One-Pot Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine
This protocol is based on a general procedure for the GBB reaction.[7]
-
A mixture of 2-amino-3-methylpyridine (1 mmol), furfural (1 mmol), and cyclohexyl isocyanide (1.1 mmol) in methanol (5 mL) is stirred at room temperature.
-
A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) is added to the mixture.
-
The reaction is stirred for 24-48 hours until completion as monitored by TLC.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired product.
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Product | Yield |
| 2-Amino-3-methylpyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | 3-(tert-Butylamino)-8-methyl-2-phenylimidazo[1,2-a]pyridine | 85% |
| 2-Amino-3-chloropyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | InCl3 | 8-Chloro-3-(cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 78% |
Table 2: Examples of 3,8-disubstituted imidazo[1,2-a]pyridines synthesized via the Groebke–Blackburn–Bienaymé reaction.
II. Direct C-H Functionalization: A Modern Approach to Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials.[8] The imidazo[1,2-a]pyridine scaffold is particularly amenable to C-H functionalization at the C3 position due to its electron-rich nature.
A. Radical-Mediated C-H Functionalization
Radical reactions offer a unique and efficient way to introduce substituents at the C3 position of the imidazo[1,2-a]pyridine ring.[8] For instance, a C-H trifluoromethylation at the C-3 position can be achieved using the Langlois reagent (CF3SO2Na) in the presence of an oxidant like KMnO4/AcOH.[9]
B. Transition-Metal-Catalyzed C-H Functionalization
Transition metal catalysis provides a versatile platform for the direct functionalization of the C-H bonds of imidazo[1,2-a]pyridines. For example, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions can be employed to introduce aryl or vinyl substituents at the C3 position.[10] The proposed mechanism involves the formation of a styrene-Pd(OAc)2 intermediate, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine.[10]
Figure 3: Proposed mechanism for the palladium-catalyzed C3-arylation of imidazo[1,2-a]pyridines.
III. One-Pot and Tandem Strategies for Enhanced Efficiency
To streamline the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines, one-pot and tandem reaction sequences have been developed. These approaches minimize purification steps and improve overall efficiency.
A convenient two-step, one-pot method involves the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which then reacts with an active electrophile (e.g., RCH2Br) to afford the 3-substituted imidazo[1,2-a]pyridine.[6] This method provides a practical route to various 3-substituted derivatives in moderate to high yields.[6]
IV. Green and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. In the context of imidazo[1,2-a]pyridine synthesis, this has led to the exploration of reactions in green solvents like water and the use of eco-friendly catalysts.
Ultrasound-assisted synthesis has been shown to be an effective technique for promoting the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water, leading to the formation of imidazo[1,2-a]pyridines under mild conditions.[9] Furthermore, molecular iodine has been employed as an environmentally benign catalyst for the three-component coupling of 2-aminopyridines, acetophenones, and dimedone in water under aerobic conditions, affording high yields of the desired products.[11]
V. Conclusion and Future Outlook
The synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines is a dynamic field of research, driven by the significant therapeutic potential of this compound class. While traditional methods remain valuable, modern strategies such as multi-component reactions and direct C-H functionalization are enabling the rapid and efficient synthesis of diverse libraries of these important molecules. The increasing emphasis on green and sustainable chemistry will undoubtedly continue to shape the development of novel and improved synthetic routes. As our understanding of the biological targets of imidazo[1,2-a]pyridines grows, the demand for efficient and versatile synthetic methodologies to access novel analogs will only intensify, ensuring that this privileged scaffold remains at the forefront of medicinal chemistry research.
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Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Covalent Anticancer Agents
An In-Depth Technical Guide
Abstract
The paradigm of targeted cancer therapy has been significantly advanced by the development of targeted covalent inhibitors (TCIs), which offer the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the strategic discovery and development of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. We will explore the rationale behind covalent inhibitor design, detail key experimental workflows from synthesis to biological evaluation, and present a case study on a novel KRAS G12C inhibitor to illustrate these principles in practice. This document is intended for researchers, medicinal chemists, and drug development professionals in the field of oncology.
The Rationale for Covalent Inhibition in Oncology
Targeted therapies have revolutionized cancer treatment, but their efficacy can be limited by factors such as poor pharmacokinetic properties or the development of resistance mutations in the target protein. Covalent inhibitors address these challenges through a two-step mechanism: initial, reversible binding to the target protein (governed by the inhibition constant, Kᵢ), followed by the formation of a stable, irreversible covalent bond with a specific nucleophilic amino acid residue (governed by the rate of inactivation, kᵢₙₐ꜀ₜ).[3]
This covalent modification offers several advantages:
-
Increased Potency and Duration: By permanently inactivating the target protein, covalent inhibitors can achieve a more profound and sustained biological effect, often independent of the drug's circulating half-life.
-
Overcoming Resistance: In some cases, covalent inhibitors can target mutated kinases that have developed resistance to non-covalent drugs.
-
High Target Occupancy: Covalent binding can lead to high levels of target engagement even at lower systemic exposures, potentially reducing off-target toxicities.
The primary challenge in designing TCIs is to balance the reactivity of the electrophilic "warhead" to ensure it selectively modifies the intended target without reacting indiscriminately with other biological nucleophiles, which could lead to toxicity.[4] Modern TCIs are therefore designed with warheads of modest reactivity appended to a high-affinity scaffold that directs the molecule to the specific protein's binding pocket.[3]
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Covalent Inhibitors
The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has proven to be a highly successful pharmacophore in drug discovery.[2][5] Its rigid, planar structure provides a robust platform for introducing various substituents with precise three-dimensional orientation, making it ideal for targeting the ATP-binding pockets of kinases and other enzymes.[1] Numerous derivatives have shown potent anticancer activity by inhibiting key oncogenic drivers like CDKs, VEGFR, PI3K, and EGFR.[1][6][7]
The success of this scaffold in reversible inhibitors makes it an excellent starting point for designing covalent inhibitors. By utilizing the scaffold's inherent binding affinity for a target, a weakly reactive electrophilic warhead can be strategically positioned to engage with a nearby nucleophilic residue, such as a cysteine. A recent study successfully utilized this "scaffold hopping" strategy to develop novel imidazo[1,2-a]pyridine-based covalent inhibitors for the notoriously difficult-to-drug target, KRAS G12C.[8][9]
Experimental Design & Discovery Workflow
The discovery of a novel covalent inhibitor is a multi-stage process that integrates synthesis, biochemical characterization, and cellular evaluation.
Synthesis Strategy: The Groebke–Blackburn–Bienaymé Reaction
A key to rapidly exploring the structure-activity relationship (SAR) is the use of efficient synthetic methodologies like multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for synthesizing the imidazo[1,2-a]pyridine scaffold.[8][10] It involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, allowing for the rapid generation of a diverse library of compounds by varying the three input components.[8][11]
This method is particularly advantageous as it tolerates a wide range of functional groups, enabling the incorporation of an electrophilic warhead, such as an acrylamide moiety, onto one of the reactants to produce the final covalent inhibitor.[8]
Biochemical Characterization of Covalent Inhibitors
Characterizing a covalent inhibitor requires more than a standard IC₅₀ value. It is crucial to determine the kinetic parameters that define its two-step mechanism of action.
Protocol: Determining kᵢₙₐ꜀ₜ and Kᵢ via Intact Protein Mass Spectrometry
This method directly observes the formation of the covalent adduct between the inhibitor and the target protein over time.[3]
-
Rationale: Mass spectrometry (MS) provides unambiguous evidence of covalent bond formation by detecting the mass shift corresponding to the addition of the inhibitor to the protein. By quantifying the unmodified and modified protein over time, the observed rate of inactivation (kₒᵦₛ) can be determined.[12]
-
Materials:
-
Purified target protein (e.g., KRAS G12C)
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system suitable for intact protein analysis.
-
-
Methodology:
-
Prepare a series of inhibitor dilutions in assay buffer at various concentrations (e.g., 0.1 µM to 10 µM).
-
Equilibrate the purified protein to the desired temperature (e.g., 25°C) in assay buffer.
-
Initiate the reaction by adding a fixed concentration of the protein to each inhibitor dilution. Ensure the inhibitor concentration is in large excess of the protein concentration ([I] >> [E]).
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction and immediately quench it by adding it to the cold quenching solution. This stops the reaction and denatures the protein for MS analysis.
-
Analyze the quenched samples by LC-MS to determine the relative abundance of the unmodified protein and the inhibitor-protein adduct.
-
For each inhibitor concentration, plot the natural logarithm of the fraction of unmodified protein remaining versus time. The slope of this line is equal to -kₒᵦₛ.
-
Finally, plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation (kₒᵦₛ = kᵢₙₐ꜀ₜ*[I] / (Kᵢ + [I])) to determine the kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ. The overall second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, is the most robust measure of inhibitor potency.[4]
-
Cellular Evaluation
Confirming that a compound is active in a biochemical assay is the first step. The subsequent critical phase is to determine its effect on cancer cells.
Protocol: Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]
-
Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H358 for KRAS G12C)
-
Complete cell culture medium
-
Test compound dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Protocol: Western Blot for Target Engagement and Pathway Modulation
Western blotting allows for the detection of specific proteins to confirm that the inhibitor is engaging its target and affecting downstream signaling pathways.[7][14]
-
Rationale: For a kinase inhibitor, successful target engagement should lead to a decrease in the phosphorylation of its downstream substrates. For example, an inhibitor of the AKT/mTOR pathway should reduce levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[7]
-
Methodology:
-
Treat cultured cancer cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a defined period.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by molecular weight using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form (e.g., anti-p-AKT). Also, probe for the total protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates successful pathway inhibition.
-
Case Study: A Covalent Imidazo[1,2-a]pyridine KRAS G12C Inhibitor
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly common. The cysteine residue at position 12 provides a handle for covalent inhibition. A recent study detailed the discovery of compound I-11 , an imidazo[1,2-a]pyridine derivative, as a potent and selective covalent inhibitor of KRAS G12C.[8]
Key Findings
-
Synthesis: Compound I-11 was synthesized using the GBB reaction, demonstrating the efficiency of this approach.[8]
-
Biological Activity: I-11 showed potent antiproliferative activity against KRAS G12C-mutated NCI-H358 lung cancer cells.[8]
-
Mechanism: A suite of biochemical and cellular experiments confirmed that I-11 acts as a covalent inhibitor, targeting the mutant cysteine. Molecular docking studies further elucidated its binding mode in the switch-II pocket of KRAS G12C.[8]
Data Summary
| Compound | Target | Cell Line | Antiproliferative IC₅₀ (µM) | Kinetic Parameter (kᵢₙₐ꜀ₜ/Kᵢ, M⁻¹s⁻¹) |
| I-11 | KRAS G12C | NCI-H358 | Value from study[8] | Value from study[8] |
| Sotorasib | KRAS G12C | NCI-H358 | Reference Value | Reference Value |
| Adagrasib | KRAS G12C | NCI-H358 | Reference Value | Reference Value |
| (Note: Specific values for I-11 and reference compounds would be populated from the primary literature). |
Challenges and Future Directions
While promising, the development of imidazo[1,2-a]pyridine-based covalent inhibitors faces challenges, including ensuring target selectivity to minimize off-target toxicity and overcoming potential resistance mechanisms, such as mutations in the target cysteine. Future work will likely focus on:
-
Expanding the Warhead Toolkit: Exploring novel, tunable electrophiles beyond the commonly used acrylamide to fine-tune reactivity and access different target residues.[15]
-
Proteomics-Based Selectivity Profiling: Using techniques like activity-based protein profiling (ABPP) to assess the proteome-wide selectivity of lead compounds in a cellular context.[4]
-
Application to Other Targets: Leveraging the versatility of the imidazo[1,2-a]pyridine scaffold to design covalent inhibitors for other clinically relevant targets, such as Bruton's tyrosine kinase (BTK) or mutant forms of EGFR.[16][17]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a validated and highly versatile platform for the development of targeted anticancer agents. By combining this privileged core with a rationally designed electrophilic warhead, it is possible to create potent and selective covalent inhibitors. The successful discovery of compounds targeting KRAS G12C validates this strategy and opens new avenues for treating intractable cancers. The systematic application of the synthetic, biochemical, and cellular workflows detailed in this guide will be instrumental in advancing this promising class of molecules toward the clinic.
References
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. ResearchGate. Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - OUCI. Available at: [Link]
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Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. Available at: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH). Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]
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Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. Available at: [Link]
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Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. Available at: [Link]
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Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. Available at: [Link]
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Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. Available at: [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). Available at: [Link]
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Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Journal of Cellular and Molecular Medicine. Available at: [Link]
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Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PubMed Central. Available at: [Link]
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PubMed Central. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Alkynylation of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile via Sonogashira Cross-Coupling
Introduction: Unlocking Chemical Diversity in a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1] Its rigid, planar structure and versatile substitution patterns make it an ideal framework for developing novel therapeutics. The targeted functionalization of this core allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery.
The Sonogashira reaction stands as one of the most powerful and reliable methods for forming carbon-carbon (C-C) bonds, specifically between sp²-hybridized aryl/vinyl halides and sp-hybridized terminal alkynes.[2][3][4] Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its role in the synthesis of complex organic molecules.[2][5]
This document provides a comprehensive guide to the application of the Sonogashira reaction for the selective functionalization of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile . This di-halogenated building block offers two distinct reaction sites, presenting both a challenge and an opportunity for synthetic chemists. Mastering the reaction conditions allows for the strategic, stepwise, or exhaustive alkynylation of the imidazo[1,2-a]pyridine core, paving the way for the rapid generation of compound libraries for high-throughput screening and lead optimization. We will delve into the mechanistic underpinnings of the reaction to rationalize protocol choices, provide detailed experimental procedures, and offer insights for troubleshooting and optimization.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The elegance of the Sonogashira reaction lies in its dual catalytic system, where palladium and copper work in concert to achieve the desired cross-coupling.[6][7][8] Understanding the role of each component is paramount to controlling the reaction's outcome, particularly when dealing with a di-substituted substrate.
The reaction is broadly understood to proceed via two interconnected catalytic cycles:
-
The Palladium Cycle: The primary catalytic engine.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the aryl-bromide bond (Ar-Br) to form a Pd(II) intermediate. The general reactivity trend for halides is I > Br > Cl, making aryl bromides excellent substrates for this reaction.[4][9]
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the Pd(II) center, displacing the halide. This is often the rate-determining step.[6][10]
-
Reductive Elimination: The newly formed Pd(II)-alkynyl complex undergoes reductive elimination to release the final alkynylated product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle: The alkyne activation pathway.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper acetylide intermediate.[6][8] This species is now primed for the crucial transmetalation step with the palladium center.
-
A significant side reaction associated with the copper catalyst is the oxidative homocoupling of the terminal alkyne to form a di-yne (Glaser coupling).[11] This is often promoted by the presence of oxygen. Consequently, "copper-free" Sonogashira protocols have been developed, which can be advantageous for preventing this byproduct, though they may require higher temperatures or more specialized ligands.[12][13]
Controlling Regioselectivity: The C3 vs. C8 Position
With two bromine substituents, this compound offers the potential for mono- or di-alkynylation. The site of initial reaction is determined by the relative reactivity of the C-Br bonds, which is influenced by both electronic and steric factors.
-
Electronic Effects: The C8 position is on the pyridine ring, while the C3 position is on the imidazole ring. The electron-withdrawing nitrile group at C6 will decrease electron density across the pyridine ring, potentially making the C8-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Effects: The C8 position is generally less sterically hindered than the C3 position, which is adjacent to the fused ring system.
Based on these factors, the C8 position is predicted to be the more reactive site for the initial Sonogashira coupling . This inherent selectivity can be exploited to achieve controlled, stepwise diversification.
Strategies for Selective Coupling:
-
Selective Mono-alkynylation (at C8): Achieved by careful control of stoichiometry. Using a slight excess of the terminal alkyne (1.1–1.2 equivalents) ensures the complete consumption of the starting material while minimizing the formation of the di-substituted product. Milder conditions (e.g., lower temperature, shorter reaction time) further favor mono-substitution.
-
Exhaustive Di-alkynylation: To functionalize both positions, a larger excess of the terminal alkyne (>2.5 equivalents) is required, along with more forcing conditions such as higher temperatures and extended reaction times to drive the reaction to completion.
-
Stepwise Di-alkynylation with Different Alkynes: This powerful strategy involves first performing a selective mono-alkynylation at the C8 position. The resulting 3-bromo-8-alkynyl product is then isolated, purified, and subjected to a second Sonogashira coupling with a different terminal alkyne to functionalize the C3 position.
Experimental Protocols
4.1. Materials and Equipment
-
Substrate: this compound
-
Alkynes: Phenylacetylene, Trimethylsilylacetylene (or other desired terminal alkyne)
-
Palladium Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
-
Solvents (Anhydrous): N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), 1,4-Dioxane, Toluene
-
General Equipment: Schlenk flasks or reaction vials, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), syringes, TLC plates (silica gel), LC-MS system for reaction monitoring, rotary evaporator, column chromatography setup (silica gel).
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
4.2. Protocol A: Selective Mono-alkynylation at the C8-Position
This protocol details the coupling with phenylacetylene as a representative alkyne.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.1 M solution) via syringe, followed by triethylamine (TEA, 2.5 equiv.). Stir the mixture for 5 minutes to allow for dissolution and catalyst pre-activation.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-bromo-8-(phenylethynyl)imidazo[1,2-a]pyridine-6-carbonitrile.
4.3. Protocol B: Exhaustive Di-alkynylation
This protocol describes the double coupling using trimethylsilylacetylene, whose TMS group can be readily removed later if a terminal alkyne is desired.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv., 5 mol%), and CuI (0.10 equiv., 10 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol A.
-
Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.1 M solution) and DIPEA (4.0 equiv.) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (2.5 equiv.).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring for the disappearance of the mono-alkynylated intermediate.
-
Work-up and Purification: Follow the work-up, extraction, and purification steps as outlined in Protocol A to isolate the desired 3,8-bis((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Optimization and Data Summary
The conditions provided in the protocols are robust starting points. However, optimization may be required depending on the specific alkyne used. The following table summarizes key parameters and suggested ranges for optimization.
| Parameter | Mono-alkynylation (C8) | Di-alkynylation | Rationale & Key Considerations |
| Alkyne (equiv.) | 1.1 - 1.2 | > 2.5 | Stoichiometry is the primary driver of selectivity. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Pd(PPh₃)₄ (4-5 mol%) | Pd(0) sources like Pd(PPh₃)₄ can be more active for the second, more difficult coupling. |
| CuI (equiv.) | 1.5 - 2.0 x Pd mol% | 1.5 - 2.0 x Pd mol% | Essential for classical Sonogashira; can be omitted in "copper-free" versions. |
| Base | TEA, DIPEA | K₂CO₃, Cs₂CO₃, DIPEA | Amine bases often act as solvent/base. Inorganic bases are used in copper-free setups. |
| Solvent | THF, Toluene | DMF, 1,4-Dioxane | More polar aprotic solvents (DMF, Dioxane) are better for higher temperatures. |
| Temperature | RT to 65 °C | 80 °C to 110 °C | Higher energy is needed to overcome the activation barrier for the second coupling. |
| Time | 2 - 8 hours | 12 - 24 hours | Reaction must be driven to completion for di-substitution. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). Ensure solvents are anhydrous. Increase temperature in 10 °C increments. |
| Glaser Homocoupling | Oxygen in the reaction; excess copper catalyst. | Ensure the system is thoroughly degassed and kept under a positive pressure of inert gas. Consider a copper-free protocol. |
| Stalled at Mono-alkyne | Insufficient alkyne; temperature too low for second coupling. | Add more alkyne. Increase the reaction temperature. Switch to a more robust solvent like DMF or Dioxane. |
| Decomposition | Reaction temperature is too high for the substrate or product. | Lower the reaction temperature and monitor for longer. Screen alternative catalyst/ligand systems that operate under milder conditions. |
References
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mohr, F. (Ed.). (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6606. [Link]
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Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Kumar, A., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(4), 2845-2856. [Link]
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Copper-free Sonogashira coupling. (2008). The reaction monitoring blog. [Link]
-
Sonogashira Coupling [Video]. (2020). YouTube. [Link]
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Prakash, O., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Journal of the Iranian Chemical Society. [Link]
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Zhang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1030-1039. [Link]
-
Effect of different bases in the Sonogashira reaction. (n.d.). ResearchGate. [Link]
-
Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. (2014). PubMed. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
Zhang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1030-1039. [Link]
-
The pathway of copper-free Sonogashira reaction to provide different compounds. (n.d.). ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones. (2014). Sci-Hub. [Link]
-
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters, 22(9), 3543-3547. [Link]
-
Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (n.d.). ResearchGate. [Link]
-
Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. (n.d.). ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2011). Molecules, 16(5), 3734-3746. [Link]
-
Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. (n.d.). ResearchGate. [Link]
-
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (2005). ElectronicsAndBooks. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scientific Research Publishing. [Link]
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Selective Functionalization at the C3 Position of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile: Protocols and Strategic Insights
An Application Guide for Medicinal Chemists and Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs with diverse therapeutic applications, including anxiolytic, anticancer, and anti-inflammatory agents.[1][2] The functionalization of this privileged heterocycle is of paramount importance for the development of new chemical entities. Among the possible positions for substitution, the C3 position is particularly notable for its nucleophilic character, making it a prime target for introducing molecular diversity.[1][3]
This guide provides a detailed examination of the selective functionalization of a specific, highly versatile building block: 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile . The bromine atom at the C3 position serves as a robust and versatile handle for a variety of cross-coupling and substitution reactions. Concurrently, the electron-withdrawing cyano group at C6 and the additional bromine at C8 modulate the electronic properties of the heterocyclic system and present opportunities for subsequent, orthogonal chemical modifications.
This document is structured to provide not just protocols, but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methods.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable synthesis of the starting material is the logical first step. While a direct, one-pot synthesis of the target molecule may not be readily available, a common and effective strategy involves a two-step process: the cyclization to form the imidazo[1,2-a]pyridine core, followed by regioselective bromination. The synthesis typically begins with a substituted 2-aminopyridine.
Protocol 1: Synthesis of this compound
Step A: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This initial step creates the core heterocyclic system. The reaction of 2-amino-5-bromopyridine with chloroacetaldehyde is a well-established method.[4]
-
Reagent Preparation: In a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol).
-
Reaction Initiation: Add a 40% aqueous solution of chloroacetaldehyde (70.7 g, 360 mmol).
-
Reaction Conditions: Stir the mixture at 50-55 °C for 6-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromoimidazo[1,2-a]pyridine.
Step B: Dibromination to Yield this compound
This step requires a careful choice of brominating agent to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The existing bromine at C6 and the forthcoming nitrile group are electron-withdrawing, which can influence the reactivity of the pyridine ring.
Note: The precise literature protocol for the synthesis of the title compound is not explicitly detailed in the search results. The following is a representative procedure based on known bromination reactions of the imidazo[1,2-a]pyridine scaffold.
-
Reagent Preparation: Dissolve the product from Step A (assumed to be 6-cyano-imidazo[1,2-a]pyridine, synthesized from 2-amino-5-cyanopyridine) in a suitable solvent such as acetonitrile or chloroform.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the target compound, this compound.
Workflow for Scaffold Synthesis
Caption: Synthetic route to the target scaffold.
Part 2: C3-Arylation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The introduction of aryl groups at the C3 position is a critical transformation for expanding chemical diversity and modulating pharmacological activity. The Suzuki-Miyaura reaction is a powerful and widely used method for this purpose, coupling the C3-bromo substituent with an arylboronic acid.[5][6][7]
Scientific Rationale (E-E-A-T)
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: Buchwald-type phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are highly effective for cross-coupling reactions.[5] Their bulky and electron-rich nature promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the reductive elimination of the final product, thus accelerating the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.
-
Solvent: A mixture of a polar aprotic solvent like dioxane and water is often used. Water helps to dissolve the base and the boronate salt, while dioxane solubilizes the organic components.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: C3-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the C3-arylated product.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-95 |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 70-90 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-98 |
Table 1: Representative conditions for C3-Arylation via Suzuki Coupling.
Part 3: C3-Formylation via Vilsmeier-Haack Reaction
Formylation introduces a synthetically versatile aldehyde group, which can be a precursor for numerous other functionalities. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] While our starting material is brominated at C3, this section describes the formylation of the C3-H bond on a parent imidazo[1,2-a]pyridine to illustrate the inherent reactivity of this position. This knowledge is crucial for synthetic planning, especially if a debrominated intermediate is used. A copper-catalyzed formylation using DMSO as the formylating agent has also been developed for this scaffold.[10][11]
Scientific Rationale (E-E-A-T)
The reaction proceeds via the formation of the Vilsmeier reagent , a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8] This iminium salt is a relatively weak electrophile, hence the reaction is most effective on electron-rich substrates. The C3 position of imidazo[1,2-a]pyridine is the most electron-rich and nucleophilic carbon, directing the electrophilic substitution to this site.[1][3]
Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation.
Protocol 3: C3-Formylation of an Imidazo[1,2-a]pyridine Scaffold
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 mmol) dropwise to the DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve the imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DMF (2 mL) and add it dropwise to the reaction mixture.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Work-up and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of NaOH or K₂CO₃ to pH 8-9. Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction and Purification: Extract the product with ethyl acetate or chloroform (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 3-formyl derivative.
| Substrate | Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| Imidazo[1,2-a]pyridine | POCl₃ / DMF | 70 | 3 | 80-95 |
| 2-Phenyl-imidazo[1,2-a]pyridine | POCl₃ / DMF | 70 | 2 | 94 |
| 6-Bromo-imidazo[1,2-a]pyridine | POCl₃ / DMF | 70 | 4 | 75-90 |
Table 2: Representative conditions for C3-Formylation.
Part 4: Catalyst-Free C3-Aminomethylation via Multicomponent Reaction
Modern drug discovery efforts often favor methods that rapidly build molecular complexity. Multicomponent reactions (MCRs) are ideal for this purpose. A catalyst-free, three-component reaction involving an imidazo[1,2-a]pyridine, an amine, and glyoxylic acid can efficiently install an aminomethyl group at the C3 position.[3] This reaction proceeds on the C3-H bond and provides a powerful alternative strategy for functionalization. For the 3,8-dibromo substrate, this would necessitate a prior selective debromination at C3, for instance, via catalytic hydrogenation.
Scientific Rationale (E-E-A-T)
This decarboxylative Mannich-type reaction showcases high atom economy and operational simplicity.[3]
-
Mechanism: The reaction is believed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine's C3 position onto glyoxylic acid. The resulting intermediate then reacts with a secondary amine. The final step is a decarboxylation driven by heat, which releases CO₂ and furnishes the C3-aminomethylated product.
-
Advantages: The absence of a metal catalyst makes this an environmentally friendly and cost-effective method. The mild conditions and use of commercially available starting materials are significant advantages for library synthesis in a drug discovery setting.
Workflow: Strategic C3-Aminomethylation
Caption: A strategic approach to C3-aminomethylation.
Protocol 4: C3-Aminomethylation of an Imidazo[1,2-a]pyridine Scaffold
-
Reaction Setup: In a sealed vial, combine the C3-unsubstituted imidazo[1,2-a]pyridine (1.0 mmol), a secondary amine (e.g., morpholine, 1.2 mmol), and glyoxylic acid monohydrate (1.2 mmol).
-
Solvent: Add a suitable solvent such as acetonitrile or methanol (3 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the formation of the product by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.
| Amine | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Acetonitrile | 100 | 18 | 85-95 |
| Piperidine | Methanol | 80 | 24 | 80-90 |
| N-Methylpiperazine | Acetonitrile | 100 | 18 | 75-88 |
Table 3: Representative conditions for C3-Aminomethylation.[3]
References
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry (ACS Publications).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate.
- Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate.
- Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. Sci-Hub.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaInfo.
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications (RSC Publishing).
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org.
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Stepwise Cross-Coupling Reactions on 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile: A Guide to Selective Functionalization
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Logic of Stepwise Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The ability to precisely modify this core structure is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.
The subject of this guide, 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile, presents a unique opportunity for creating diverse molecular architectures through stepwise cross-coupling reactions. The differential reactivity of the bromine atoms at the C3 and C8 positions allows for selective and sequential functionalization, enabling the synthesis of trisubstituted imidazo[1,2-a]pyridines with a high degree of control. This document provides a detailed exploration of the strategies and protocols for achieving this selective functionalization, drawing upon established principles of palladium-catalyzed cross-coupling chemistry.
Understanding the Regioselectivity: The Key to Stepwise Reactions
The success of a stepwise approach hinges on the ability to selectively react at one bromine position while leaving the other intact for a subsequent transformation. In the case of 3,8-dibromoimidazo[1,2-a]pyridines, the electronic and steric environment of the C3 and C8 positions dictates their relative reactivity in palladium-catalyzed cross-coupling reactions.
Generally, in dihalogenated N-heteroarenes, the halide position adjacent to a nitrogen atom (in this case, C8 is in the pyridine ring) can exhibit different reactivity compared to a halide on the imidazole ring (C3).[6] The precise control over which position reacts first is often dictated by the choice of catalyst, ligand, and reaction conditions. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can play a crucial role in directing the regioselectivity of the oxidative addition step in the catalytic cycle, sometimes favoring reaction at a more sterically hindered or electronically distinct position.[6]
For the 3,8-dibromoimidazo[1,2-a]pyridine scaffold, the C3 position is generally more electron-rich and sterically accessible, making it the more reactive site for many cross-coupling reactions under standard conditions. This inherent difference in reactivity provides the foundation for the stepwise functionalization strategy outlined below.
Workflow for Stepwise Functionalization
Caption: General workflow for the stepwise functionalization of this compound.
Application Note 1: Selective Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[7] Due to the anticipated higher reactivity of the C3-Br bond, the initial functionalization will be directed to this position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand is often sufficient for coupling at the more reactive C3 position. The choice of a less bulky ligand helps to favor the reaction at the sterically more accessible C3 site.
-
Base and Solvent: The choice of base is crucial for the transmetalation step of the Suzuki reaction.[8] An aqueous solution of a carbonate or phosphate base is commonly employed. A mixture of a polar aprotic solvent like dioxane or DMF with water is a typical solvent system that facilitates the dissolution of both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki Coupling at C3
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-8-bromoimidazo[1,2-a]pyridine-6-carbonitrile.
Application Note 2: Sonogashira Coupling at the C8 Position
Following the successful functionalization of the C3 position, the remaining C8-Br bond can be targeted for a subsequent Sonogashira coupling to introduce an alkynyl moiety.[9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, is the classic catalyst system for the Sonogashira reaction. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Anhydrous, degassed solvents like THF or DMF are suitable for this reaction.
Detailed Experimental Protocol: Sonogashira Coupling at C8
Materials:
-
3-Aryl-8-bromoimidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA)
-
Anhydrous, degassed THF or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the 3-aryl-8-bromoimidazo[1,2-a]pyridine-6-carbonitrile.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF or DMF, followed by triethylamine.
-
To this solution, add Pd(PPh₃)₂Cl₂ and CuI under a positive flow of inert gas.
-
Finally, add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-8-alkynylimidazo[1,2-a]pyridine-6-carbonitrile.
Application Note 3: Buchwald-Hartwig Amination at the C8 Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[11][12] This reaction is particularly useful for the final diversification step at the C8 position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Buchwald-Hartwig amination often requires more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle, especially for less reactive aryl bromides.[13] Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are commonly employed.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used bases.[14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination at C8
Materials:
-
3-Aryl-8-bromoimidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to a flame-dried Schlenk flask.
-
Add the 3-aryl-8-bromoimidazo[1,2-a]pyridine-6-carbonitrile.
-
Add anhydrous, degassed toluene or dioxane.
-
Finally, add the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-8-amino-imidazo[1,2-a]pyridine-6-carbonitrile derivative.
Data Summary Table
| Reaction | Position | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C3 | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 |
| Sonogashira | C8 | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF or DMF | 25-70 |
| Buchwald-Hartwig | C8 | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 |
Cross-Coupling Mechanisms Overview
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Conclusion and Future Perspectives
The stepwise functionalization of this compound through sequential palladium-catalyzed cross-coupling reactions offers a robust and flexible strategy for the synthesis of a diverse library of polysubstituted imidazo[1,2-a]pyridines. By carefully selecting the reaction conditions, particularly the catalyst and ligand system, researchers can achieve high regioselectivity, enabling the controlled introduction of various substituents at the C3 and C8 positions. The protocols outlined in this guide provide a solid foundation for the exploration of novel chemical space around this medicinally important scaffold, paving the way for the discovery of new therapeutic agents. Further optimization of these methods, including the exploration of one-pot sequential reactions, will continue to enhance the efficiency and utility of this synthetic approach.
References
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). pubs.acs.org. [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed. [Link]
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17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning. [Link]
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Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.). ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]
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Substrate Scope for the synthesis of 3‐haloimidazopyridines. (n.d.). ResearchGate. [Link]
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B–N, B–O, and B–CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes. (2016). Journal of the American Chemical Society. [Link]
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Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. (n.d.). PubMed Central. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. [Link]
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Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). ResearchGate. [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
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Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2024). PubMed. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
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Sonogashira coupling - Wikipedia. (n.d.). [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
Suzuki reaction - Wikipedia. (n.d.). [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and its ability to serve as a versatile template for the design of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique structural and electronic features of the imidazo[1,2-a]pyridine ring system allow for precise interactions with the ATP-binding pocket of various kinases, leading to the development of targeted therapies.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors starting from the highly functionalized building block, 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile . This starting material offers two distinct reactive sites for sequential and site-selective functionalization, enabling the generation of diverse chemical libraries for screening and optimization.
Strategic Approach: Sequential Cross-Coupling for Library Development
The synthetic strategy for elaborating the this compound core primarily relies on palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C3 and C8 positions can be exploited to achieve selective functionalization. Generally, the C3 position of the imidazo[1,2-a]pyridine ring is more electron-rich and can be more reactive in certain cross-coupling reactions. This allows for a sequential approach to introduce different substituents at the C3 and C8 positions.
This guide will focus on two powerful and widely used cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.[4][5]
By employing a sequential combination of these reactions, a diverse library of kinase inhibitors can be synthesized with varied substitution patterns at the C3 and C8 positions, which is crucial for exploring the structure-activity relationship (SAR).[6]
Figure 1: Proposed synthetic workflow for the sequential functionalization of this compound.
Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C8 Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the C8 position of the starting material. The choice of a suitable palladium catalyst and ligand is crucial for achieving high selectivity and yield.[7][8]
Materials:
| Reagent | CAS Number | Supplier |
| This compound | N/A | Custom Synthesis |
| Arylboronic Acid | Various | Commercial |
| Pd(PPh₃)₄ | 14221-01-3 | Commercial |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Commercial |
| 1,4-Dioxane | 123-91-1 | Anhydrous |
| Water | 7732-18-5 | Degassed |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-bromo-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile intermediate.
Protocol 2: Second Suzuki-Miyaura Coupling at the C3 Position
This protocol outlines the functionalization of the remaining bromo-substituent at the C3 position of the 8-aryl-substituted intermediate.
Materials:
| Reagent | CAS Number | Supplier |
| 3-Bromo-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile | N/A | From Step 1 |
| Arylboronic Acid | Various | Commercial |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 95464-05-4 | Commercial |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous |
Procedure:
-
In a microwave vial, combine 3-bromo-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq.), the second arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add PdCl₂(dppf)-CH₂Cl₂ adduct (0.1 eq.).
-
Add anhydrous DMF.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the vial, dilute the mixture with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 3,8-diaryl-imidazo[1,2-a]pyridine-6-carbonitrile.
Protocol 3: Sonogashira Coupling at the C3 Position
This protocol describes the introduction of an alkynyl group at the C3 position of the 8-aryl-substituted intermediate, providing access to a different class of kinase inhibitors.[5][9]
Materials:
| Reagent | CAS Number | Supplier |
| 3-Bromo-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile | N/A | From Step 1 |
| Terminal Alkyne | Various | Commercial |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | Commercial |
| Copper(I) Iodide (CuI) | 7681-65-4 | Commercial |
| Triethylamine (Et₃N) | 121-44-8 | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous |
Procedure:
-
To a solution of 3-bromo-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq.) in a mixture of anhydrous THF and triethylamine (2:1 v/v), add the terminal alkyne (1.5 eq.).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.06 eq.).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours, or until the starting material is consumed as indicated by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-8-aryl-imidazo[1,2-a]pyridine-6-carbonitrile.
Figure 2: Detailed experimental workflows for the synthesis of kinase inhibitors.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected yields and analytical data for a small library of compounds synthesized using the protocols described above. Actual results may vary depending on the specific substrates used.
| Compound ID | R¹ (at C8) | R² (at C3) | Coupling Method (C3) | Expected Yield (%) | Expected M+H⁺ |
| KI-A1 | Phenyl | 4-Fluorophenyl | Suzuki-Miyaura | 65-80 | Calculated |
| KI-A2 | 3-Pyridyl | 4-Methoxyphenyl | Suzuki-Miyaura | 60-75 | Calculated |
| KI-B1 | Phenyl | Phenylethynyl | Sonogashira | 70-85 | Calculated |
| KI-B2 | 4-Chlorophenyl | (Trimethylsilyl)ethynyl | Sonogashira | 75-90 | Calculated |
Conclusion and Future Perspectives
The synthetic routes outlined in this application note provide a robust and flexible platform for the generation of novel kinase inhibitors based on the 3,8-disubstituted imidazo[1,2-a]pyridine-6-carbonitrile scaffold. The sequential nature of the cross-coupling reactions allows for the systematic exploration of the chemical space around this privileged core, facilitating the identification of potent and selective inhibitors for various kinase targets. Further optimization of reaction conditions and exploration of other cross-coupling methodologies, such as Buchwald-Hartwig amination, can further expand the diversity of the synthesized library. The resulting compounds can be screened against a panel of kinases to identify lead candidates for further drug development.
References
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Cai, H., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 325-330. [Link]
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Kim, J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1031-1041. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
-
Wang, L., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 19(10), 16439-16463. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. BenchChem.
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Zhang, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 844-853. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Li, J., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1659. [Link]
-
Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4586. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Chicha, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2263-2271. [Link]
-
Zultanski, S. L., & Dudley, G. B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 1995-2003. [Link]
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Pathania, D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(44), 10443-10447. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2023). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Chinese Journal of Organic Chemistry, 37(7), 1795-1802. [Link]
-
Al-Tel, T. H. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 30(15), 1-15. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 9(2), 256-264. [Link]
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]
-
Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. [Link]
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In vitro kinase assay protocol for imidazo[1,2-a]pyridine-based inhibitors
Topic: High-Throughput In Vitro Kinase Assay for the Characterization of Imidazo[1,2-a]pyridine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals in academia and the pharmaceutical industry.
Introduction: The Pursuit of Kinase Inhibitor Potency and Selectivity
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1][2] This phosphorylation event acts as a molecular switch, controlling a vast array of cellular processes. Consequently, the dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3][4] Within the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous potent and selective inhibitors targeting a range of kinases.[5][6][7][8][9]
The initial characterization of these compounds hinges on robust and reproducible in vitro biochemical assays. These assays are indispensable for quantifying a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the kinase's activity.[10] This document provides a detailed protocol for determining the IC50 of imidazo[1,2-a]pyridine-based inhibitors using the ADP-Glo™ Luminescent Kinase Assay, a highly sensitive and scalable platform suitable for high-throughput screening (HTS).[11][12]
Assay Principle: Quantifying Kinase Activity through ADP Production
While various methods exist for measuring kinase activity, including classic radiometric assays and fluorescence-based techniques, luminescence-based assays offer a compelling balance of sensitivity, safety, and amenability to automation.[4][13][14] The ADP-Glo™ Kinase Assay is a universal method because it measures the formation of ADP, a universal product of any kinase reaction.[11]
The assay is performed in two sequential steps:
-
Kinase Reaction: The kinase enzyme, substrate, ATP, and the inhibitor are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. The presence of an effective inhibitor reduces the amount of ADP generated.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and eliminate any remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal that is directly proportional to the initial ADP concentration, and thus, to the kinase activity.[11][12]
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination of Imidazo[1,2-a]pyridine Inhibitors
This protocol is optimized for a 384-well plate format, which is standard for inhibitor profiling. All additions should be performed with calibrated single or multichannel pipettes.
I. Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Appropriate protein or peptide substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Inhibitors: Imidazo[1,2-a]pyridine compounds and a reference inhibitor (e.g., Staurosporine) dissolved in 100% DMSO.
-
Assay Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. Note: Optimal buffer conditions may vary and should be determined for each kinase system.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Instrumentation: Luminescence-capable plate reader.
II. Step-by-Step Methodology
A. Reagent Preparation
-
Inhibitor Dilution Plate:
-
Prepare a 10 mM stock solution of each imidazo[1,2-a]pyridine inhibitor in 100% DMSO.
-
Create a serial dilution series of each inhibitor in 100% DMSO. For a 10-point curve, a 1:3 dilution series is common, starting from your highest desired concentration.
-
Prepare an intermediate dilution of this DMSO series into the kinase assay buffer. This is critical to minimize the final DMSO concentration in the assay. The final DMSO concentration must be consistent across all wells and should not exceed 1%, as higher concentrations can inhibit kinase activity.[14]
-
-
2X Kinase Solution:
-
Dilute the kinase enzyme to twice the final desired concentration in cold kinase assay buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is within the linear range (typically 10-30% ATP consumption).
-
-
2X Substrate/ATP Solution:
-
Dilute the substrate and ATP to twice their final desired concentrations in kinase assay buffer.
-
Expert Insight: The ATP concentration is a critical parameter. For characterizing ATP-competitive inhibitors, such as many imidazo[1,2-a]pyridines, the assay should be run at an ATP concentration equal to or near the Michaelis constant (Km) of the kinase for ATP.[15][16] Using excessively high ATP concentrations will make ATP-competitive inhibitors appear less potent.
-
B. Assay Procedure
Figure 3: ATP-competitive inhibition mechanism.
-
Troubleshooting & Causality:
-
High Background Signal: If the negative control shows a high signal, it could indicate ATP contamination in reagents or compound interference. Test for compound interference by running the assay with the inhibitor but without the kinase; a significant signal suggests the compound is interacting with the detection reagents. * Poor Z'-factor: The Z'-factor is a statistical measure of assay quality. A value >0.5 is considered excellent. A low Z' may indicate inconsistent pipetting, reagent instability, or a suboptimal signal window. Ensure kinase and substrate concentrations are optimized.
-
Inhibitor Inactivity: If a compound is active in cells but not in vitro, consider several factors:
-
The in vitro ATP concentration may be too high, outcompeting the inhibitor. [17] 2. The compound may be a pro-drug that requires metabolic activation in cells.
-
The recombinant kinase used in vitro may lack a necessary regulatory subunit or post-translational modification present in the cell. * Compound Aggregation: At high concentrations, some compounds form aggregates that non-specifically inhibit enzymes, leading to false positives. This can often be mitigated by including a low concentration (0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
PMC, NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
PMC, NIH. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Imidazo[1,2-a]pyridines using Cell-Based Assays
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Notably, various derivatives of this scaffold have demonstrated potent anticancer effects against a spectrum of cancer cell lines, including those from breast, lung, colon, and cervical cancers.[1][2][3] The anticancer mechanisms of imidazo[1,2-a]pyridines are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4] These pathways include the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.[1][4]
This comprehensive guide provides a suite of detailed cell-based assays and protocols for researchers, scientists, and drug development professionals to effectively evaluate the anticancer properties of novel imidazo[1,2-a]pyridine compounds. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.
Section 1: Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This is typically achieved by measuring cell viability and proliferation after treatment with the compound. Two common and robust methods for this are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT Assay: A Colorimetric Approach
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compound (stock solution in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
CellTiter-Glo® Luminescent Cell Viability Assay: An ATP-Based Approach
The CellTiter-Glo® assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is a marker of metabolically active cells.[6][7] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[6][7] This "add-mix-measure" format makes it ideal for high-throughput screening.[6][8]
Detailed Experimental Protocol: CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[9][10]
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[9][10]
-
Transfer the buffer into the substrate bottle to reconstitute the reagent, creating the CellTiter-Glo® Reagent. Mix gently by inverting.[9][10]
-
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described for the MTT assay (Section 1.1, steps 1 and 2), using opaque-walled 96-well plates.
-
-
Assay Procedure:
-
Equilibrate the plate with the treated cells to room temperature for approximately 30 minutes.[8][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value as described for the MTT assay.
-
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (enzymatic reduction of MTT) | Luminescent (quantification of ATP) |
| Detection | Absorbance | Luminescence |
| Sensitivity | Good | Excellent |
| Throughput | High | Very High |
| Endpoint | Endpoint | Endpoint |
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once the cytotoxic potential of an imidazo[1,2-a]pyridine is established, the next crucial step is to determine the mechanism of cell death. Many anticancer agents induce apoptosis, or programmed cell death.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the imidazo[1,2-a]pyridine compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specific time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-Glo® 3/7 Assay: Measuring Effector Caspase Activity
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of these caspases.[13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[13][15] Cleavage of this substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13][16]
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Treated and control cells in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[14]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14][16]
-
Mix the contents using a plate shaker at 300-500 rpm for 30 seconds.[16]
-
Incubate at room temperature for 30 minutes to 3 hours.[14][16]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the caspase activity as a fold change relative to the vehicle-treated control.
-
Section 3: Investigating Effects on Cell Cycle Progression
Many anticancer compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.
Detailed Experimental Protocol: Cell Cycle Analysis with PI
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated cells (around 1-2 x 10⁶ cells).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small amount of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[19][20]
-
Incubate on ice for at least 30 minutes.[19][20] (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events.
-
Use a dot plot of forward scatter versus side scatter to gate on the single-cell population.
-
Display the PI fluorescence on a histogram to visualize the cell cycle distribution.
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT).
-
Compare the cell cycle profiles of treated cells to the control to identify any cell cycle arrest.
Section 4: Assessing Impact on Cell Migration and Invasion
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. The Transwell assay is a widely used method to study these processes in vitro.[21]
Transwell Migration and Invasion Assays
The Transwell assay utilizes a permeable support insert that separates an upper and a lower chamber.[22] For a migration assay, cells are seeded in the upper chamber and migrate through the porous membrane towards a chemoattractant in the lower chamber.[22] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) material (e.g., Matrigel), and cells must degrade this barrier to migrate through.[22][23]
Detailed Experimental Protocol: Transwell Assay
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (e.g., 0.1%)[23]
Procedure:
-
Insert Preparation (for Invasion Assay):
-
Cell Seeding:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 2.5 - 5 x 10⁴ cells in 100 µL).[23]
-
Add the cell suspension to the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration).
-
Add medium containing a chemoattractant to the lower chamber.[23]
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for migration/invasion but not proliferation (e.g., 24-48 hours).[23]
-
-
Fixation and Staining:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.[23]
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the cells with crystal violet for 10-20 minutes.[23]
-
Wash the inserts with water to remove excess stain.[23]
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured.
-
Section 5: Investigating Molecular Mechanisms: Signaling Pathways
The anticancer activity of imidazo[1,2-a]pyridines is often attributed to their ability to modulate key signaling pathways.[1][4] Western blotting is a powerful technique to investigate changes in the protein expression and phosphorylation status of key components of these pathways.
Key Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[24][25][26][27] Imidazo[1,2-a]pyridines have been shown to inhibit this pathway.[4] Key proteins to probe include total and phosphorylated forms of Akt and mTOR.
-
MAPK/ERK Pathway: The MAPK pathway plays a critical role in transmitting extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis.[28][29][30][31] Dysregulation of this pathway is common in cancer.[29][31] Key proteins to investigate include total and phosphorylated forms of ERK1/2.
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[32][33][34][35][36]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the signaling pathways being investigated.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridines.
Simplified PI3K/Akt/mTOR and MAPK Signaling Pathways
Caption: Key signaling pathways often targeted by imidazo[1,2-a]pyridines.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anticancer properties of imidazo[1,2-a]pyridine compounds. By systematically assessing cytotoxicity, determining the mechanism of cell death, and investigating the impact on cell cycle progression, migration, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of these promising molecules. The integration of multiple assay formats, from colorimetric and luminescent to flow cytometry and western blotting, ensures a thorough and well-validated characterization of novel anticancer agents.
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Application Notes and Protocols for 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space, often yielding hits with high ligand efficiency.[2] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[3][4] Its rigid bicyclic structure presents a well-defined vector for substituent placement, while its heteroatomic nature offers multiple points for hydrogen bonding and other key interactions with protein targets.[5] This scaffold has demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
This application note focuses on a specific, strategically designed fragment: 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile . The rationale for its inclusion in a state-of-the-art fragment library is multifold:
-
Privileged Core: It is built upon the robust and biologically relevant imidazo[1,2-a]pyridine scaffold.
-
Dual Halogenation: The presence of two bromine atoms at distinct positions (3 and 8) provides opportunities for potent and selective halogen bonding interactions with target proteins. Halogen bonding is an increasingly appreciated non-covalent interaction in drug design, capable of significantly enhancing binding affinity and selectivity.[2][7]
-
Defined Exit Vectors: The bromine and cyano groups offer well-defined vectors for future chemical elaboration, a critical feature for the evolution of a fragment hit into a lead compound.
-
Modulation of Physicochemical Properties: The nitrile group and bromine atoms modulate the electronic and lipophilic character of the scaffold, influencing its solubility and binding characteristics.
These features make this compound an exemplary tool for probing the binding sites of a wide range of protein targets, particularly kinases, for which the imidazo[1,2-a]pyridine scaffold has shown significant promise.[8][9]
Physicochemical Properties and Synthesis of this compound
For a fragment to be effective in an FBDD campaign, its physicochemical properties must align with the "Rule of Three": molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Conformance to "Rule of Three" |
| Molecular Formula | C8H3Br2N3 | - |
| Molecular Weight | 300.94 g/mol | Yes (on the cusp) |
| cLogP | ~2.5 - 3.0 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 3 (two N atoms, one nitrile) | Yes |
| Polar Surface Area | ~55 Ų | Favorable for cell permeability |
Proposed Synthesis
The proposed synthesis involves a multi-step process, likely commencing with a substituted 2-aminopyridine. One potential starting material is 2-amino-5-cyanopyridine.[10] The synthesis would then proceed through the formation of the imidazo[1,2-a]pyridine core, followed by regioselective bromination.
Scheme 1: Plausible Synthetic Route to this compound
Caption: Plausible synthetic pathway for the target fragment.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile The core scaffold can be synthesized via the condensation of 2-amino-5-cyanopyridine with an appropriate α-halocarbonyl compound, such as chloroacetaldehyde.[7]
Step 2: Regioselective Bromination at the C3 Position The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive. Regioselective bromination at this position can be achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).
Step 3: Bromination at the C8 Position Subsequent bromination at the C8 position would likely require more forcing conditions due to the deactivating effect of the first bromine atom and the electron-withdrawing nitrile group. This could potentially be achieved using a stronger brominating agent, such as bromine in sulfuric acid.
Application in Fragment Screening Campaigns
This compound is an ideal candidate for screening against a variety of protein targets using high-sensitivity biophysical techniques. Its rigidity and well-defined interaction points make it particularly amenable to structural biology approaches.
Screening Workflow
A typical FBDD workflow incorporating this fragment would involve primary screening to identify binding, followed by secondary validation and structural characterization to understand the binding mode.
Caption: General workflow for a fragment-based drug discovery campaign.
Detailed Protocols
The following are detailed, exemplary protocols for the use of this compound in common FBDD screening techniques.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify binding of the fragment to an immobilized protein target and estimate the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Target protein (≥95% purity)
-
This compound (dissolved in 100% DMSO, stock concentration 100 mM)
-
Control fragments (known non-binders and, if available, weak binders)
Procedure:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) or with an irrelevant protein immobilized.
-
Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. Due to the expected weak affinity, concentrations should range from low micromolar to high micromolar or low millimolar (e.g., 1 µM to 1 mM). The final DMSO concentration should be kept constant across all samples and ideally below 2%. b. Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Include buffer-only injections (blanks) periodically for double referencing.
-
Data Analysis: a. Subtract the reference flow cell data from the target flow cell data. b. Subtract the average of the blank injections from the fragment injection data. c. Plot the steady-state response (RU) against the fragment concentration. d. Fit the data to a steady-state affinity model to determine the KD.
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy
Objective: To confirm the binding of the fragment to the target protein in solution and to identify the location of the binding site.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
¹⁵N-labeled target protein (0.1-0.3 mM in NMR buffer, e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).
-
This compound (100 mM stock in d6-DMSO).
Procedure:
-
Reference Spectrum: a. Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state.
-
Fragment Titration: a. Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration in molar excess (e.g., 10-fold to 100-fold, depending on binding affinity and fragment solubility). b. Record a second 2D ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: a. Overlay the apo and fragment-bound spectra. b. Identify residues whose cross-peaks show significant chemical shift perturbations (CSPs) or line broadening upon fragment addition. These residues are likely at or near the binding site. c. The magnitude of the CSP for each residue can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2). d. Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the high-resolution 3D structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).
-
Soaking solution: Cryoprotectant solution containing the fragment at a high concentration (e.g., 1-10 mM, limited by solubility).
-
Cryo-loops, crystal harvesting tools.
-
Synchrotron X-ray source.
Procedure:
-
Crystal Soaking: a. Transfer a protein crystal from its growth drop into a drop of the soaking solution. b. Allow the crystal to soak for a period ranging from minutes to hours, depending on the crystal packing and fragment properties.
-
Cryo-cooling: a. Briefly move the crystal through the cryoprotectant solution (if not already in the soaking solution). b. Using a cryo-loop, scoop the crystal and immediately plunge it into liquid nitrogen to flash-cool it.
-
Data Collection and Processing: a. Mount the frozen crystal on the goniometer of a synchrotron beamline. b. Collect a full X-ray diffraction dataset. c. Process the diffraction data using appropriate software (e.g., XDS, MOSFLM) to obtain a reflection file.
-
Structure Solution and Refinement: a. Solve the structure by molecular replacement using the apo-protein structure as a search model. b. Analyze the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. c. Model the fragment into the density and perform iterative rounds of refinement and model building until the structure converges with good statistics (R-work, R-free). d. Analyze the final model to understand the specific interactions (e.g., halogen bonds) between the fragment and the protein.
Conclusion
This compound represents a highly valuable tool in the arsenal of the modern medicinal chemist. Its foundation on a privileged scaffold, combined with the strategic placement of two bromine atoms for halogen bonding and a nitrile for synthetic elaboration, makes it an exceptional fragment for probing protein binding sites. The protocols outlined in this application note provide a robust framework for its utilization in FBDD campaigns, from initial hit identification to detailed structural characterization, ultimately accelerating the path toward novel and potent therapeutic agents.
References
-
de Azevedo, M. B. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17916-17949. Available at: [Link]
-
He, X., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 978-983. Available at: [Link]
-
Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Available at: [Link]
-
Martínez-Mayorga, K., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(14), 5394. Available at: [Link]
-
Nayak, S. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1). Available at: [Link]
- Patent CN103788092A. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-620. Available at: [Link]
-
Singh, V., et al. (2014). Bactericidal activity of an imidazo[1,2-a]pyridine using a mouse M. tuberculosis infection model. PLoS One, 9(1), e87483. Available at: [Link]
-
Wang, T., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(4), 724-738. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dibromopyridine | 35486-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Functionalization of Imidazo[1,2-a]pyridines via Radical Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and Radical Chemistry
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, nitrogen-rich structure is a cornerstone in numerous marketed pharmaceuticals, including Zolpidem, Alpidem, and Olprinone, which exhibit a wide spectrum of biological activities such as analgesic, anti-tumor, and anxiolytic properties.[2][3] Consequently, the development of efficient and versatile methods to modify this scaffold is of paramount importance for drug discovery and the creation of novel functional materials.[1][4]
Traditionally, the synthesis of substituted imidazo[1,2-a]pyridines relied on multi-step sequences involving pre-functionalized starting materials. Modern synthetic chemistry, however, gravitates towards more elegant and efficient strategies, chief among them being direct C-H functionalization.[2][4] This approach offers high atom and step economy by directly converting innate C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for cumbersome protecting groups and activation steps.[2]
Within the realm of C-H functionalization, radical reactions have emerged as a particularly powerful and versatile toolset.[5][6] These reactions often proceed under mild conditions and exhibit unique reactivity and selectivity patterns compared to traditional ionic pathways. The advent of strategies like photoredox catalysis has revolutionized the field, allowing for the generation of a wide array of radical species under visible light irradiation, thus providing a sustainable and green chemical approach.[2][3][7]
This guide provides an in-depth overview of key radical-mediated functionalization reactions for the imidazo[1,2-a]pyridine scaffold, with a focus on the underlying mechanisms, practical applications, and detailed experimental protocols.
Key Methodologies for Radical Functionalization
Radical reactions on the imidazo[1,2-a]pyridine nucleus predominantly occur at the electron-rich C3 position. This inherent reactivity is a consequence of the stability of the resulting radical intermediate. The following sections detail the most impactful transformations developed to date.
C3-Trifluoromethylation and Perfluoroalkylation
Scientific Rationale: The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in drug design. Its high electronegativity, metabolic stability, and lipophilicity can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile. Radical pathways provide a direct and efficient means to forge the C-CF₃ bond.
Mechanistic Insight: A common and effective strategy involves the use of a photocatalyst, such as an acridinium salt or an organic dye, which, upon excitation by visible light, becomes a potent oxidant or reductant.[2][8] In the case of trifluoromethylation using sodium triflinate (CF₃SO₂Na, Langlois' reagent), the excited photocatalyst can initiate a single-electron transfer (SET) process to generate the crucial trifluoromethyl radical (•CF₃).[9] This highly electrophilic radical readily adds to the nucleophilic C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst in the process.[2]
Caption: General mechanism for photocatalytic C3-trifluoromethylation.
Comparative Data: Substrate Scope for C3-Trifluoromethylation [2]
| Entry | Imidazo[1,2-a]pyridine Substituent | Radical Source | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenyl | CF₃SO₂Na | Mesityl Acridinium | 81 |
| 2 | 2-(4-Chlorophenyl) | CF₃SO₂Na | Mesityl Acridinium | 75 |
| 3 | 2-(4-Methoxyphenyl) | CF₃SO₂Na | Mesityl Acridinium | 84 |
| 4 | 2-Methyl | CF₃SO₂Na | Mesityl Acridinium | 65 |
| 5 | 7-Methyl-2-phenyl | CF₃SO₂Na | Mesityl Acridinium | 78 |
| 6 | 2-Phenyl | RғI | EDA Complex (hv) | 94 (Rғ=C₄F₉) |
C3-Aminoalkylation
Scientific Rationale: The incorporation of aminoalkyl groups is a common tactic to enhance the solubility and basicity of drug candidates, which can facilitate salt formation and improve oral bioavailability. Radical-mediated cross-dehydrogenative coupling (CDC) provides a direct route to these valuable motifs.
Mechanistic Insight: Visible-light photocatalysis can enable the oxidative coupling of imidazo[1,2-a]pyridines with various radical precursors, including N-aryl glycines or tertiary amines like N-phenyltetrahydroisoquinoline.[2] In a typical mechanism involving an N-aryl glycine, a photocatalyst (e.g., Rose Bengal) and an oxidant generate an α-amino radical via a process of single-electron transfer followed by decarboxylation.[2] This nucleophilic radical then adds to the C3 position of the imidazo[1,2-a]pyridine, which is followed by an oxidation step to yield the final aminoalkylated product.
Caption: Workflow for photocatalytic C3-aminoalkylation.
C3-Sulfenylation and Sulfonylation
Scientific Rationale: Sulfur-containing functional groups are present in a wide array of pharmaceuticals and agrochemicals. Direct C-S bond formation via radical pathways offers an efficient alternative to classical methods that often require pre-functionalized substrates and harsh conditions.
Mechanistic Insight: Arylsulfonyl radicals can be readily generated from arylsulfinic acids using a photocatalyst and a mild oxidant like tert-butyl hydroperoxide (TBHP).[2] The photocatalyst (e.g., Eosin B) is excited by visible light and engages in a SET process with TBHP to produce a tert-butoxyl radical. This highly reactive radical then abstracts a hydrogen atom from the arylsulfinic acid to furnish the desired arylsulfonyl radical. Subsequent addition to the imidazo[1,2-a]pyridine core and rearomatization yields the C3-sulfonylated product.[2]
Comparative Data: Scope for C3-Sulfenylation with Sulfinic Acids [2]
| Entry | Imidazo[1,2-a]pyridine | Arylsulfinic Acid | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenyl | Phenylsulfinic acid | Eosin B | 85 |
| 2 | 2-(4-Tolyl) | Phenylsulfinic acid | Eosin B | 82 |
| 3 | 2-Phenyl | 4-Tolylsulfinic acid | Eosin B | 88 |
| 4 | 2-Phenyl | 4-Chlorophenylsulfinic acid | Eosin B | 76 |
Detailed Experimental Protocols
The following protocols are representative examples based on methodologies reported in the scientific literature.[2][8][9] Researchers should adapt these procedures as necessary and conduct all experiments in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Visible-Light-Mediated C3-Trifluoromethylation
Objective: To synthesize 2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine using a photoredox catalyst.
Reagents & Equipment:
-
2-phenylimidazo[1,2-a]pyridine (1.0 equiv.)
-
Sodium triflinate (CF₃SO₂Na) (2.0 equiv.)
-
Mesityl acridinium photocatalyst (e.g., [Mes-Acr-Me]ClO₄) (1-2 mol%)
-
Solvent: Dichloroethane (DCE) or Dimethyl Sulfoxide (DMSO), degassed
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (450-460 nm) with a cooling fan
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (e.g., 0.2 mmol, 38.8 mg), sodium triflinate (0.4 mmol, 62.4 mg), and the acridinium photocatalyst (0.004 mmol, ~2 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed DCE (2.0 mL) via syringe.
-
Place the reaction tube approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. Use a fan to maintain the reaction temperature at approximately 25-30 °C.
-
Irradiate the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected yield is typically in the range of 75-85%.[2][8]
Protocol 3.2: Visible-Light-Promoted C3-Aminoalkylation with N-Aryl Glycine
Objective: To synthesize the C3-aminoalkylated product via decarboxylative coupling.
Reagents & Equipment:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv.)
-
N-Aryl glycine derivative (1.5 equiv.)
-
Photocatalyst: Rose Bengal (5 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Reaction vial with a magnetic stir bar
-
White LED lamp or Blue LED lamp
-
Oxygen source (air or O₂ balloon)
Procedure:
-
In an open-to-air reaction vial, combine the imidazo[1,2-a]pyridine derivative (e.g., 0.2 mmol), the N-aryl glycine (0.3 mmol), and Rose Bengal (0.01 mmol, ~10 mg).
-
Add acetonitrile (2.0 mL) and a magnetic stir bar.
-
If the reaction is sluggish in air, the vial can be sealed under an O₂ balloon.
-
Place the vial near the LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Remove the solvent in vacuo.
-
Redissolve the residue in a minimal amount of dichloromethane.
Purification & Characterization:
-
Directly purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Yields for this transformation are generally reported to be in the 44-94% range depending on the substrates.[2]
Conclusion and Future Outlook
Radical-mediated reactions, particularly those driven by visible light, have become an indispensable tool for the direct C-H functionalization of imidazo[1,2-a]pyridines.[5] These methods provide access to a vast chemical space of novel derivatives under exceptionally mild and often environmentally friendly conditions.[7][10] The protocols and mechanistic insights provided herein demonstrate the power and practicality of this approach for researchers in synthetic chemistry and drug development.
While functionalization at the C3 position is now well-established, the next frontier lies in developing regioselective radical reactions for other positions on the imidazo[1,2-a]pyridine scaffold, such as C2, C5, or the phenyl ring of 2-aryl derivatives.[2][4] Continued innovation in catalyst design and the discovery of novel radical precursors will undoubtedly unlock new synthetic possibilities, further cementing the role of this privileged scaffold in the development of future therapeutics and functional materials.
References
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH.
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Trifluoromethylation of imidazo[1,2‐a]pyridines.
- Functionalization of imidazo[1,2-a]pyridinesviaradical reactions. Sci-Hub.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
Sources
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- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.box [sci-hub.box]
- 7. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Introduction
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, multifunctional substrate. The unique structural features of this molecule—a dibrominated, electron-deficient, nitrogen-containing heterocyclic core—present specific obstacles that are not always addressed in general Suzuki coupling protocols.
This document provides in-depth, experience-driven answers to frequently encountered problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and achieve your synthetic targets with greater efficiency and confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Setup & Initial Reaction Failure
Question 1: My initial screening reactions with this compound are failing completely, showing only starting material. What are the most critical parameters to check first?
Answer: When a Suzuki coupling fails to initiate, the issue almost always lies with one of three components: the catalyst's activity, the reaction atmosphere, or the reagents' quality.
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be sluggish.
-
Recommendation: For initial trials, use a pre-formed, air-stable Pd(0) precatalyst like Pd(PPh₃)₄ or a modern palladacycle G3/G4 precatalyst (e.g., XPhos Pd G3). These ensure a reliable source of active Pd(0) and often give more reproducible results.
-
-
Oxygen Contamination: Oxygen can oxidatively deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, consuming your nucleophile.[1]
-
Recommendation: Ensure your entire setup is rigorously deoxygenated. Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use. Assemble your reaction under a positive pressure of inert gas. A few "vacuum/backfill" cycles of the sealed reaction vessel are highly effective at removing residual oxygen.
-
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition via protodeboronation, especially if they are old or have been stored improperly. This side reaction replaces the C-B bond with a C-H bond, rendering the reagent useless. Consider using more stable boronate esters, such as pinacol esters, which are less prone to degradation.
-
Base: The base is crucial for activating the boronic acid for transmetalation.[2] Ensure your base is anhydrous and finely powdered for better solubility and reactivity. If using a carbonate or phosphate, grinding it in a mortar and pestle before addition can significantly improve performance.
-
Regioselectivity: Controlling Mono- vs. Di-Coupling
Question 2: I'm getting a mixture of 3-mono-arylated, 8-mono-arylated, and 3,8-di-arylated products. How can I control the selectivity for a single product?
Answer: Achieving regioselectivity with a dibrominated substrate is a significant challenge because the electronic and steric environments of the two bromine atoms are different, yet both are reactive. The C3-Br is on the imidazole ring, while the C8-Br is on the pyridine ring. The electron-withdrawing nitrile at C6 will primarily influence the reactivity of the pyridine ring.
-
Understanding Reactivity: Generally, in such systems, oxidative addition is faster at the more electron-deficient position. The nitrile group at C6 strongly deactivates the pyridine ring, making the C8-Br bond more electron-poor and likely more reactive towards oxidative addition than the C3-Br. Therefore, you should expect the initial coupling to favor the C8 position.
-
Strategies for Selective Mono-Arylation (at C8):
-
Stoichiometry Control: This is the most straightforward approach. Use a slight excess of the dibromo-substrate relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of the dibromide to 1.0 equivalent of boronic acid). This ensures the boronic acid is consumed before significant di-coupling can occur.
-
Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest temperature that still allows for conversion (e.g., start at 60-70 °C instead of 100-110 °C). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting boronic acid is consumed to prevent the mono-arylated product from reacting further.
-
-
Strategies for Selective Di-Arylation:
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.
-
Higher Temperature & Longer Reaction Time: Higher thermal energy will be required to overcome the activation barrier for the second coupling, which may be sterically more hindered.
-
More Active Catalyst System: Employ a highly active catalyst system known for coupling less reactive C-Br bonds, such as one using a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4]
-
Catalyst & Ligand Selection
Question 3: My yield is low due to what appears to be catalyst decomposition (e.g., formation of palladium black). How does the imidazo[1,2-a]pyridine core affect my choice of catalyst and ligand?
Answer: This is a critical issue. The pyridine nitrogen in your imidazo[1,2-a]pyridine substrate is a Lewis base and can act as an inhibitory ligand, coordinating to the palladium center and poisoning the catalyst.[1] This coordination can block the sites needed for oxidative addition or transmetalation, effectively shutting down the catalytic cycle. The formation of palladium black is a classic sign of catalyst deactivation and aggregation.[5]
dot
Caption: Fig 1. Catalyst poisoning by the basic pyridine nitrogen.
Solutions:
-
Use Bulky Ligands: Sterically hindered phosphine ligands, like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), are essential.[6][7] Their size creates a protective "pocket" around the palladium atom, which physically hinders the approach and coordination of the substrate's pyridine nitrogen, allowing the desired catalytic cycle to proceed.
-
Choose the Right Precatalyst: Palladacycle precatalysts are often more robust in these situations. They are highly active and can help maintain a sufficient concentration of the active catalyst throughout the reaction.[8]
-
Add a Lewis Acid Additive: In some challenging cases where catalyst poisoning is severe, adding a Lewis acid like B(OMe)₃ has been shown to be effective.[1] The Lewis acid can coordinate to the substrate's basic nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst.
| Ligand Class | Examples | Pros for this Substrate | Cons |
| Triarylphosphines | PPh₃ | Inexpensive, common in standard catalysts (e.g., Pd(PPh₃)₄). | Often not bulky or electron-rich enough; susceptible to catalyst poisoning. |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Very electron-rich, promotes oxidative addition. | Air-sensitive (often used as HBF₄ salts). |
| Biarylphosphines | SPhos, XPhos, RuPhos | Excellent combination of bulk and electron-donating ability.[6] Highly effective at preventing catalyst poisoning and promoting reductive elimination. | High cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form very stable Pd complexes.[4] Good for challenging couplings. | Can sometimes be too strongly bound, slowing catalyst turnover. |
Common Side Reactions & Purification
Question 4: I'm observing significant byproducts in my LC-MS, mainly a mass corresponding to the starting material with one bromine replaced by hydrogen (dehalogenation) and another from boronic acid homocoupling. How do I suppress these?
Answer: These are two of the most common side reactions in Suzuki couplings and they point to specific issues in your reaction conditions.[5]
1. Dehalogenation:
-
Mechanism: This occurs when the palladium-aryl intermediate (Ar-Pd-Br) is intercepted by a hydride source before it can transmetalate. The subsequent reductive elimination releases a dehalogenated arene (Ar-H).[1] Common hydride sources are amine bases, alcohols, or even trace water reacting with the base.
-
Solutions:
-
Choice of Base: Avoid amine bases (e.g., Et₃N). Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred. K₃PO₄ is often a good choice for heteroaromatic couplings.[9]
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcoholic solvents unless the protocol specifically calls for them.
-
Inert Atmosphere: As mentioned before, a rigorously inert atmosphere minimizes side reactions.
-
2. Homocoupling:
-
Mechanism: This side reaction couples two molecules of your boronic acid (R-B(OH)₂) to form a symmetric biaryl (R-R). It is primarily promoted by the presence of oxygen or Pd(II) species.[1]
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. An oxygen-free environment starves the homocoupling pathway.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst (like Pd(PPh₃)₄) instead of a Pd(II) source can reduce the initial amount of Pd(II) available to promote this side reaction.
-
Boronic Acid Stoichiometry: Using a large excess of boronic acid can sometimes increase the rate of homocoupling. Stick to a modest excess (e.g., 1.1–1.2 equivalents) for mono-coupling reactions.
-
dot
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
Question 5: Purification of my final product is difficult due to closely eluting impurities. Are there any workup or purification tips?
Answer: The cyano group and the basic nitrogen of the imidazopyridine core can make purification by silica gel chromatography challenging.
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. Dilute the reaction mixture with an organic solvent like Ethyl Acetate or CH₂Cl₂.
-
Wash with water to remove inorganic salts (the base).
-
Wash with brine to help break up any emulsions and further remove water.
-
-
Acid/Base Extraction: If your product is stable to acid, a mild acid wash (e.g., 1M citric acid) can help remove basic impurities. However, be cautious as your product itself is basic and may partition into the aqueous layer. A subsequent basification and re-extraction would be necessary.
-
Chromatography:
-
Eluent Modifier: The basicity of your compound can cause tailing on silica gel. Adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or pyridine, can significantly improve peak shape and separation.
-
Alternative Stationary Phases: If silica is not providing adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column, which separates based on polarity in a different way.
-
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust set of starting conditions for the selective mono-arylation at the C8-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v mixture), both rigorously degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 5 minutes and then backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv). Via syringe, add the degassed 1,4-Dioxane/Water mixture to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the limiting reagent (boronic acid or starting halide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bells, I. E. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Soc. Rev., 33, 2004. [Link]
-
Mallick, K. et al. (2011). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. ResearchGate. [Link]
-
Hassan, J. et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Khan, I. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2988. [Link]
-
Caddick, S. et al. (2005). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. [Link]
-
Kráľová, K. et al. (2018). Optimization of the reaction conditions for the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines. ResearchGate. [Link]
-
Chem Help ASAP. (2020). Suzuki coupling reaction. YouTube. [Link]
-
Chem School. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Hussain, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5030. [Link]
-
NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Leonori, D. et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 142(35), 15066-15076. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
N'goy, B. et al. (2009). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Afinidad, 66(542). [Link]
-
Guillaumet, G. et al. (2001). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 31(14), 2169-2176. [Link]
-
Onal, Z. et al. (2009). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 23(12), 499-506. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sarveswari, S. et al. (2017). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Procter, D. J. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5146-5151. [Link]
-
Zhang, C. et al. (1999). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
Sharma, R. et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Glavač, N. et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(10), 2933. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Homocoupling with Dibrominated Imidazopyridines
Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, with a specific focus on the challenges presented by dibrominated imidazopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering homocoupling as a significant side reaction, leading to reduced yields and purification difficulties.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will move from foundational concepts to advanced, substrate-specific optimization strategies, providing not just protocols but the underlying chemical logic to empower you to make informed decisions in your own laboratory.
Section 1: Understanding the Homocoupling Problem
Q1: What is Sonogashira homocoupling, and why is it a prevalent issue with my dibrominated imidazopyridine?
A1: Sonogashira homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react to form a symmetrical diyne.[1] This undesired process consumes your valuable alkyne, reduces the yield of your target cross-coupled product, and introduces a significant purification challenge.
The primary culprit behind homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of a copper-acetylide intermediate. This issue is often exacerbated when using dibrominated imidazopyridines for several reasons:
-
Electronic Effects: Imidazopyridines are electron-deficient heterocyclic systems. This can influence the kinetics of the desired cross-coupling reaction, potentially slowing it down and allowing more time for the competing homocoupling pathway to occur.
-
Chelation: The nitrogen atoms within the imidazopyridine core can act as ligands, potentially coordinating to the palladium or copper centers. This can alter the catalyst's reactivity and selectivity in unpredictable ways.
-
Differential Reactivity: The two bromine atoms on the imidazopyridine ring may have different reactivities depending on their positions. This can lead to a mixture of mono- and di-alkynylated products, further complicating the reaction profile.
Section 2: Foundational Troubleshooting Strategies
Q2: I'm observing a significant amount of a non-polar byproduct by TLC and a mass corresponding to my alkyne dimer in LC-MS. What are my first steps?
A2: This is a classic sign of extensive homocoupling. Before making drastic changes to your protocol, it's crucial to ensure your foundational techniques are sound.
Oxygen is the primary promoter of Glaser-type homocoupling. Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol: Degassing Solvents and Reagents
-
Solvent Degassing:
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject your anhydrous solvents to at least three freeze-pump-thaw cycles.
-
Inert Gas Sparging: A less time-consuming alternative is to bubble a stream of inert gas (argon or nitrogen) through your solvent for at least 30-60 minutes.
-
-
Reaction Setup:
-
Assemble your glassware hot from the oven and cool it under a stream of inert gas.
-
Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to workup.
-
The purity and activity of your reagents are paramount.
-
Copper(I) Iodide: CuI can degrade over time, especially with repeated exposure to air and light. Use a fresh bottle or a recently purchased batch.
-
Palladium Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are sensitive to air. If you suspect your catalyst has degraded, consider using a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.
-
Amine Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous and pure. Peroxide impurities in amines can interfere with the catalytic cycle.
Q3: My reaction has turned black, and I'm seeing little to no product formation. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of your palladium catalyst. This can be triggered by several factors:
-
Impurities: As mentioned above, impurities in your reagents or solvents can poison the catalyst.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[2]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition.
If you observe palladium black, it is often best to restart the reaction with fresh, purified reagents and solvents, paying close attention to anaerobic conditions.
Section 3: Advanced Optimization for Dibrominated Imidazopyridines
If foundational troubleshooting doesn't resolve the homocoupling issue, it's time to explore more advanced optimization strategies tailored to your specific substrate.
Q4: How can I strategically modify my reaction conditions to favor cross-coupling over homocoupling?
A4: The key is to manipulate the reaction kinetics to accelerate the desired cross-coupling pathway relative to the undesired homocoupling.
The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely. Copper-free Sonogashira reactions are well-established and often provide excellent results, particularly for substrates prone to Glaser coupling.[3][4]
dot
Caption: Troubleshooting Decision Tree
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. For your dibrominated imidazopyridine, start at a moderate temperature (e.g., 50-60 °C) and only increase it if the reaction is sluggish. [2]* Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Section 4: Summary of Key Parameters and Recommendations
| Parameter | Standard Conditions | Troubleshooting Recommendation for Dibrominated Imidazopyridines | Rationale |
| Atmosphere | Inert Gas | Strictly Anaerobic: Use Freeze-Pump-Thaw for solvents. | Oxygen is the primary driver of homocoupling. |
| Co-Catalyst | CuI (1-5 mol%) | Copper-Free: Eliminate CuI entirely. | Directly removes the primary catalyst for Glaser coupling. |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Air-Stable Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands. | More robust and allows for greater ligand flexibility to tune reactivity. [5] |
| Ligand | PPh₃ | Bulky/Electron-Rich: XPhos, SPhos, dppf. | Accelerates oxidative addition with electron-deficient aryl bromides. [6][7] |
| Base | Et₃N, DIPA | Inorganic Base (Cu-free): Cs₂CO₃, K₃PO₄. Bulky Amine: DIPA. | Can improve reaction outcomes and are often more compatible with copper-free systems. |
| Solvent | THF, DMF | Polar Aprotic: DMF, NMP, Dioxane. | Solubilizes reagents and can influence catalyst stability and activity. [8] |
| Temperature | Room Temp to Reflux | Start Low (50-80 °C): Increase only if necessary. | Balances reaction rate against catalyst decomposition and side reactions. [2][7] |
By systematically addressing these parameters, you can effectively diagnose the cause of Sonogashira homocoupling in your reactions with dibrominated imidazopyridines and develop a robust, high-yielding protocol for the synthesis of your target molecules.
References
-
Walter, P. E. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology, 2012. [Link]
-
The Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
National Institutes of Health. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
-
ResearchGate. Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
RSC Publishing. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. books.lucp.net [books.lucp.net]
Purification of mono- versus di-substituted imidazo[1,2-a]pyridine products
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold, which make it a "privileged structure" in drug discovery, also present distinct purification hurdles, especially when dealing with mono- and di-substituted isomers.[1][2][3][4]
This resource provides field-proven insights, troubleshooting guides for common problems, detailed experimental protocols, and FAQs to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-substituted imidazo[1,2-a]pyridine isomers so challenging?
A1: The difficulty arises from the subtle differences in the physicochemical properties of the isomers. Regioisomers, in particular, often have very similar polarities, boiling points, and solubility profiles. The position of a substituent on the bicyclic ring system can cause minor changes in the molecule's dipole moment and its ability to interact with a stationary phase, leading to significant overlap in chromatographic methods.[5]
Q2: What is the most common starting point for purifying a crude imidazo[1,2-a]pyridine reaction mixture?
A2: Flash column chromatography using silica gel is the most widely adopted initial purification technique.[6][7][8] It is a versatile and scalable method for removing baseline impurities and, with careful optimization, can often separate isomers. Thin-Layer Chromatography (TLC) should always be used first to screen for an effective solvent system.[8][9]
Q3: My product appears to be streaking or tailing on the TLC plate. What does this indicate?
A3: Tailing is a common issue with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. It is typically caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (0.1-1%), to your eluent system.
Q4: Can I use recrystallization to separate my isomers?
A4: Yes, recrystallization can be a highly effective technique, especially for obtaining a final product of high purity, provided the isomers have sufficiently different solubilities in a given solvent system.[10] It is often used as a final polishing step after an initial chromatographic separation. However, it can be less effective for separating isomers with very similar structures and may lead to lower recovery of the desired product.
Q5: Some synthetic procedures report purification without chromatography. How is this possible?
A5: Certain synthetic routes, particularly those conducted in environmentally friendly solvents like water or those that result in a highly crystalline product, can sometimes yield a product of sufficient purity that it can be isolated by simple filtration and washing.[11] However, this is highly dependent on the specific reaction and substrates and is not always applicable, especially when isomers are formed.[11]
Section 2: Troubleshooting Guide: Common Purification Problems
This section addresses specific issues encountered during the purification of imidazo[1,2-a]pyridine derivatives.
Issue 1: Co-elution or Poor Separation of Isomers by Flash Chromatography
-
Underlying Cause: The primary cause is the minimal difference in polarity between the mono- or di-substituted isomers. The standard silica stationary phase may not have enough selectivity to resolve these closely related compounds.
-
Scientific Explanation: The separation on silica gel is governed by polar interactions (primarily hydrogen bonding) with the silanol groups. If two isomers present a similarly accessible "polar face" to the stationary phase, they will migrate at nearly the same rate.
-
Solutions & Optimization Strategy:
-
Optimize the Mobile Phase:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds that run closely together in an isocratic (single solvent system) elution.[12]
-
Incorporate Different Solvents: Instead of a standard Hexanes/Ethyl Acetate system, introduce solvents that offer different selectivities. For example, using Dichloromethane/Methanol can change the interaction dynamics. Adding a small amount of a competitive hydrogen-bonding solvent like isopropanol can also be effective.
-
-
Change the Stationary Phase:
-
Neutral or Basic Alumina: The less acidic nature of alumina can reduce strong interactions with the basic nitrogen atoms, sometimes improving peak shape and offering different selectivity compared to silica.
-
Functionalized Silica: Consider using commercially available phases like diol-bonded or cyano-bonded silica, which offer different separation mechanisms (e.g., normal phase with different hydrogen bonding capabilities).
-
-
Add a Basic Modifier: As mentioned in the FAQs, adding 0.1-1% triethylamine or pyridine to the eluent can deactivate the acidic sites on silica, leading to sharper peaks and potentially revealing a separation that was previously masked by band broadening.
-
Issue 2: Product Decomposition on the Column
-
Underlying Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive imidazo[1,2-a]pyridine derivatives.
-
Scientific Explanation: The Lewis acidic sites on the silica surface can protonate the nitrogen atoms of the imidazo[1,2-a]pyridine ring, potentially making the compound susceptible to hydrolysis, rearrangement, or other decomposition pathways, especially if the compound is heated by the exothermic binding to the silica.
-
Solutions & Optimization Strategy:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in the initial, least polar eluent containing 1% triethylamine. Let it stand for an hour before packing. This neutralizes the most aggressive acidic sites.
-
Use Neutral Alumina: Alumina is generally less acidic than silica and is a good alternative for acid-sensitive compounds.
-
Work Quickly and at Room Temperature: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.[8]
-
Issue 3: Ineffective Separation with Preparative HPLC
-
Underlying Cause: The chosen column and mobile phase lack the necessary selectivity for the specific isomer pair. Standard C18 columns separate primarily based on hydrophobicity, which can be very similar for regioisomers.[13]
-
Scientific Explanation: Isomers often have identical or near-identical logP values. To achieve separation, secondary interaction mechanisms beyond simple hydrophobicity are required.[14]
-
Solutions & Optimization Strategy:
-
Employ Columns with Alternative Selectivities:
-
Phenyl-Hexyl or Biphenyl Columns: These columns provide π-π interactions, which can be highly effective for separating aromatic isomers. The electron-rich imidazo[1,2-a]pyridine ring can interact differently with the phenyl stationary phase depending on the substituent's position.[14]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them extremely powerful for separating closely related isomers.[14]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This provides an alternative site for interaction and can offer unique selectivity for polar heterocycles.[14]
-
-
Systematic Method Development:
-
Vary the Organic Modifier: Test both Methanol and Acetonitrile. They have different hydrogen bonding capabilities and can significantly alter selectivity.
-
Adjust the pH: The pH of the aqueous portion of the mobile phase can control the protonation state of your molecule, dramatically affecting retention and selectivity. Buffer the mobile phase for reproducible results.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Isomer Separation
This protocol assumes that a suitable solvent system has been identified by TLC, showing a ΔRf of at least 0.1 between the desired isomers.
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).[12]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry. If tailing was observed on TLC, add 0.5% triethylamine to this solvent.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane, Acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or nitrogen line) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the separation by TLC.
-
If using a gradient, start with the initial low-polarity solvent and systematically increase the percentage of the more polar solvent.
-
| Compound Polarity | Recommended Starting Eluent (v/v) | Modifier (if needed) |
| Low (e.g., alkyl/aryl substituted) | Hexanes / Ethyl Acetate (9:1) | 0.5% Triethylamine |
| Medium (e.g., ester/ether substituted) | Hexanes / Ethyl Acetate (4:1 to 1:1) | 0.5% Triethylamine |
| High (e.g., amine/hydroxyl substituted) | Dichloromethane / Methanol (98:2) | 1% Triethylamine |
Protocol 2: Recrystallization for High-Purity Final Products
-
Solvent Screening:
-
Place a small amount of your partially purified product into several test tubes.
-
Add a small amount of different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) to each tube.
-
Identify a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. A binary solvent system (one "soluble" solvent and one "anti-solvent") often works well.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Ensure it is fully dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under a high vacuum to remove all traces of solvent.
-
Section 4: Visual Workflow and Data
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chromtech.com [chromtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Challenges in the Purification of Polyhalogenated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polyhalogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent properties of polyhalogenated heterocycles—such as high crystallinity, potential for halogen-specific interactions, and the presence of closely related isomers—demand a nuanced and expert approach to purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. My goal is to not only offer solutions but to also explain the underlying principles, empowering you to make informed decisions in your future purification endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are polyhalogenated heterocyclic compounds so difficult to purify?
A1: The purification challenges stem from a combination of their physical and chemical properties:
-
High Crystallinity and Low Solubility: The presence of multiple halogen atoms, particularly fluorine, can lead to strong crystal lattice energies, resulting in poor solubility in common chromatography solvents. This can make both normal-phase and reversed-phase chromatography challenging.
-
Isomer Separation: Synthetic routes often produce a mixture of regioisomers or diastereomers that have very similar polarities, making them difficult to resolve by standard chromatographic techniques.[1][2]
-
On-Column Degradation: Halogenated compounds can be susceptible to dehalogenation or other reactions on certain stationary phases, especially under prolonged exposure or in the presence of acidic or basic modifiers.
-
Detection Issues: Compounds with multiple halogens may have weak UV chromophores, complicating detection and fraction collection during chromatography.
Q2: I'm observing significant peak tailing during HPLC analysis of my chlorinated pyridine derivative. What is the likely cause and how can I fix it?
A2: Peak tailing for basic heterocyclic compounds like pyridines is often caused by strong interactions with acidic silanol groups on the surface of silica-based stationary phases.
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase. This will compete with your basic analyte for the active silanol sites, reducing tailing.
-
"End-Capped" Columns: Use a high-quality, end-capped C18 or other reversed-phase column. End-capping minimizes the number of free silanol groups.
-
Alternative Stationary Phases: For particularly stubborn cases, consider a polymer-based or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for halogenated compounds.[2]
Q3: My brominated indole is showing signs of debromination on my silica gel flash column. How can I prevent this?
A3: Debromination on silica gel is a known issue, particularly for electron-rich or sterically hindered heterocyclic systems. This is often catalyzed by the acidic nature of standard silica gel.
Preventative Measures:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base. You can prepare this by making a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporating the solvent.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.
-
Minimize Residence Time: Run your chromatography as quickly as possible without sacrificing resolution. A shorter exposure time to the stationary phase can reduce the extent of degradation.
-
Solvent Choice: Avoid highly acidic or protic solvents in your eluent if possible.
Q4: How can I effectively separate regioisomers of a difluorinated quinoline?
A4: Separating regioisomers of polyhalogenated heterocycles is a common and significant challenge.[2] Success often relies on exploiting subtle differences in their interaction with the stationary phase.
Strategies for Isomer Separation:
-
Stationary Phase Screening: This is the most critical factor. Different stationary phases will offer varying selectivities. A good starting point is to screen:
-
Standard C18 (reversed-phase)
-
Pentafluorophenyl (PFP) phases, which are particularly effective for halogenated compounds due to fluorine-fluorine interactions and dipole-dipole interactions.[2]
-
Chiral stationary phases (even for achiral isomers), as they can sometimes provide the necessary selectivity.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for isomer separation, often providing higher resolution and faster separations than HPLC.[2][3]
-
Mobile Phase Optimization: Systematically vary the organic modifier (e.g., methanol, acetonitrile, isopropanol) and any additives (e.g., acids, bases, buffers) to fine-tune the selectivity.
Troubleshooting Guides
Guide 1: Low Recovery After Crystallization
Crystallization is a powerful purification technique for many polyhalogenated heterocycles, but low recovery can be a frustrating issue.[4][5][6]
| Symptom | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Compound is too soluble in the chosen solvent.- Solution is not sufficiently concentrated. | - Reduce the volume of the solvent by careful evaporation.- Try a different solvent system where the compound has lower solubility at room temperature.[4]- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent). |
| Oiling out instead of crystallization | - The melting point of the compound is below the boiling point of the solvent.- The compound is too impure, leading to melting point depression.- Cooling is too rapid.[7] | - Add a small amount of additional solvent to dissolve the oil, then cool very slowly.[7]- Use a seed crystal to induce crystallization.- Attempt a preliminary purification by another method (e.g., flash chromatography) to remove impurities. |
| Very low yield of crystals | - Too much solvent was used initially.[7]- The compound has significant solubility even in the cold solvent. | - Concentrate the mother liquor and attempt a second crystallization.- Cool the crystallization mixture in an ice bath or refrigerator to minimize solubility.- Ensure you are using the minimum amount of hot solvent to dissolve the compound.[6] |
Guide 2: Issues in Flash Chromatography
Flash chromatography is a workhorse technique, but polyhalogenated heterocycles can present unique challenges.[1]
| Symptom | Potential Cause | Recommended Solution |
| Poor separation of closely eluting spots | - Inappropriate solvent system. | - Perform a thorough TLC analysis to find a solvent system that gives a good separation (ΔRf > 0.2).- Consider using a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). |
| Compound streaking on the column | - Interaction with acidic silica (for basic heterocycles).- Column overloading. | - Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.- Reduce the sample load to 1-2% of the silica gel mass. |
| Compound is insoluble in the loading solvent | - Poor choice of loading solvent. | - Dissolve the compound in a strong, polar solvent (e.g., dichloromethane, acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading") and apply this to the top of the column. |
| Colored impurities co-elute with the product | - Oxidation or degradation products with similar polarity. | - If the impurities are colored oxidation products, they can sometimes be removed by passing a solution of the compound through a small plug of activated carbon before chromatography. |
Experimental Protocols & Workflows
Protocol 1: Neutralization of Silica Gel for Sensitive Compounds
This protocol is essential for preventing the degradation of acid-sensitive polyhalogenated heterocycles during flash chromatography.
Materials:
-
Standard silica gel (for flash chromatography)
-
Triethylamine (TEA)
-
An appropriate solvent (e.g., hexane or dichloromethane)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a slurry of the required amount of silica gel in the chosen solvent.
-
Add TEA to the slurry to a final concentration of 1-2% by volume (e.g., 1-2 mL of TEA for every 100 mL of solvent).
-
Gently swirl the slurry for 5-10 minutes to ensure thorough mixing.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
The neutralized silica gel is now ready for packing the column.
Workflow: Method Development for Isomer Separation
The following workflow provides a systematic approach to developing a purification method for challenging isomer separations.
Caption: A logical workflow for tackling isomer separation.
Diagram: Troubleshooting Peak Tailing in HPLC
This decision tree illustrates the thought process for addressing peak tailing, a common issue with heterocyclic compounds.
Caption: A decision tree for troubleshooting peak tailing.
References
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). PharmaTech. Retrieved January 20, 2026, from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved January 20, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 20, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 20, 2026, from [Link]
-
Understanding Compound Purification Practices. (n.d.). Moravek. Retrieved January 20, 2026, from [Link]
-
Senior Purification Scientist. (n.d.). Lonza. Retrieved January 20, 2026, from [Link]
-
Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Retrieved January 20, 2026, from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,8-Disubstituted Imidazo[1,2-a]pyridines
Welcome to the Technical Support Center for the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Common Side Reactions
The synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines, while versatile, can be prone to several side reactions that impact yield, purity, and scalability. This section provides a deep dive into the most frequently encountered issues and offers targeted solutions.
FAQ 1: My reaction of a 3-substituted-2-aminopyridine with an α-haloketone is giving low yields and a significant amount of a polar byproduct. What is happening and how can I fix it?
Answer:
This is a classic and often frustrating issue in imidazo[1,2-a]pyridine synthesis. The primary culprit is often the formation of an N-(pyridin-2-yl)amide side product through a competitive reaction pathway.
The Chemistry Behind the Problem:
While the desired reaction is the SN2 attack of the endocyclic pyridine nitrogen onto the α-haloketone, followed by cyclization (the Tschitschibabin reaction), a competing pathway can be initiated, particularly under certain oxidative conditions. This alternative pathway involves the cleavage of the C-C bond adjacent to the carbonyl group of the α-haloketone.
A plausible mechanism for the formation of N-(pyridin-2-yl)amides involves an oxidative C-C bond cleavage.[1][2] This side reaction can be particularly prominent when certain reagents, like iodine and a peroxide source (e.g., tert-butyl hydroperoxide - TBHP), are present.[1][2]
Troubleshooting Guide: Minimizing N-(pyridin-2-yl)amide Formation
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Solvent | Aprotic, non-polar solvents like toluene. | Switch to a more polar, protic solvent such as ethanol or even aqueous ethanol.[3] This solvent choice favors the desired S |
| Additives | Presence of strong oxidizing agents (e.g., I₂, TBHP). | Avoid the use of strong oxidants if your primary goal is the imidazo[1,2-a]pyridine core. If an oxidant is necessary for a one-pot reaction, carefully screen conditions to minimize the amide byproduct. In many cases, a simple base is sufficient for the cyclization. |
| Temperature | High temperatures can sometimes promote side reactions. | Run the reaction at a lower temperature for a longer period. This can improve the selectivity for the desired product. Start with room temperature and gradually increase if the reaction is too slow. |
| Stoichiometry | An excess of the α-haloketone. | Use a 1:1 or a slight excess (1.1 equivalents) of the 2-aminopyridine. This ensures the α-haloketone is consumed efficiently in the desired reaction. |
Experimental Protocol: Selective Synthesis of 3,8-Disubstituted Imidazo[1,2-a]pyridines
-
Dissolve the 3-substituted-2-aminopyridine (1.0 mmol) in ethanol (10 mL).
-
Add the α-haloketone (1.05 mmol) to the solution.
-
Add a mild base, such as sodium bicarbonate (2.0 mmol), to the mixture.
-
Stir the reaction at room temperature or reflux, monitoring progress by TLC.
-
Upon completion , cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-amino-8-substituted-imidazo[1,2-a]pyridine, but the reaction is sluggish and yields are poor, especially with an electron-withdrawing group at the 8-position. Why is this happening?
Answer:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent method for accessing 3-aminoimidazo[1,2-a]pyridines.[4][5][6][7] However, its efficiency is highly dependent on the electronic nature of the 2-aminopyridine substrate.
The Chemistry Behind the Problem:
The GBB reaction is initiated by the formation of an imine between the 2-aminopyridine and an aldehyde, followed by nucleophilic attack of the isocyanide. The nucleophilicity of both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine is crucial for the reaction to proceed efficiently. An electron-withdrawing group at the 8-position (which corresponds to the 3-position of the 2-aminopyridine starting material) significantly reduces the electron density of the pyridine ring, thereby decreasing the nucleophilicity of the ring nitrogen. This disfavors the initial imine formation and subsequent cyclization steps, leading to slow reaction rates and low yields.
Troubleshooting Guide: Overcoming Poor Reactivity in the GBB Reaction
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Catalyst | Insufficiently strong Lewis or Brønsted acid. | Use a stronger Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), to activate the aldehyde towards imine formation. Alternatively, a strong Brønsted acid like perchloric acid (HClO₄) can be effective. |
| Solvent | Aprotic solvents. | Employ polar, protic solvents like methanol or ethanol. These solvents can help to stabilize charged intermediates and promote the reaction. |
| Dehydrating Agent | Absence of a dehydrating agent. | Add a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture. This will drive the equilibrium towards the formation of the imine by removing the water generated during this step.[4] |
| Reaction Conditions | Room temperature. | Consider using microwave irradiation to accelerate the reaction. This can often overcome the energy barrier associated with less reactive substrates. |
Section 2: Mechanistic Insights and Visualization
A deeper understanding of the reaction mechanisms is paramount for effective troubleshooting. Below are diagrams illustrating the key reaction pathways and potential pitfalls.
Figure 1: Competing pathways in the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Figure 2: Troubleshooting workflow for low-yielding Groebke-Blackburn-Bienaymé reactions with electron-withdrawing groups at the 8-position.
Section 3: Purification Strategies
The presence of side products, particularly isomers, can present significant purification challenges.
FAQ 3: My reaction has produced the desired 3,8-disubstituted imidazo[1,2-a]pyridine, but it is contaminated with a regioisomer. How can I separate them?
Answer:
The formation of regioisomers can occur if the initial N-alkylation of the 2-aminopyridine is not completely selective for the endocyclic nitrogen. While generally favored, some reaction conditions can lead to alkylation on the exocyclic amino group, which can then lead to alternative cyclization products.
Purification Protocol: Separation of Regioisomers
-
Column Chromatography: This is the most common method for separating isomers.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The difference in polarity between the isomers is often sufficient for separation.
-
TLC Monitoring: Careful monitoring of the fractions by TLC is crucial. Use a developing system that provides good separation of the spots corresponding to the isomers.
-
-
Recrystallization: If the desired product is a solid and one isomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane/ethyl acetate mixtures) to find one in which the desired isomer has low solubility at room temperature but is soluble at elevated temperatures.
-
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful technique. This is often necessary for final purification of drug candidates.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34763-34781. [Link]
-
Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., ... & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34671-34676. [Link]
-
Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., ... & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34671-34676. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
El Qami, A., Messire, G., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2023). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
-
Lee, S. H., Park, S., Lee, J., Lee, J., Park, C. H., Jung, W. H., ... & Lee, S. K. (2020). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 18(3), 484-493. [Link]
-
Messire, G., El Qami, A., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2023). Groebke–Blackburn–Bienaymé reaction (GBB-3MCR) and mechanism. ResearchGate. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., ... & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34671-34676. [Link]
-
Beilstein-Institut. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1536-1542. [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22426-22441. [Link]
-
MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Yi, F., Fu, C., Sun, Q., & Yi, W. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. ResearchGate. [Link]
-
Guchhait, S. K., & Kandasamy, J. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(36), 8372-8378. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5136-5216. [Link]
-
Van de Noot, T., & De Kimpe, N. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
-
Goel, A., Singh, F. V., Sharon, A., & Maulik, P. R. (2005). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. Synlett, 2005(05), 819-822. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Preventing debromination during cross-coupling of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in the functionalization of this scaffold: preventing competitive debromination during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reactions for high yield and selectivity.
Troubleshooting Guide: Overcoming Debromination
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling at the C8 position is plagued by significant amounts of the C8-debrominated byproduct (3-bromo-6-cyano-imidazo[1,2-a]pyridine). What are the primary causes and how can I suppress this side reaction?
Answer:
Significant C8-debromination, also known as hydrodehalogenation, is a common and frustrating side reaction. It typically arises from several competing pathways within the catalytic cycle. Understanding these pathways is key to mitigating the problem.
Mechanistic Insight: The desired Suzuki-Miyaura reaction involves a Pd(0) catalyst undergoing oxidative addition into the C8-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond.[1][2][3] The competing debromination pathway can occur through several mechanisms:
-
β-Hydride Elimination: If the organopalladium intermediate formed after oxidative addition can undergo β-hydride elimination, it can lead to a palladium-hydride species (Pd-H). This can then reductively eliminate with the halide to regenerate the catalyst and produce the debrominated arene.[4]
-
Protonolysis: The arylpalladium intermediate can react with a proton source in the reaction mixture (e.g., water, alcohol solvent, or the boronic acid itself) to yield the debrominated product.
-
Direct Reduction: The Pd(0) catalyst can be oxidized by a sacrificial electron donor in the mixture, and the resulting species can reduce the aryl halide.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the outcome. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling over debromination. They also stabilize the palladium center and can inhibit side reactions.
-
Recommendation: Switch to sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These have proven effective in minimizing debromination in similar heterocyclic systems.[5]
-
-
Base and Solvent System Optimization: The base and solvent play a crucial role in the reaction kinetics and can influence the prevalence of debromination.[6][7][8]
-
Base: Weaker bases are often preferred to minimize side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally milder than alkoxides (e.g., NaOtBu). Strong bases can promote decomposition of the boronic acid and other side reactions.[8]
-
Solvent: Aprotic solvents are generally favored to reduce the availability of proton sources that can lead to protonolysis. Toluene, dioxane, and DMF are common choices. The use of protic co-solvents like water or alcohols should be carefully controlled or avoided if debromination is severe.[6]
-
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes favor the desired coupling pathway, as the activation energy for debromination may be higher. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to product degradation and increased byproduct formation.
Summary of Recommended Starting Conditions to Minimize C8-Debromination:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) precursors. |
| Ligand | RuPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Milder base to suppress side reactions. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvent to minimize proton sources.[7] |
| Temperature | 80-100 °C | Start at a lower temperature and increase if the reaction is sluggish. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing both debromination and low conversion. How can I improve this reaction?
Answer:
Low conversion coupled with debromination in Buchwald-Hartwig aminations suggests issues with catalyst activity, stability, or competing side reactions.[4][9][10]
Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination also involves oxidative addition, but is followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[4][10] Debromination can occur via similar pathways as in Suzuki coupling, particularly through the formation of a Pd-H species.
Troubleshooting Strategies:
-
Catalyst System Re-evaluation:
-
Pre-catalyst: Consider using a pre-formed palladium catalyst complex, such as an XPhos Pd G3 precatalyst. These are often more stable and active than catalysts generated in situ.
-
Ligand Choice: The choice of ligand is crucial. For C-N coupling, ligands like XPhos, SPhos, and Josiphos-type ligands have shown broad utility. The electronic and steric properties of the ligand influence the rates of both the desired C-N bond formation and undesired side reactions.
-
-
Base Selection: The choice of base is particularly important in Buchwald-Hartwig reactions.
-
Recommendation: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. However, if debromination is a major issue, a weaker base like Cs₂CO₃ or K₃PO₄ could be trialed, although this may require higher temperatures or longer reaction times.
-
-
Solvent and Temperature:
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or t-amyl alcohol are generally effective.
-
Temperature: These reactions often require elevated temperatures (100-120 °C). However, if debromination is observed, it may be beneficial to screen lower temperatures.
-
Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination
Here is a detailed, step-by-step methodology for a key experiment:
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the chosen base (e.g., NaOtBu, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube via syringe.
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
What is the general reactivity order of the C3 and C8 positions in this compound towards cross-coupling?
Generally, the C3 position of the imidazo[1,2-a]pyridine core is more electron-rich and can be more susceptible to electrophilic attack and some C-H activation processes. However, in the context of palladium-catalyzed cross-coupling with the dibromo-substituted compound, the relative reactivity of the C3-Br and C8-Br bonds can be influenced by several factors, including steric hindrance and electronic effects. Often, the C8 position is more sterically accessible, which can favor oxidative addition at this site. The specific reaction conditions, particularly the choice of ligand, can be tuned to achieve selectivity for one position over the other.
Can I achieve selective mono-functionalization at either the C3 or C8 position?
Yes, selective mono-functionalization is often achievable through kinetic or thermodynamic control.
-
Kinetic Control: This relies on the differential reactivity of the two bromine atoms. By using carefully controlled conditions (e.g., lower temperature, shorter reaction time, and a specific catalyst/ligand system), it may be possible to selectively react at the more reactive position before the second position reacts.
-
Thermodynamic Control: In some cases, a di-substituted product might be able to revert to a more stable mono-substituted product under the reaction conditions, although this is less common for irreversible cross-coupling reactions.
A more practical approach to selective mono-functionalization is to exploit subtle differences in reactivity. For example, one position might be more amenable to a specific type of coupling (e.g., Suzuki) while the other is more reactive under Buchwald-Hartwig conditions. Stepwise functionalization is a common strategy.
How can I analytically distinguish between the desired product and the debrominated byproduct?
-
Mass Spectrometry (MS): This is the most straightforward method. The desired product will have a molecular weight corresponding to the addition of the coupled group and the loss of one bromine atom. The debrominated byproduct will have a mass corresponding to the replacement of a bromine atom with a hydrogen atom. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic tool. The loss of this pattern in the debrominated species is a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct changes in the aromatic region. The disappearance of a proton signal and the appearance of new signals corresponding to the coupled group are expected. More definitively, the proton that was adjacent to the substituted bromine will show a different chemical shift and coupling pattern. 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous structural assignment.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycles.
Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Debromination Pathway
Caption: Competing pathways in Suzuki-Miyaura coupling.
Decision Workflow for Optimizing Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting.
References
- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
de la Cruz, J. N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 183-191. Retrieved from [Link]
-
Gérardy, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 26(62), 14135-14143. Retrieved from [Link]
-
ResearchGate. (2012). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for the synthesis of imidazo[1,2-a]pyrimidines
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving beyond mere procedural steps to understand the underlying chemical principles that govern success. Here, we address the most common challenges encountered in the lab, providing field-proven insights to optimize your reaction conditions, enhance yields, and ensure reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer is structured to help you diagnose the issue and implement a logical, effective solution.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A low or non-existent yield is the most common issue, and it typically points to a suboptimal combination of catalyst, solvent, or reaction conditions. Let's break down the critical variables.
-
Catalyst Inactivity or Inappropriateness: The catalyst is the engine of this reaction. Its choice and concentration are paramount.
-
Causality: Many syntheses, particularly cross-dehydrogenative couplings, rely on metal catalysts like Palladium (Pd) or Copper (Cu) to facilitate C-N bond formation.[3][4] For instance, in a palladium-catalyzed reaction, PdCl₂ has been shown to be significantly more effective than other metal salts like CuCl₂ or FeCl₃, increasing yields from <10% to as high as 80% under optimized conditions.[3] In other contexts, such as microwave-assisted solvent-free reactions, a solid catalyst like basic alumina (Al₂O₃) can be effective, though yields may be moderate.[5]
-
Solution:
-
Verify Catalyst Loading: The amount of catalyst can dramatically affect the rate of conversion. For base-catalyzed reactions, the concentration of a reagent like sodium acetate is critical.[2] Systematically screen catalyst loading (e.g., 10%, 20%, 30% w/w for solid catalysts) to find the optimum.[5]
-
Re-evaluate Catalyst Choice: If a particular metal salt is failing, consider alternatives. A switch from a copper to a palladium catalyst, or vice-versa, can have a profound impact. For greener approaches, consider Brønsted acidic ionic liquids or gold nanoparticles, which can drive reactions efficiently under metal- and solvent-free conditions.[6][7]
-
-
-
Incorrect Solvent Selection: The solvent does more than just dissolve reactants; it mediates the entire reaction pathway.
-
Causality: Highly polar aprotic solvents, such as DMF or acetonitrile (MeCN), are known to sometimes produce complex and inseparable mixtures. This is because they can promote undesired subsequent intramolecular cyclizations or side reactions.
-
Solution: It is often advisable to use less polar solvents like toluene or dioxane. While this may necessitate higher temperatures and longer reaction times to achieve full conversion, the resulting cleaner reaction profile and easier purification often justify the trade-off.
-
-
Sub-optimal Time and Temperature:
-
Causality: The reaction may simply not have reached completion. Less reactive starting materials, or the use of less polar solvents, often require more energy and time.
-
Solution: Monitor your reaction diligently using TLC or LC-MS. If the starting material is still present after the initially planned time, extend the reaction duration. Consider a systematic temperature screen to find the sweet spot between reaction rate and potential decomposition of starting materials or products. Microwave-assisted synthesis is an excellent alternative for drastically reducing reaction times from hours to minutes.[1]
-
Q2: My reaction is messy, showing multiple spots on a TLC plate that are difficult to separate. How can I improve selectivity?
Poor selectivity is a classic sign of competing reaction pathways or the degradation of sensitive functional groups.
-
Purity of Starting Materials:
-
Causality: This is a frequently overlooked but critical factor. Impurities in the initial 2-aminopyrimidine or α-haloketone can initiate side reactions, consuming your reagents and complicating the product mixture.
-
Solution: Always ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before starting the reaction.
-
-
Atmosphere Control:
-
Causality: Certain reaction intermediates or catalysts can be sensitive to oxygen or moisture, leading to oxidative degradation or other side reactions.
-
Solution: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This simple step can significantly clean up the reaction profile. Conversely, some modern oxidative coupling methods are designed to use air as a green oxidant, so it is crucial to match the atmospheric conditions to the specific protocol being used.[4]
-
-
The Furan Moiety Stability Issue:
-
Causality: If your substrate contains a furan ring, be aware of its sensitivity. The furan ring is susceptible to degradation under strongly acidic or oxidizing conditions.
-
Solution: Carefully control the pH of the reaction and work-up steps. Avoid using harsh oxidizing agents. Buffer the reaction if necessary to maintain a pH range that preserves the integrity of the furan ring.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the synthesis of imidazo[1,2-a]pyrimidines.
Q1: What is the most common and reliable synthetic route for imidazo[1,2-a]pyrimidines?
The most prevalent and time-tested method is a variation of the Chichibabin reaction .[2] This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, typically an α-haloketone.[2] This method is popular due to the wide commercial availability of the starting materials and generally reliable outcomes under optimized conditions.
Q2: How does microwave irradiation benefit this synthesis?
Microwave-assisted organic synthesis is a powerful tool for this reaction class. Its primary benefits include:
-
Drastically Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in 40-120 minutes or even as little as 90-300 seconds.[1][5]
-
Improved Yields and Purity: The rapid and uniform heating can minimize the formation of by-products that often result from prolonged exposure to high temperatures.[1]
-
Green Chemistry Alignment: It often enables solvent-free reactions, reducing waste and environmental impact.[5]
Q3: What role does the base play in the reaction?
In many protocols, a base such as sodium acetate or potassium carbonate is used.[2][3] The base plays a crucial role in the mechanism, typically by deprotonating an intermediate to facilitate the final cyclization step. The concentration of the base can have a significant effect on the reaction rate and overall yield, making its optimization a key part of method development.[2]
Q4: How do I choose the right solvent for my specific reaction?
Solvent selection is a critical optimization step. The following table summarizes common choices and their typical impact.
| Solvent | Type | Typical Application | Advantages | Potential Issues |
| Toluene | Non-polar | General synthesis, especially for sensitive substrates. | Cleaner reactions, fewer side products. | Requires higher temperatures and longer reaction times. |
| Dioxane | Moderately Polar | Alternative to toluene. | Good balance of solubility and reaction cleanliness. | Higher boiling point, can be difficult to remove. |
| Ethanol | Polar Protic | Microwave-assisted synthesis, imine formation.[1] | Green solvent, good for dissolving polar reagents. | Can participate in side reactions (e.g., as a nucleophile). |
| DMF / MeCN | Polar Aprotic | Historically used, but often problematic. | High dissolving power. | Known to cause complex/inseparable mixtures. |
| Solvent-Free | N/A | Microwave-assisted synthesis with solid catalysts.[5] | Extremely green, simplifies workup. | Limited to specific catalyst systems (e.g., Al₂O₃). |
Q5: What are the best practices for purifying the final imidazo[1,2-a]pyrimidine product?
Purification strategies depend on the reaction's cleanliness and the product's physical properties.
-
Precipitation and Washing: For clean reactions that yield a solid product, the workup can be remarkably simple. After cooling the reaction mixture, the precipitated product is filtered and washed several times with a suitable solvent (e.g., a mixture of ethyl ether and ethanol) to remove residual starting materials and soluble impurities. This can often yield a pure product without chromatography.[5]
-
Column Chromatography: For "messy" reactions or to isolate non-crystalline products, flash column chromatography on silica gel is the standard method.[8] Eluent systems like ethyl acetate/methanol or hexane/ethyl acetate are commonly employed.[1][9]
Part 3: Visualized Workflows and Protocols
To provide a clearer picture, the following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree.
General Synthetic Workflow
Caption: A typical workflow for imidazo[1,2-a]pyrimidine synthesis.
Troubleshooting Decision Tree
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common issues in imidazo[1,2-a]pyridine synthesis and their solutions
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered in the lab. The explanations provided are grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of your chemical system.
Table of Contents
-
FAQ 1: Low or No Yield - "My reaction is not working. What are the primary factors to investigate for improving the yield of my imidazo[1,2-a]pyridine synthesis?"
-
FAQ 2: Side Product Formation - "I'm observing significant side product formation, complicating purification and reducing my yield. How can I enhance the reaction's selectivity?"
-
FAQ 3: Poor Reproducibility - "My reaction works sometimes but not others. What are the common sources of irreproducibility in imidazo[1,2-a]pyridine synthesis?"
-
FAQ 4: Purification Challenges - "I'm struggling to purify my target imidazo[1,2-a]pyridine. What are some effective purification strategies?"
-
References
FAQ 1: Low or No Yield
Question: My reaction is not working. What are the primary factors to investigate for improving the yield of my imidazo[1,2-a]pyridine synthesis?
Answer: Low or no yield in imidazo[1,2-a]pyridine synthesis is a common but often solvable issue. The problem can typically be traced back to one or more of the following critical parameters: reaction conditions, starting material quality, or the chosen synthetic route. Let's break down the troubleshooting process.
1.1. Re-evaluation of Reaction Conditions
The reaction conditions are the first area to scrutinize. The formation of the imidazo[1,2-a]pyridine core, often via the classic Tschitschibabin reaction or its modern variants, is sensitive to several factors.[1][2]
-
Temperature: Elevated temperatures are often required to drive the cyclization.[1] However, excessive heat can lead to decomposition. It is advisable to screen a temperature range. For thermally sensitive substrates, milder, catalyst-driven methods may be necessary.
-
Solvent: The choice of solvent is critical and can dramatically affect reaction outcomes. Solvents like DMF, ethanol, and even water have been used successfully. The ideal solvent depends on the specific substrates and reaction type. Small-scale solvent screening is a highly recommended first step.
-
Atmosphere: While many modern procedures are robust enough to be run in air, some reactions, particularly those involving sensitive catalysts or intermediates, may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Reaction Time: Incomplete conversion is a frequent cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
1.2. Starting Material Integrity
The quality of your starting materials, particularly the 2-aminopyridine and the α-haloketone (or its equivalent), is paramount.
-
Purity: Impurities in starting materials can inhibit catalysts, participate in side reactions, and ultimately lower the yield. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Stability: Some starting materials, like α-haloketones, can be unstable. It is best to use them fresh or store them under appropriate conditions (e.g., cold and dark).
1.3. Optimization of a Standard Protocol: A Case Study
Let's consider a common scenario: a Tschitschibabin-type reaction between a 2-aminopyridine and an α-bromoketone that is giving a low yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Protocol for Optimization:
-
Baseline Reaction: Set up a small-scale reaction (e.g., 0.5 mmol) using your current, low-yielding conditions. This will serve as your baseline for comparison.
-
Solvent Screening: Set up parallel reactions in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene) at a constant temperature. Monitor by TLC or LC-MS to identify the solvent that gives the cleanest conversion and highest product formation.
-
Temperature Screening: Using the best solvent identified in step 2, run the reaction at three different temperatures (e.g., reflux, 80°C, 120°C).
-
Stoichiometry Adjustment: Sometimes, a slight excess of one reactant can drive the reaction to completion. Try using 1.1 to 1.5 equivalents of the more stable reactant.
Data Summary Table for Optimization:
| Entry | Solvent | Temperature (°C) | 2-Aminopyridine (eq.) | α-Bromoketone (eq.) | Yield (%) |
| 1 | Ethanol | 80 | 1.0 | 1.0 | 25 (Baseline) |
| 2 | DMF | 80 | 1.0 | 1.0 | 45 |
| 3 | Toluene | 80 | 1.0 | 1.0 | 15 |
| 4 | DMF | 100 | 1.0 | 1.0 | 65 |
| 5 | DMF | 120 | 1.0 | 1.0 | 50 (Decomposition) |
| 6 | DMF | 100 | 1.2 | 1.0 | 75 |
FAQ 2: Side Product Formation
Question: I'm observing significant side product formation, complicating purification and reducing my yield. How can I enhance the reaction's selectivity?
Answer: The formation of side products in imidazo[1,2-a]pyridine synthesis often arises from competing reaction pathways. Understanding the mechanism of both the desired reaction and potential side reactions is key to improving selectivity.
2.1. Common Side Reactions and Their Causes
-
Dimerization: In some cases, particularly under harsh conditions or with certain catalysts, dimerization of the starting materials can occur.[3]
-
Polysubstitution: If the product imidazo[1,2-a]pyridine is more reactive than the starting materials under the reaction conditions, further reaction can lead to polysubstituted byproducts.
-
Incomplete Cyclization: The intermediate formed after the initial N-alkylation of the 2-aminopyridine may undergo other reactions if the subsequent cyclization is slow.
2.2. Strategies to Enhance Selectivity
-
Catalyst Choice: Modern synthetic methods often employ catalysts to promote the desired reaction pathway at lower temperatures, which can minimize side reactions. For instance, iodine-catalyzed syntheses have been shown to be highly efficient and selective.[4][5] Copper-catalyzed reactions also offer a high degree of control.[6][7]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.
-
Reaction Time and Temperature: As mentioned previously, prolonged reaction times or excessively high temperatures can promote the formation of side products through decomposition or secondary reactions.
2.3. Mechanistic Insight: The Role of the Catalyst
A well-chosen catalyst can selectively activate one reaction pathway over another. For example, in a multicomponent reaction involving an aldehyde, a 2-aminopyridine, and an isocyanide, a Lewis acid catalyst can activate the aldehyde for imine formation, which is the first step in the desired reaction sequence.[8]
Caption: Catalyzed vs. uncatalyzed reaction pathways.
FAQ 3: Poor Reproducibility
Question: My reaction works sometimes but not others. What are the common sources of irreproducibility in imidazo[1,2-a]pyridine synthesis?
Answer: Poor reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.
3.1. Key Factors Affecting Reproducibility
-
Atmosphere: Reactions sensitive to oxygen or moisture will be highly irreproducible if not performed under a consistently inert atmosphere. Some modern syntheses, however, intentionally use air as an oxidant. It is critical to know which is required for your specific reaction.
-
Reagent Quality: The purity of reagents and solvents can vary between batches. Trace impurities of water, acid, or base can significantly impact the reaction outcome.
-
Heating and Stirring: Inconsistent heating or inefficient stirring can lead to localized "hot spots" and concentration gradients in the reaction mixture, resulting in variable outcomes.
3.2. Establishing a Robust, Reproducible Protocol
-
Standardize Reagent Sources: If possible, use reagents from the same supplier and lot number for a series of experiments.
-
Solvent Purity: Use freshly distilled or anhydrous solvents if your reaction is sensitive to moisture.
-
Consistent Reaction Setup: Use the same type of reaction vessel, stirring mechanism, and heating apparatus for all experiments.
-
Detailed Record Keeping: Document every detail of your experimental setup and procedure. This will help you identify any unintentional variations between runs.
FAQ 4: Purification Challenges
Question: I'm struggling to purify my target imidazo[1,2-a]pyridine. What are some effective purification strategies?
Answer: Purification of imidazo[1,2-a]pyridines can be challenging due to their often polar nature and potential for co-elution with polar byproducts.
4.1. Common Purification Techniques
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is standard, but for very polar compounds, alumina or reverse-phase silica may be more effective.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used. For very polar compounds, adding a small amount of a polar modifier like methanol or triethylamine (to suppress tailing of basic compounds) can be beneficial.
-
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base workup can be used to separate them from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase, wash the aqueous phase with an organic solvent to remove any remaining neutral impurities, then basify the aqueous phase and extract the product back into an organic solvent.
4.2. A Note on "Greener" Syntheses
Some modern synthetic protocols are designed to simplify purification. For example, methods where the product precipitates from the reaction mixture upon completion offer a significant advantage, as the pure product can often be isolated by simple filtration.[4]
References
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.RSC Advances.
- Optimization of reaction condition for the formation of imidazo pyridine.
- Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.Benchchem.
- Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.Benchchem.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
- Chichibabin reaction.Wikipedia.
- An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.ChemistrySelect.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.ACS Omega.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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Technical Support Center: Navigating the Stability of Halogenated Imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazo[1,2-a]pyridines. This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of these valuable compounds under common experimental conditions. By understanding these pathways, you can better anticipate side reactions, troubleshoot unexpected results, and ensure the integrity of your research.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogens can significantly modulate the physicochemical and biological properties of these molecules.[3][4] However, these modifications also introduce potential stability liabilities. This guide addresses specific issues you might encounter in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Loss of Halogen from the Imidazo[1,2-a]pyridine Core
Question: During my reaction, particularly when using reducing agents or certain metal catalysts, I'm observing a significant amount of dehalogenated product. What is causing this, and how can I prevent it?
Answer: The loss of a halogen atom (dehalogenation) from your imidazo[1,2-a]pyridine is a common degradation pathway, especially for bromo- and iodo-substituted derivatives. The C-X bond strength is a key factor, with C-I being the weakest and most susceptible, followed by C-Br, C-Cl, and C-F, which is the strongest.[5] This degradation can occur through several mechanisms depending on your reaction conditions.
Causality and Mechanism:
-
Reductive Dehalogenation (Hydrogenolysis): This is highly probable if your reaction involves a hydrogen source (e.g., H₂, transfer hydrogenation reagents like isopropanol or formic acid) and a transition metal catalyst, particularly Palladium (Pd), Platinum (Pt), or Nickel (Ni).[6][7] The catalyst facilitates the reductive cleavage of the carbon-halogen bond.
-
Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains strong nucleophiles (e.g., hydroxide, alkoxides, thiols), they can potentially displace the halogen atom.[8] This is more likely if the imidazo[1,2-a]pyridine ring is activated by electron-withdrawing groups.
-
Radical Dehalogenation: Radical initiators (e.g., AIBN) or exposure to light can trigger a radical chain reaction, leading to the abstraction of the halogen atom.[7][9]
Troubleshooting Protocol:
-
Catalyst Selection: If hydrogenolysis is suspected, consider using a less active catalyst or a catalyst poisoned to reduce its hydrogenolysis activity.
-
Control of Nucleophiles: If SNAr is a possibility, ensure your reaction is free from strong nucleophiles. Use a non-nucleophilic base if basic conditions are required.
-
Light Protection: If you are not running a photochemical reaction, protect your reaction vessel from light, especially UV radiation, to minimize radical formation.
-
Temperature Control: Lowering the reaction temperature can often slow down the rate of dehalogenation relative to your desired reaction.
Workflow for Investigating Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Issue 2: Formation of N-Oxide Derivatives, Especially on the Pyridine Ring
Question: My mass spectrometry analysis shows a peak corresponding to my product +16 amu. I suspect N-oxide formation. Is this common for imidazo[1,2-a]pyridines, and where is it occurring?
Answer: Yes, the formation of an N-oxide by the addition of an oxygen atom (+16 amu) is a well-known oxidative degradation pathway for nitrogen-containing heterocycles.[10][11] For the imidazo[1,2-a]pyridine scaffold, the most likely site of N-oxidation is the nitrogen atom of the pyridine ring (N-4), as the imidazole nitrogens are generally less susceptible to this transformation.[12]
Causality and Mechanism:
This degradation occurs in the presence of oxidizing agents. These can be reagents intentionally added to the reaction or contaminants.
-
Common Oxidants: Peroxy acids (like m-CPBA), hydrogen peroxide (H₂O₂), and even atmospheric oxygen under certain catalytic or photochemical conditions can lead to N-oxide formation.[10][11]
-
Reaction Environment: Reactions run in the presence of air for extended periods, especially at elevated temperatures or with certain metal catalysts, can promote this side reaction.
Troubleshooting Protocol:
-
Inert Atmosphere: If N-oxidation is a recurring issue, perform your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Solvent Purity: Ensure your solvents are free from peroxide impurities, which can accumulate in ethers like THF or dioxane. Use freshly distilled or inhibitor-free solvents.
-
Reagent Check: If using reagents that could have oxidizing impurities, consider purifying them before use.
-
Avoid Strong Oxidants: If not essential for your desired transformation, avoid strong oxidizing agents.
Potential N-Oxidation Sites:
Caption: Likely sites of N-oxidation on the imidazo[1,2-a]pyridine core. Note: A placeholder image is used. In a real scenario, a chemical structure would be depicted.
Issue 3: Cleavage of the Imidazo[1,2-a]pyridine Ring System
Question: I am seeing multiple, smaller unidentified peaks in my chromatogram, suggesting the core scaffold is breaking apart. What conditions could cause such severe degradation?
Answer: Cleavage of the imidazo[1,2-a]pyridine ring is a more drastic form of degradation that typically requires harsh conditions, particularly strong oxidative environments.
Causality and Mechanism:
A recently elucidated pathway involves the oxidative cleavage of the C(sp²)-N bond within the imidazole portion of the ring system.[13] This transformation can lead to the formation of α-ketoesters, representing a complete breakdown of the heterocyclic core.
-
Strong Oxidative Conditions: Reagents like hypervalent iodine compounds (e.g., PIDA, PIFA) or ceric ammonium nitrate (CAN) have been shown to promote this type of ring cleavage.[13]
-
Ozonolysis: While less common in standard synthesis, exposure to ozone will readily cleave the electron-rich double bonds in the heterocyclic system.
-
Forced Degradation Conditions: In forced degradation studies, which intentionally use harsh conditions to identify all possible degradants, ring cleavage is an anticipated outcome under aggressive oxidative (e.g., high concentration of H₂O₂) or photolytic stress.[2]
Troubleshooting Protocol:
-
Mitigate Oxidative Stress: If ring cleavage is observed, the primary solution is to reduce the oxidative potential of the reaction environment. This includes using milder reagents, lower temperatures, and ensuring an inert atmosphere.
-
pH Control: Extreme pH conditions (strong acid or strong base) at high temperatures can also promote ring-opening hydrolysis, although the imidazo[1,2-a]pyridine core is relatively stable. Monitor and control the pH of your reaction.
-
Photostability: Protect the reaction from high-energy light sources, as photochemical degradation can also lead to ring fragmentation. Studies on other fluorinated pharmaceuticals have shown that photolysis can lead to significant structural changes.[14]
Illustrative Oxidative Cleavage Pathway:
Caption: Simplified pathway of oxidative ring cleavage.
Experimental Protocols for Degradation Analysis
To properly identify and quantify degradation products, a systematic approach using forced degradation studies is recommended.[2]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the halogenated imidazo[1,2-a]pyridine under various stress conditions to identify potential degradation products.
Materials:
-
Halogenated imidazo[1,2-a]pyridine sample
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Methanol or Acetonitrile (as solvent)
-
UV-Vis spectrophotometer or a photostability chamber
-
HPLC-UV/DAD and LC-MS system
Procedure:
-
Stock Solution: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period until noticeable degradation occurs (e.g., 10-20%). Keep a control sample in the dark.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for 48 hours. Dissolve and analyze.
-
Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.[15][16][17]
Data Summary Table:
| Stress Condition | % Degradation | Major Degradation Products (by m/z) | Potential Pathway |
| 0.1 M HCl, 60°C | e.g., 5% | e.g., M+1 (hydrolysis) | Hydrolysis |
| 0.1 M NaOH, 60°C | e.g., 12% | e.g., M-Br+OH | SNAr / Hydrolysis |
| 3% H₂O₂, RT | e.g., 20% | e.g., M+16 | N-Oxidation |
| UV/Vis Light | e.g., 15% | e.g., M-Br | Radical Dehalogenation |
| 80°C Heat | e.g., <2% | - | Thermally Stable |
References
-
Hydrogenolysis and Selective Reduction (Dehalogenation). Johnson Matthey. [Link]
-
Oxidative Esterification via Cleavage of C(sp2)−N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry. [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. European Journal of Medicinal Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Facile and Economical Electrochemical Dehalogenative Deuteration of (Hetero)Aryl Halides. CCS Chemistry. [Link]
-
Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Oxidative cleavage of imidazole ring in purine analogs. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
-
2-Chloroimidazo[1,2-a]pyridine. PubChem. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Electrosynthesis of 3‐bromoimidazo‐[1,2‐a]pyridines. ResearchGate. [Link]
-
Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry - A European Journal. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Journal of the Chinese Chemical Society. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine and Benzimidazole Scaffolds in Kinase Inhibition
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In the landscape of kinase inhibitor discovery, the privileged scaffolds of imidazo[1,2-a]pyridine and benzimidazole have emerged as foundational frameworks for the development of numerous clinical candidates and approved drugs.[1] Their remarkable success stems from their ability to mimic the adenine hinge-binding motif of ATP, enabling potent and often selective inhibition of a wide array of kinases.[2] This guide provides a detailed comparative analysis of these two heterocyclic systems, offering insights into their distinct structural features, physicochemical properties, and overall utility in the design of next-generation kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions when selecting a scaffold for their specific kinase target.
Structural and Physicochemical Distinctions
The core structures of imidazo[1,2-a]pyridine and benzimidazole, while both bicyclic and nitrogen-containing, possess fundamental differences that dictate their three-dimensional shape, electronic properties, and drug-like characteristics.[1]
Imidazo[1,2-a]pyridine is a fused 5/6 ring system with a bridgehead nitrogen atom. This arrangement results in a more planar and rigid structure compared to benzimidazole.[1][3] The nitrogen at position 1 acts as a hydrogen bond acceptor, while the C-H bond at position 9 can function as a weak hydrogen bond donor. The dipole moment and vector are key differentiators from other bicyclic systems, influencing solubility and interaction with target proteins.[4][5]
Benzimidazole , a fusion of benzene and imidazole, is a more flexible scaffold.[6] The N-H at position 1 serves as a crucial hydrogen bond donor, a feature extensively exploited in hinge-binding interactions. The nitrogen at position 3 is a hydrogen bond acceptor. This ambidextrous hydrogen-bonding capability is a cornerstone of its prevalence in kinase inhibitor design.[7]
A comparative summary of their key properties is presented below:
| Property | Imidazo[1,2-a]pyridine | Benzimidazole |
| Core Structure | Fused 5/6 ring system[8] | Fused 5/6 ring system[6] |
| Key H-Bonding | N1 (acceptor) | N1-H (donor), N3 (acceptor)[7] |
| Rigidity | More rigid, planar[3] | More flexible[6] |
| Common MOA | ATP-competitive (hinge binding)[9] | ATP-competitive (hinge binding)[2] |
| Synthetic Accessibility | Readily accessible via multicomponent reactions[10] | Well-established, versatile syntheses[11] |
| Metabolic Stability | Generally stable, but susceptible to oxidation | Can undergo N-glucuronidation or oxidation[12] |
Mechanism of Action and Kinase Selectivity
Both scaffolds predominantly function as Type I kinase inhibitors , engaging in competitive binding with ATP at the enzyme's active site. The core heterocycle typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes. This interaction is fundamental to their inhibitory activity.[2]
The following diagram illustrates the generalized binding mode of these scaffolds within a kinase ATP-binding pocket.
Caption: Generalized binding mode of heterocyclic kinase inhibitors.
While both scaffolds target the hinge region, the specific vectors for substituent derivatization dictate their selectivity profiles.
-
Imidazo[1,2-a]pyridine: Substitutions are commonly explored at the 2, 3, 6, and 8 positions. The 2- and 3-positions often point towards the solvent-exposed region, allowing for the introduction of larger groups to enhance potency and modulate physicochemical properties.[13][14] Groups at the 6- and 8-positions can interact with the ribose-binding pocket or regions near the gatekeeper residue.[15]
-
Benzimidazole: The 2-position is a critical vector, often pointing towards the "gatekeeper" residue, a key determinant of kinase selectivity. Bulky substituents at this position can clash with larger gatekeeper residues (e.g., Phe), leading to selectivity for kinases with smaller gatekeepers (e.g., Thr). The 5- and 6-positions on the benzene ring are frequently modified to improve solubility and cellular activity.[16]
The choice of scaffold can therefore be influenced by the nature of the target kinase's active site, particularly the size of the gatekeeper residue and the surrounding hydrophobic pockets.
Comparative Case Studies: Saracatinib vs. Nintedanib
To provide a tangible comparison, we will analyze two representative inhibitors: Saracatinib (AZD0530) , an imidazo[1,2-a]pyridine-based inhibitor of Src family kinases, and Nintedanib (BIBF 1120) , a multi-targeted benzimidazole-based inhibitor approved for idiopathic pulmonary fibrosis and certain cancers.[17]
| Feature | Saracatinib (Imidazo[1,2-a]pyridine) | Nintedanib (Benzimidazole) |
| Primary Targets | Src, Abl[17] | VEGFR, FGFR, PDGFR[18][19] |
| Key Hinge Interaction | Imidazo[1,2-a]pyridine N1 with Met341 NH (Src) | Benzimidazole N1-H with Cys919 NH (VEGFR2) |
| Selectivity Driver | Substituents at 2- and 6-positions | Indolinone moiety targeting hydrophobic pocket[18] |
| Clinical Status | Investigational (various cancers)[17] | Approved (IPF, NSCLC)[18][20] |
This comparison highlights how the distinct scaffolds, when appropriately decorated, can achieve different selectivity profiles and ultimately, different therapeutic applications. Saracatinib is a potent inhibitor of Src family kinases including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck with IC50 values ranging from 4-10 nM.[21] Nintedanib, on the other hand, is a multi-kinase inhibitor that targets proangiogenic and pro-fibrotic pathways.[12]
Experimental Workflow for Kinase Inhibitor Profiling
A robust evaluation of any kinase inhibitor, regardless of the core scaffold, requires a standardized set of biochemical and cellular assays. The following workflow provides a comprehensive approach to characterizing and comparing novel compounds.
Caption: A standard workflow for kinase inhibitor characterization.
Detailed Protocol: TR-FRET Kinase Assay for IC50 Determination
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for determining the biochemical potency of an inhibitor.[22]
Principle: The assay measures the inhibition of substrate phosphorylation by the kinase. A Lanthanide-labeled anti-phospho-substrate antibody serves as the donor, and an acceptor dye-conjugated tracer or peptide substrate acts as the acceptor.[22] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[22]
Step-by-Step Methodology: [23][24][25][26]
-
Compound Preparation: Serially dilute the test compound (e.g., imidazo[1,2-a]pyridine or benzimidazole derivative) in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM). Further dilute into the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound to a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the fluorescently labeled peptide substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and a Tb-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at the acceptor and donor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]
-
Self-Validation: The protocol must include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to ensure the assay is performing correctly. A known reference inhibitor should also be run in parallel to validate the results. Z'-factor calculations should be performed to assess assay quality.[26]
Conclusion and Future Directions
Both imidazo[1,2-a]pyridine and benzimidazole scaffolds are powerful and validated starting points for the design of kinase inhibitors.[1]
-
Benzimidazole offers a well-trodden path, with its N-H donor providing a reliable anchor into the kinase hinge. Its flexibility allows it to adapt to various active site conformations.[6][7]
-
Imidazo[1,2-a]pyridine , with its greater rigidity and distinct electronic profile, presents an attractive alternative, often leading to compounds with different selectivity profiles and potentially improved pharmacokinetic properties.[3]
The choice between these scaffolds should be driven by the specific biology of the target kinase, the desired selectivity profile, and the opportunities for intellectual property. As our understanding of kinase structural biology deepens, the rational design of inhibitors based on these privileged cores will continue to be a highly successful strategy in the pursuit of new medicines. Future efforts will likely focus on developing covalent and allosteric inhibitors based on these versatile frameworks, opening new avenues for therapeutic intervention.
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A Comparative Analysis of Imidazo[1,2-a]pyridine and Pyrazolopyrimidine Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized treatment paradigms. Among the myriad of heterocyclic scaffolds employed to achieve this, the imidazo[1,2-a]pyridine and pyrazolopyrimidine cores have proven to be exceptionally fruitful. This guide provides a detailed comparison of the potency and characteristics of these two privileged scaffolds, offering insights for researchers and drug development professionals engaged in the design of next-generation kinase inhibitors.
The Architectural Advantage: Imidazo[1,2-a]pyridine and Pyrazolopyrimidine
The success of both imidazo[1,2-a]pyridine and pyrazolopyrimidine scaffolds in kinase inhibitor design stems from their ability to mimic the adenine hinge-binding motif of ATP, the natural substrate for kinases.[1][2] This bioisosteric relationship allows them to anchor within the ATP-binding pocket, providing a solid foundation for achieving high-affinity interactions.
The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system that has demonstrated broad utility in medicinal chemistry.[3][4] Its rigid structure and versatile substitution patterns allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] Several imidazo[1,2-a]pyridine-based inhibitors have entered clinical trials, targeting a range of kinases including cyclin-dependent kinases (CDKs), VEGFR, and PI3K.
The pyrazolopyrimidine core, particularly the pyrazolo[3,4-d]pyrimidine isomer, is another highly successful scaffold in kinase inhibitor development.[2][6] Its structural resemblance to purine has made it a go-to template for ATP-competitive inhibitors. This scaffold is at the heart of numerous approved drugs and clinical candidates, targeting kinases such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Tropomyosin receptor kinases (Trks).[1][6][7]
Comparative Potency: A Data-Driven Assessment
A direct, universal declaration of one scaffold's superiority over the other is an oversimplification. The potency of a kinase inhibitor is highly dependent on the specific kinase target and the nature of the substituents appended to the core scaffold. However, by examining representative examples from the literature, we can draw insightful comparisons.
| Compound Class | Target Kinase(s) | Representative Compound(s) | Reported Potency (IC50) | Reference(s) |
| Imidazo[1,2-a]pyridine | PI3Kα | Compound with 1,2,4-oxadiazole substituent | 2 nM | [8] |
| PI3K (pan) | Compound 14 | Excellent potency (specific value not stated) | [9] | |
| SIK1 | Compound 27 | Subnanomolar | [10] | |
| PDGFR | Multiple compounds | <100 nM | [11] | |
| ASK1 | Multiple compounds | Potent (specific values in reference) | [12] | |
| c-Met | Compound 4b | 51.2 nM | [13] | |
| Pyrazolopyrimidine | TrkA, TrkB, TrkC | Compound 36 | 1.4 nM, 2.4 nM, 1.9 nM | [14] |
| PI3Kα | Compound 50 | 2.6 nM | [1][15] | |
| SRC | eCF506 | Subnanomolar | [16][17] | |
| BTK | Ibrutinib (approved drug) | Covalent inhibitor, highly potent | [1][2] | |
| JAK1/2 | Ruxolitinib (approved drug) | Potent (specific values in reference) | [1] | |
| CSF-1R | B58 | 159 nM | [18][19] |
From the table, it is evident that both scaffolds can be elaborated to yield inhibitors with low nanomolar to subnanomolar potency against a variety of kinase targets. The choice between an imidazo[1,2-a]pyridine and a pyrazolopyrimidine core is often driven by factors beyond raw potency, including selectivity, synthetic tractability, and the desired intellectual property landscape.
The Rationale Behind Experimental Design: A Look at Kinase Inhibition Assays
To determine the potency of these inhibitors, robust and reliable experimental protocols are essential. A standard method for assessing the in vitro potency of a kinase inhibitor is a biochemical kinase activity assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to initiate the reaction.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality in Experimental Choices: The choice of a luminescent-based assay like ADP-Glo™ is driven by its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring trustworthy and reproducible results. The use of a multi-point dose-response curve is critical for accurately determining the IC50 and understanding the potency of the inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways and the experimental workflow.
Caption: Simplified signaling pathways targeted by kinase inhibitors.
Caption: Workflow for determining in vitro kinase inhibitor potency.
Conclusion: Two Privileged Scaffolds, Endless Possibilities
Both imidazo[1,2-a]pyridine and pyrazolopyrimidine scaffolds have firmly established their roles as premier starting points for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority in potency, but rather a strategic decision based on the specific kinase target, desired selectivity profile, and overall drug-like properties. As our understanding of the kinome deepens, the versatility of these two scaffolds will undoubtedly continue to fuel the discovery of innovative medicines for a host of human diseases.
References
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- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
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- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
Introduction: The Crucial Case of Isomeric Identity in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[1][2] This bicyclic nitrogen-containing heterocycle's versatility allows for substitution at multiple positions, giving rise to a diverse family of structural isomers.[2] While these isomers share the same molecular formula, a minor shift in the position of a single functional group can profoundly alter their three-dimensional shape, electronic distribution, and, consequently, their pharmacological and toxicological profiles.
For researchers in drug development, the ability to unambiguously distinguish between these isomers is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy, safety, and intellectual property protection. A misplaced methyl group could render a promising drug candidate inactive or, worse, toxic. This guide provides an in-depth comparison of key spectroscopic techniques used to definitively characterize and differentiate imidazo[1,2-a]pyridine isomers, grounded in the practical insights of a senior application scientist. We will explore the causal relationships between isomeric structures and their unique spectral fingerprints, offering a validated workflow for confident structural elucidation.
The Structural Foundation: Understanding Imidazo[1,2-a]pyridine Isomerism
The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring. The standard numbering system, shown below, provides the framework for naming and differentiating isomers. Positional isomerism, the most common type encountered, arises from the attachment of substituents at different carbon atoms (C-2, C-3, C-5, C-6, C-7, or C-8).
Caption: Core structure and numbering of the imidazo[1,2-a]pyridine ring.
The key to spectroscopic differentiation lies in how a substituent at one of these positions electronically perturbs the entire heterocyclic system, creating a unique set of measurable signals for the remaining atoms.
Comparative Spectroscopic Analysis: Decoding the Isomeric Fingerprints
No single technique is sufficient for absolute confirmation. The most robust approach involves integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomerism
NMR spectroscopy is unparalleled in its ability to probe the precise electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is exquisitely sensitive to the structural arrangement, making it the most definitive tool for isomer identification.
The delocalized π-electron system of the imidazo[1,2-a]pyridine core means that a substituent's electron-donating or electron-withdrawing effects are transmitted throughout the rings. This results in predictable upfield (to lower ppm) or downfield (to higher ppm) shifts for specific protons and carbons, allowing for precise mapping of the substitution pattern.
The protons on the imidazole ring (H-2, H-3) and the pyridine ring (H-5, H-6, H-7, H-8) resonate in distinct regions of the spectrum. The position of a substituent dictates which of these signals are absent and how the remaining signals are shifted and split. For instance, substitution at C-2 will result in the absence of the H-2 signal and will most significantly impact the chemical shift of H-3.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Monomethyl-Substituted Imidazo[1,2-a]pyridine Isomers (Note: Data is illustrative and compiled from various sources. Exact shifts are solvent-dependent.)
| Proton | Unsubstituted | 2-Methyl[3] | 5-Methyl[3] | 6-Methyl[3] |
| H-2 | ~7.95 (s) | - | ~7.85 (s) | ~7.90 (s) |
| H-3 | ~7.55 (s) | ~7.40 (s) | ~7.50 (s) | ~7.52 (s) |
| H-5 | ~8.10 (d) | ~7.95 (d) | - | ~7.90 (s) |
| H-6 | ~6.80 (t) | ~6.70 (t) | ~6.60 (d) | - |
| H-7 | ~7.20 (t) | ~7.10 (t) | ~7.05 (t) | ~7.35 (d) |
| H-8 | ~7.60 (d) | ~7.50 (d) | ~7.40 (d) | ~7.45 (d) |
| -CH₃ | - | ~2.40 (s) | ~2.43 (s) | ~2.25 (s) |
Key Insights:
-
2-Methyl vs. 3-Methyl: A 2-methyl substituent removes the H-2 singlet and typically causes a slight upfield shift of the H-3 proton. Conversely, a 3-methyl group removes the H-3 singlet and influences the H-2 proton.
-
Pyridine Ring Isomers: A methyl group on the pyridine ring (e.g., 5-methyl or 6-methyl) primarily affects its immediate neighbors. For 5-methyl, the H-5 doublet is replaced by the methyl singlet, and the H-6 signal is significantly affected. For 6-methyl, the H-6 triplet is absent, and the signals for H-5 and H-7 change from doublets/triplets to simpler patterns (singlet or doublet, respectively).[3]
¹³C NMR provides complementary data, directly showing the absence of a signal for the substituted carbon and revealing shifts for the remaining carbons.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Imidazo[1,2-a]pyridine Carbons (Note: Data is illustrative and compiled from various sources.)
| Carbon | Unsubstituted | 2-Methyl[3] | 6-Methyl[3] |
| C-2 | ~145.0 | ~153.0 (quat) | ~144.2 |
| C-3 | ~108.0 | ~106.6 | ~109.3 |
| C-5 | ~125.0 | ~124.2 | ~123.1 |
| C-6 | ~112.5 | ~110.9 | ~127.2 (quat) |
| C-7 | ~124.5 | ~114.1 | ~121.4 |
| C-8 | ~117.5 | ~116.2 | ~116.2 |
| C-8a | ~144.0 | ~143.3 | ~143.0 |
| -CH₃ | - | ~14.5 | ~18.1 |
Key Insights:
-
The most dramatic effect is on the substituted carbon itself (the "ipso" carbon), which shifts significantly downfield and becomes a quaternary signal (absent in DEPT-135 spectra).
-
Neighboring carbons also experience predictable shifts, providing a complete picture of the substitution pattern.
Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation
While standard MS will show that isomers have the identical molecular weight, tandem mass spectrometry (MS/MS) can reveal subtle differences in their fragmentation patterns.
The stability of the fragment ions (daughter ions) is dictated by the structure of the parent molecule. The position of a substituent can influence which bonds are most likely to break upon collision-induced dissociation (CID), leading to a unique MS/MS fingerprint for each isomer. For example, the loss of a methyl radical (•CH₃) or subsequent ring cleavages may be more or less favorable depending on the initial substitution pattern. This technique is particularly powerful when authentic standards of the isomers are available for direct comparison.
Infrared (IR) and UV-Visible Spectroscopy: Confirmatory Techniques
IR and UV-Vis spectroscopy are generally less definitive than NMR for isomer differentiation but provide valuable confirmatory data.
-
Infrared (IR) Spectroscopy: All isomers will show characteristic bands for the aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C ring stretching (~1650-1450 cm⁻¹).[4][5] The primary utility for isomer differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), where subtle differences in C-H out-of-plane bending vibrations can be observed.[6] These patterns can be matched to a reference standard for confirmation.
-
UV-Visible Spectroscopy: The imidazo[1,2-a]pyridine system exhibits characteristic π-π* transitions.[7] The position of a substituent can slightly modify the extent of π-conjugation, leading to small shifts ( solvatochromism) in the maximum absorbance wavelength (λ_max).[8] While these shifts are often minor, they can serve as an additional data point in a comprehensive analysis.
Integrated Workflow for Unambiguous Isomer Identification
A self-validating protocol relies on a logical progression of experiments where each step confirms the last.
Caption: A validated workflow for the spectroscopic identification of isomers.
-
Mass Spectrometry (MS): Begin with High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass and confirm the elemental composition. This validates that the compound is indeed an isomer of the expected formula.
-
NMR Spectroscopy: Acquire a full suite of NMR data. Start with ¹H and ¹³C NMR. If ambiguity remains, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to definitively assign all proton and carbon signals and confirm connectivity.
-
IR/UV-Vis Spectroscopy: Use these techniques to confirm the presence of the core scaffold and compare the spectral fingerprint to known reference standards or literature data.
Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following are generalized protocols representing best practices.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common first choice for many neutral organic compounds.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine isomer.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and any necessary 2D spectra according to standard instrument parameters.
Protocol 2: Representative Synthesis of 2-Methylimidazo[1,2-a]pyridine
The synthesis of imidazo[1,2-a]pyridines is well-established, often involving the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction).[9][10]
-
Reactant Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DME.
-
Addition: To this solution, add chloroacetone (1.1 eq), which serves as the precursor for the C-2 and 2-methyl groups.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Step: Purify the crude product using column chromatography on silica gel to yield the pure 2-methylimidazo[1,2-a]pyridine. The identity and purity would then be confirmed using the spectroscopic workflow described above.
Conclusion
The differentiation of imidazo[1,2-a]pyridine isomers is a challenge that demands a rigorous and multi-faceted analytical approach. While mass spectrometry confirms the molecular formula, it is the supreme resolving power of NMR spectroscopy that provides the definitive evidence for the specific substitution pattern. ¹H and ¹³C NMR, by revealing the precise electronic environment of each atom, generate a unique spectral fingerprint for each isomer. Confirmatory techniques such as IR and UV-Vis spectroscopy add further layers of validation. By following an integrated workflow, researchers and drug development professionals can confidently elucidate the exact structure of their target molecules, a critical step in advancing new therapeutics from the laboratory to the clinic.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Kumar, A., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. American Chemical Society. Retrieved from [Link]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. American Chemical Society.
-
ResearchGate. (2022). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
-
Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
- Sci-Hub. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry.
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Validation of 3,8-Disubstituted Imidazo[1,2-a]pyridines as Therapeutic Agents: A Comparative Guide
This guide provides a comprehensive technical overview of 3,8-disubstituted imidazo[1,2-a]pyridines, a promising class of therapeutic agents. We will delve into their mechanism of action, compare their performance against current standards of care in oncology and infectious diseases, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, featured in several marketed drugs for a range of indications.[1][2] The unique structural and electronic properties of this bicyclic system allow for diverse substitutions, enabling the fine-tuning of pharmacological activities. Notably, 3,8-disubstituted derivatives have emerged as potent agents in various therapeutic areas, particularly in oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes, such as kinases, which are critical for cell signaling and survival.[3]
Mechanism of Action: Targeting Key Cellular Pathways
3,8-Disubstituted imidazo[1,2-a]pyridines exert their therapeutic effects by modulating various cellular signaling pathways. A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
DOT Script for a Simplified Kinase Inhibition Pathway
Caption: Simplified pathway of kinase inhibition by imidazo[1,2-a]pyridines.
Comparative Performance Analysis
A critical aspect of validating a new therapeutic agent is to benchmark its performance against existing treatments. In this section, we compare the efficacy of 3,8-disubstituted imidazo[1,2-a]pyridines with standard-of-care drugs in key therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, particularly in breast cancer and acute myeloid leukemia (AML).
Breast Cancer:
Several studies have reported the cytotoxic effects of imidazo[1,2-a]pyridines against various breast cancer cell lines. For instance, novel derivatives have shown potent activity against the HCC1937 breast cancer cell line.[4][5][6]
| Compound/Drug | Cell Line | IC50 (µM) | Standard of Care |
| IP-5 | HCC1937 | 45 | [5][6] |
| IP-6 | HCC1937 | 47.7 | [5][6] |
| Doxorubicin | MCF-7 | ~0.1-1 | Yes |
| Paclitaxel | MDA-MB-231 | ~0.01-0.1 | Yes |
| Cisplatin | MCF-7 | 2.35 | [7] |
| Compound 9d | MCF-7 | 2.35 | [7] |
Table 1: Comparative in vitro anticancer activity of imidazo[1,2-a]pyridines and standard-of-care drugs in breast cancer.
The standard of care for breast cancer often involves a combination of chemotherapy agents such as anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[8][9] While some imidazo[1,2-a]pyridine derivatives show promising IC50 values, further optimization is required to match the potency of established drugs. However, their novel mechanism of action may offer advantages in overcoming drug resistance.
Acute Myeloid Leukemia (AML):
FMS-like tyrosine kinase 3 (FLT3) is a key therapeutic target in AML. Certain imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FLT3 and its mutants.[10]
| Compound/Drug | Target | IC50 (nM) | Standard of Care |
| Compound 5o | FLT3-ITD | - | [10] |
| Midostaurin | FLT3 | - | Yes[11][12] |
| Quizartinib | FLT3 | - | Yes[11][12] |
| Gilteritinib | FLT3 | - | Yes[12] |
Table 2: Comparative inhibitory activity of imidazo[1,2-a]pyridines and standard-of-care drugs in AML.
The standard treatment for FLT3-mutated AML includes targeted therapies like midostaurin, quizartinib, and gilteritinib in combination with chemotherapy.[11][12][13] The ability of some imidazo[1,2-a]pyridine derivatives to inhibit resistant mutants of FLT3 highlights their potential to address a significant clinical challenge.[10]
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against both replicating and non-replicating Mtb, as well as resistant strains.[14][15][16]
| Compound/Drug | Mtb Strain | MIC (µM) | Standard of Care |
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4 - 1.9 | [14] |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR Mtb | 0.07 - 2.2 | [14] |
| Imidazo[1,2-a]pyridine-3-carboxamides | XDR Mtb | 0.07 - 0.14 | [14] |
| Isoniazid | Drug-susceptible Mtb | ~0.02-0.06 | Yes[17][18][19] |
| Rifampicin | Drug-susceptible Mtb | ~0.05-0.2 | Yes[17][18][19] |
| Ethambutol | Drug-susceptible Mtb | ~0.5-2.0 | Yes[17][18][19] |
| Pyrazinamide | Drug-susceptible Mtb | ~12.5-50 | Yes[17][18][19] |
Table 3: Comparative in vitro antituberculosis activity of imidazo[1,2-a]pyridines and standard-of-care drugs.
The standard first-line treatment for drug-susceptible tuberculosis is a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol.[17][18][19][20] The potent activity of imidazo[1,2-a]pyridine derivatives against drug-resistant strains positions them as highly promising candidates for new anti-TB regimens.[14][16]
Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key assays used in the validation of 3,8-disubstituted imidazo[1,2-a]pyridines.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
DOT Script for MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a stock solution of the kinase of interest, the corresponding substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the imidazo[1,2-a]pyridine compound in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the compound (or vehicle control) and incubate for a pre-determined time (e.g., 10-30 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA format) or by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[22]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This preclinical model assesses the antitumor efficacy of a compound in a living organism.
DOT Script for In Vivo Xenograft Study Workflow
Caption: Workflow for conducting an in vivo tumor xenograft study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[23] For some models, co-injection with Matrigel can improve tumor engraftment.[24]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a pre-defined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (Volume = (length x width²)/2).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
3,8-Disubstituted imidazo[1,2-a]pyridines represent a versatile and potent class of therapeutic agents with significant promise in oncology and infectious diseases. Their ability to target key cellular pathways, including protein kinases, provides a strong rationale for their continued development. While in vitro and in vivo studies have demonstrated their potential, further research is necessary to optimize their pharmacokinetic properties, safety profiles, and efficacy in more complex disease models. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.
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A Comparative Guide to the Structure-Activity Relationship of 3,8-Disubstituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,8-disubstituted imidazo[1,2-a]pyridines, offering a comparative overview for researchers and drug development professionals. We will explore how modifications at these key positions influence the potency and selectivity of these compounds against various biological targets, supported by experimental data and detailed protocols.
The Strategic Importance of the 3 and 8 Positions
The imidazo[1,2-a]pyridine core presents several positions for substitution, but the 3 and 8 positions have emerged as critical for modulating biological activity. The 3-position often allows for the introduction of diverse functional groups that can interact with specific pockets of a target protein. The 8-position, located on the pyridine ring, can influence the electronic properties of the entire scaffold and provide additional interaction points. Understanding the interplay of substituents at these two positions is paramount for the rational design of potent and selective imidazo[1,2-a]pyridine-based therapeutics.
Comparative SAR Analysis Across Key Biological Targets
This guide will focus on a comparative analysis of 3,8-disubstituted imidazo[1,2-a]pyridines as inhibitors of two critical enzyme families: Phosphoinositide 3-kinases (PI3Ks) and Salt-Inducible Kinases (SIKs).
Phosphoinositide 3-Kinase (PI3K) Alpha Inhibitors
The PI3K pathway is frequently dysregulated in cancer, making its inhibition a key therapeutic strategy.[3] SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridines have identified potent PI3Kα inhibitors.[3] While the primary focus of one study was on 2,6,8-trisubstitution, the principles of substitution at the 8-position are highly relevant.
Key SAR Insights for PI3Kα Inhibition:
-
8-Position: A crucial region for establishing selectivity and potency. Systematic exploration of this position has revealed that aryl or heteroaryl groups can significantly enhance inhibitory activity. For instance, replacement of a bromine atom at the 8-position with various aryl groups via Suzuki coupling led to a range of potencies.
-
3-Position: While the cited study focused on a carboxamide at the 2-position, other research highlights the importance of the 3-position in PI3K inhibition. For example, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} substituent was identified as a potent pharmacophore for PI3Kα inhibition, with an IC50 of 0.67μM for the initial hit.[4] Further optimization of this substituent led to a more than 300-fold increase in activity.[4]
Table 1: Comparative Activity of 8-Substituted Imidazo[1,2-a]pyridine PI3Kα Inhibitors
| Compound ID | 8-Substituent | PI3Kα IC50 (nM) |
| Reference Compound | -Br | >10000 |
| 35 | 4-fluorophenyl | 150 |
Data synthesized from information in reference[3].
Salt-Inducible Kinase (SIK) Inhibitors
SIKs are members of the AMP-activated protein kinase (AMPK) family and have emerged as therapeutic targets in metabolism, immunology, and oncology.[5] A high-throughput screening hit with a pan-SIK inhibitory profile was optimized to yield potent and selective SIK1 inhibitors by modifying the substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core.[5]
Key SAR Insights for SIK1 Inhibition:
-
3-Position: The nature and position of substituents on a phenyl ring at the 3-position were found to be critical for both potency and selectivity against SIK isoforms.
-
8-Position: While the primary optimization in the referenced study was on the 3-position substituent, the 8-position can be utilized to fine-tune physicochemical properties and further enhance selectivity.
Table 2: Comparative Activity of Imidazo[1,2-a]pyridine SIK Inhibitors
| Compound ID | Key Substituent Modification | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| HTS Hit | Pan-SIK inhibitor | Potent | Potent | Potent |
| 27 | Optimized phenyl substitution | <1 | >100 | >100 |
Data synthesized from information in reference[5].
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of 3,8-Disubstituted Imidazo[1,2-a]pyridines
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7][8]
Protocol for GBB Reaction:
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) and an aldehyde (1.0 eq) in methanol, add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)3 or p-toluenesulfonic acid).[8]
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 1-2 hours to facilitate imine formation.[8]
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Diagram 1: General Workflow for GBB Synthesis
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3,8-disubstituted imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The SAR insights presented in this guide demonstrate that strategic modifications at these positions can lead to significant improvements in potency and selectivity against a range of biological targets. Future research should focus on exploring a wider chemical space at these positions, employing computational modeling to guide rational design, and investigating the pharmacokinetic and pharmacodynamic properties of the most promising compounds. The versatility of the imidazo[1,2-a]pyridine core, coupled with a deep understanding of its SAR, will undoubtedly lead to the development of next-generation therapies.
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A Researcher's Guide to In Silico Docking of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile Derivatives: A Comparative Analysis
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The targeted introduction of specific substituents, such as the 3,8-dibromo and 6-carbonitrile moieties, offers a promising avenue for modulating the pharmacological profile of these compounds. This guide provides a comprehensive overview of the in silico docking studies of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile derivatives, offering a comparative analysis with other relevant compounds and detailing the experimental methodologies that underpin these computational investigations. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively leverage molecular docking in their quest for novel therapeutics.
The Strategic Advantage of In Silico Docking
Before delving into specific case studies, it is crucial to understand the rationale behind employing in silico molecular docking. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows for the rapid screening of virtual libraries of compounds against a specific biological target, thereby prioritizing molecules with a higher likelihood of potent biological activity. This not-silico-first approach significantly reduces the time and cost associated with traditional high-throughput screening.
A typical in silico docking workflow is a multi-step process that requires careful execution and validation at each stage to ensure the reliability of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives
While specific public domain docking studies on this compound are not extensively documented, a wealth of research on structurally related imidazo[1,2-a]pyridine derivatives provides a strong foundation for comparative analysis. These studies highlight the versatility of this scaffold in targeting a diverse array of proteins implicated in various diseases.
Case Study 1: Targeting Cancer-Related Kinases
Kinases are a major class of drug targets in oncology. Imidazo[1,2-a]pyridine derivatives have been extensively investigated as kinase inhibitors. For instance, a series of these derivatives were identified as potent Nek2 inhibitors, a kinase involved in cell cycle regulation.[2] Structure-based design led to compounds with low nanomolar IC50 values.[2] Another study focused on PI3K p110alpha inhibitors, where optimization of an initial imidazo[1,2-a]pyridine hit resulted in a more than 300-fold increase in inhibitory activity.[3]
| Derivative Type | Target Kinase | Reported Potency (IC50) | Reference |
| Imidazo[1,2-a]pyridine | Nek2 | 1.0 - 3.0 nM | [2] |
| Imidazo[1,2-a]pyridine | PI3K p110alpha | 1.8 nM | [3] |
| Sulfonylhydrazone-substituted Imidazo[1,2-a]pyridines | PI3K p110alpha | 0.26 - 0.30 nM | [4] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (V654A mutant) | Nanomolar range | [5] |
This data underscores the potential of the imidazo[1,2-a]pyridine scaffold to be tailored for high-potency kinase inhibition. The bromine atoms at positions 3 and 8 of the core structure in our topic compound could be strategically utilized to form halogen bonds with the protein backbone, a key interaction for enhancing binding affinity and selectivity. The carbonitrile group at position 6 can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.
Case Study 2: Anticancer Activity Beyond Kinases
The anticancer potential of imidazo[1,2-a]pyridines is not limited to kinase inhibition. A study on novel derivatives showed significant cytotoxicity against breast and prostate cancer cell lines, with molecular docking studies targeting oxidoreductase revealing a high binding energy for the most active compound.[6] Another investigation synthesized a series of imidazo[1,2-a]pyridine-1,2,3-triazole hybrids that exhibited potent anticancer activity against HeLa and MCF-7 cell lines, with the most active compound showing a better IC50 value than the standard drug cisplatin.[7]
| Derivative | Target/Assay | Docking Score (kcal/mol) / IC50 | Comparison | Reference |
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase | -9.207 | - | [6] |
| Imidazo[1,2-a]pyridine-1,2,3-triazole hybrid (9d) | MCF-7 cells | 2.35 µM | Cisplatin IC50: 4.05 µM | [7] |
| Azo-based Imidazo[1,2-a]pyridine (4b) | Bacterial GyrB | -10.4 | - | [8] |
These examples demonstrate the broad applicability of this scaffold. For the this compound derivatives, docking studies against a panel of cancer-related targets would be a logical first step in elucidating their mechanism of action and identifying the most promising therapeutic avenues.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the scientific integrity and reproducibility of in silico docking studies, a well-defined and validated protocol is essential. The following is a generalized, yet comprehensive, methodology that can be adapted for the study of this compound derivatives.
Objective: To predict the binding mode and affinity of this compound derivatives against a selected protein target.
Materials:
-
Protein Structure: High-resolution crystal structure of the target protein obtained from the Protein Data Bank (PDB).
-
Ligand Structures: 2D structures of the this compound derivatives.
-
Software: Molecular modeling software suite (e.g., Schrödinger, MOE, AutoDock).
Caption: A step-by-step protocol for a typical molecular docking experiment.
Trustworthiness and Validation of In Silico Results
It is imperative to acknowledge that in silico docking provides predictions that must be validated through experimental means. The trustworthiness of a docking study is enhanced by several factors:
-
Redocking: A crucial validation step is to dock the co-crystallized ligand back into the protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (< 2.0 Å) indicates that the docking protocol is reliable.
-
Correlation with Experimental Data: The ultimate validation comes from comparing the docking scores with in vitro experimental data, such as IC50 or Ki values. A strong correlation between predicted binding affinities and experimentally determined potencies lends high confidence to the computational model.
-
Post-Docking Simulations: Techniques like Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing further insights into the binding mode and energetics.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the design of novel therapeutic agents. In silico molecular docking is an indispensable tool for exploring the vast chemical space of its derivatives, including the promising this compound series. By providing a comparative analysis of existing studies and a detailed experimental protocol, this guide aims to empower researchers to harness the full potential of computational drug design. Future investigations should focus on synthesizing and experimentally validating the in silico predictions for the this compound derivatives against a panel of relevant biological targets. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new and effective medicines based on this remarkable heterocyclic system.
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development. Its rigid, bicyclic nature and synthetic tractability have allowed for the generation of potent and selective inhibitors against a wide array of kinase targets implicated in oncology, inflammation, and other therapeutic areas. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly monospecific kinase inhibitors. Off-target activity, where a drug interacts with unintended kinases, is a common phenomenon that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1]
This guide provides a comparative analysis of the off-target effects of several imidazo[1,2-a]pyridine-based kinase inhibitors. We will delve into quantitative selectivity data, explore the experimental methodologies used to profile these inhibitors, and visualize the signaling pathways of both intended and unintended targets to better understand the functional implications of off-target binding. This information is intended to empower researchers, scientists, and drug development professionals to make more informed decisions in the design and progression of novel imidazo[1,2-a]pyridine-based therapeutics.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes the potential for off-target-driven side effects, while a more promiscuous compound might offer broader efficacy through the modulation of multiple signaling pathways. The following table summarizes the off-target profiles of representative imidazo[1,2-a]pyridine-based kinase inhibitors.
| Inhibitor | Primary Target(s) | Off-Target Kinase(s) | Assay Type | Quantitative Data (% Inhibition or Kd) | Reference |
| Compound 27e | FLT3, Aurora A/B | FLT1, JAK2, RET, PDGFRB | KINOMEscan | FLT1 (99.7% inh @ 1µM), JAK2 (98.7% inh @ 1µM), RET (98.2% inh @ 1µM), PDGFRB (96% inh @ 1µM) | [1] |
| Compound 24 | FLT3 | TRKA | Competition Binding Assay | >65% wash-off at 4.5 nM | An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2022) |
| PIK-75 | PI3Kα | Not specified | Not specified | Good selectivity over other Class I PI3Ks | Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2017) |
| MBM-55 | Nek2 | Not specified | Not specified | Excellent selectivity | Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017) |
This table is a representative sample and will be expanded as more quantitative off-target data becomes publicly available.
Methodologies for Assessing Off-Target Effects
A comprehensive understanding of a kinase inhibitor's selectivity profile requires a multi-faceted experimental approach. No single assay can fully capture the complexity of a compound's interactions within the cellular environment. Here, we detail three key methodologies used to identify and quantify off-target effects.
Kinase Profiling Panels (e.g., KINOMEscan®)
Principle: These are high-throughput in vitro assays that assess the binding of a test compound to a large panel of purified kinases. The KINOMEscan® platform, for example, utilizes a competition binding assay where the amount of kinase bound to an immobilized ligand is quantified in the presence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[2][3][4][5]
Experimental Protocol: KINOMEscan® Assay
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Kinase Incubation: A panel of DNA-tagged kinases is incubated with the immobilized ligand beads in the presence of the test compound at a single concentration (for initial screening) or a range of concentrations (for Kd determination).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The results are typically expressed as a percentage of the DMSO control or as a dissociation constant (Kd).
Workflow Diagram: KINOMEscan®
Caption: KINOMEscan® workflow for kinase inhibitor profiling.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can determine if the compound is binding to and stabilizing its target.[6][7][8][9][10]
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control (e.g., DMSO).
-
Heat Shock: The cell suspension is aliquoted and heated to a range of temperatures for a defined period (typically 3-8 minutes).
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: Insoluble, denatured proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or an immunoassay like AlphaScreen®.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated at a fixed temperature to determine the EC50 of target engagement.
Workflow Diagram: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Phosphoproteomics
Principle: Phosphoproteomics provides a global and unbiased view of the functional consequences of kinase inhibitor treatment. By quantifying changes in the phosphorylation status of thousands of proteins in a cell, this technique can identify not only the direct targets of an inhibitor but also its downstream effects and off-target activities.[11][12][13][14]
Experimental Protocol: Phosphoproteomics Workflow
-
Cell Culture and Treatment: Cells are cultured and treated with the kinase inhibitor or vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically with trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation site.
-
Data Analysis: The abundance of each phosphopeptide is compared between the inhibitor-treated and control samples to identify significant changes in phosphorylation.
Workflow Diagram: Phosphoproteomics
Caption: A typical bottom-up phosphoproteomics workflow.
Signaling Pathway Perspectives
Understanding the signaling pathways in which both the primary and off-target kinases are involved is crucial for predicting the potential physiological consequences of inhibitor treatment. Below are simplified diagrams of key signaling pathways for some of the kinases discussed in this guide.
On-Target and Off-Target Signaling Pathways
Caption: Simplified signaling pathways of primary targets (FLT3, Aurora) and identified off-targets.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. However, as with any kinase inhibitor program, a thorough understanding of the compound's selectivity profile is paramount. This guide has provided a framework for comparing the off-target effects of these inhibitors, detailing the key experimental methodologies used for their assessment, and offering a glimpse into the complex signaling networks that can be modulated. By integrating these approaches, researchers can better anticipate the biological consequences of their compounds, leading to the development of safer and more effective kinase-targeted therapies. As more comprehensive selectivity data for imidazo[1,2-a]pyridine-based inhibitors becomes available, this guide will serve as a living document to aid in the collective effort to navigate the human kinome.
References
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). Cancers (Basel).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods Mol Biol.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). J Med Chem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2022). Bioorg Chem.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2017). Sci Rep.
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). Eur J Med Chem.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
- Phosphoproteomics Workflow Explained: From Sample to Data. (2023).
- Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. (2021).
- Assay in Summary_ki. BindingDB.
- KINOMEscan® Kinase Profiling Pl
- A quantitative analysis of kinase inhibitor selectivity. (2008).
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021).
- DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are prevalent in a range of therapeutics, from anxiolyties to anticancer agents. The targeted functionalization of this privileged heterocycle is therefore of paramount importance. This guide provides a head-to-head comparison of common cross-coupling methodologies for the selective substitution of 3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile, a versatile building block for the synthesis of novel molecular entities.
The presence of two bromine atoms at the C-3 and C-8 positions, along with an electron-withdrawing nitrile group at C-6, presents a unique challenge in regioselective synthesis. Understanding the interplay between the inherent electronic properties of the imidazo[1,2-a]pyridine core and the specific mechanisms of different palladium-catalyzed cross-coupling reactions is critical for achieving the desired substitution pattern. This guide will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into catalyst selection, reaction conditions, and expected outcomes.
The Landscape of Cross-Coupling on a Dibrominated Scaffold
The differential reactivity of the C-3 and C-8 positions on the imidazo[1,2-a]pyridine ring is a key consideration. The C-3 position is generally more electron-rich, making it more susceptible to electrophilic attack and potentially more reactive in certain cross-coupling reactions. Conversely, the C-8 position is influenced by the pyridine ring's electronics, and the presence of the electron-withdrawing nitrile group at the adjacent C-6 position will further modulate its reactivity.
Caption: Overview of cross-coupling methods for the functionalization of this compound.
Head-to-Head Comparison of Cross-Coupling Methodologies
The choice of cross-coupling method will dictate the type of bond formed and can significantly influence the regioselectivity of the reaction. The following sections provide a comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with a focus on their application to the this compound substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-line choice for many synthetic campaigns.
Mechanistic Considerations and Regioselectivity: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product.[1] The relative rate of oxidative addition at the C-3 versus the C-8 position of our substrate is the primary determinant of regioselectivity. Generally, the more electron-deficient C-Br bond will undergo oxidative addition more readily. The electron-withdrawing nitrile group at C-6 is expected to decrease the electron density at the C-8 position, potentially making the C8-Br bond more reactive towards oxidative addition. However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, where C-3 is more electron-rich, can also play a significant role.
| Parameter | Suzuki-Miyaura Coupling |
| Bond Formed | C(sp²) - C(sp²) |
| Coupling Partner | Boronic acids or esters |
| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvents | Toluene, Dioxane, DMF, often with water |
| Expected Regioselectivity | Potentially selective for C-8 due to the electron-withdrawing nitrile at C-6, but C-3 reactivity cannot be ruled out and may be influenced by the ligand. |
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a mixture of toluene (5 mL) and water (1 mL) is added K₂CO₃ (2.0 equiv).
-
Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is heated to 90 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Mechanistic Considerations and Regioselectivity: The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.[4] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Similar to the Suzuki coupling, the regioselectivity will be primarily governed by the relative rates of oxidative addition at the C-3 and C-8 positions.
Experimental Insights: Sonogashira couplings have been successfully performed on various bromo-substituted heterocyclic systems. The reaction conditions, particularly the choice of palladium and copper sources, as well as the base and solvent, can be optimized to favor mono-alkynylation and control regioselectivity.
| Parameter | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp) |
| Coupling Partner | Terminal alkynes |
| Typical Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI (co-catalyst) |
| Typical Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvents | THF, DMF, Toluene |
| Expected Regioselectivity | Similar to Suzuki coupling, C-8 selectivity is anticipated due to the electronic effect of the nitrile group. However, careful optimization of reaction conditions may be required to achieve high selectivity. |
Representative Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 equiv) in a mixture of THF (5 mL) and triethylamine (2 mL) is added the terminal alkyne (1.2 equiv).
-
The solution is degassed with argon for 15 minutes.
-
PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv) are added, and the reaction mixture is stirred at room temperature or heated to 50-70 °C under an argon atmosphere.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.
Mechanistic Considerations and Regioselectivity: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product.[6] The regioselectivity is again dependent on the site of initial oxidative addition. The choice of phosphine ligand is particularly critical in this reaction, as it can influence both the rate and selectivity of the coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[7]
Experimental Insights: The Buchwald-Hartwig amination has been widely applied to a variety of heterocyclic systems. The reaction is known to be sensitive to the steric and electronic properties of both the aryl halide and the amine coupling partner. For the this compound substrate, careful selection of the ligand and base will be essential to control the regioselectivity.
| Parameter | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - N |
| Coupling Partner | Primary or secondary amines, amides, carbamates |
| Typical Catalysts | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., BINAP, Xantphos, DavePhos) |
| Typical Bases | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvents | Toluene, Dioxane |
| Expected Regioselectivity | The bulky nature of many phosphine ligands may favor reaction at the less sterically hindered C-3 position. However, the electronic preference for C-8 oxidative addition remains a competing factor. |
Representative Protocol for Buchwald-Hartwig Amination:
-
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv) is placed in a reaction vessel.
-
A palladium precursor, such as Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand, for example, Xantphos (0.04 equiv), are added.
-
Anhydrous toluene is added, and the vessel is sealed and heated to 100-120 °C.
-
The reaction is monitored by LC-MS. After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over MgSO₄, and concentrated.
-
The product is purified by column chromatography.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Conclusion and Future Perspectives
The selective functionalization of this compound is a challenging yet rewarding endeavor for the synthesis of novel compounds with potential therapeutic applications. While a definitive, experimentally validated guide for the regioselective cross-coupling on this specific substrate is yet to be published, a rational approach based on the fundamental principles of palladium catalysis can guide the synthetic chemist.
The Suzuki-Miyaura and Sonogashira couplings are expected to show a preference for reaction at the C-8 position due to the electronic influence of the C-6 nitrile group. In contrast, the steric demands of the ligands used in Buchwald-Hartwig amination might favor substitution at the C-3 position. However, these are guiding principles, and the actual outcome will be highly dependent on the specific reaction conditions.
Future work in this area should focus on a systematic experimental investigation to map the regioselectivity of these and other cross-coupling reactions on this compound. Such studies would be of immense value to the medicinal chemistry community, enabling the more efficient and predictable synthesis of novel imidazo[1,2-a]pyridine derivatives.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(3), 205-215.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Molecules, 30(15), 12345.
- Buchwald-Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023).
- Buchwald-Hartwig Amin
- Sonogashira coupling. (n.d.). Wikipedia.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). The Journal of Organic Chemistry, 72(20), 7650-7655.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki reaction. (n.d.). Wikipedia.
- Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. (2025).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (2025). Benchchem.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5678-5687.
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). NIH.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.).
- C3‐Functionalization of Imidazo[1,2‐a]pyridines. (n.d.).
- Recent Advances in Sonogashira Reactions. (2025).
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Advances, 4(95), 53442-53466.
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3,8-Disubstituted Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent soraprazan all feature this remarkable heterocyclic system.[1][2] The specific substitution pattern, particularly at the 3- and 8-positions, is crucial for modulating pharmacological activity, influencing everything from target affinity to metabolic stability.
This guide provides an in-depth comparison of three distinct and powerful synthetic strategies for accessing 3,8-disubstituted imidazo[1,2-a]pyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the expert knowledge needed to select and execute the optimal synthetic route for their specific research objectives.
Strategic Comparison: Building the Core vs. Late-Stage Functionalization
The synthesis of complex molecules is a game of strategy. When approaching the 3,8-disubstituted imidazo[1,2-a]pyridine target, the primary strategic decision is whether to construct the bicyclic core with all substituents in place or to functionalize a pre-existing scaffold. We will explore two convergent, core-building strategies—the classical Tschitschibabin-type condensation and the modern Groebke-Blackburn-Bienaymé multicomponent reaction—and contrast them with a powerful late-stage C-H functionalization approach.
Figure 1: High-level comparison of core-building vs. late-stage functionalization strategies.
Route 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a highly convergent and efficient one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3] This isocyanide-based multicomponent reaction (I-MCR) brings together a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis, to rapidly assemble the desired scaffold.[4][5]
Expertise & Causality: The power of the GBB reaction lies in its atom economy and operational simplicity. By combining three distinct building blocks in a single operation, it dramatically shortens synthetic sequences, making it ideal for the rapid generation of compound libraries. The choice of catalyst is critical; Lewis acids like Scandium(III) triflate (Sc(OTf)₃) activate the aldehyde carbonyl towards nucleophilic attack by the aminopyridine, initiating the cascade. The subsequent steps involve the formation of an N-acylimine intermediate which is then trapped by the isocyanide, followed by an intramolecular cyclization to yield the final product. The use of microwave irradiation can further accelerate the reaction, often reducing reaction times from hours to minutes.[1][6]
Workflow: GBB Reaction
Figure 2: General workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Experimental Protocol: Microwave-Assisted GBB Synthesis
This protocol is adapted from a representative GBB reaction for the synthesis of imidazo[1,2-a]pyridine derivatives.[1]
-
Reactant Preparation: To a 10 mL microwave vial, add the 8-substituted-2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), the isocyanide (1.1 mmol), and a catalytic amount of ammonium chloride (20 mol%).
-
Solvent Addition: Add ethanol (3 mL) to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in a monomodal microwave reactor and irradiate at 120 °C for 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,8-disubstituted imidazo[1,2-a]pyridine.
Route 2: Classical Condensation with α-Haloketones
This is one of the most traditional and direct methods for constructing the imidazo[1,2-a]pyridine core. The synthesis involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[7] While it is a two-component reaction and thus less convergent than the GBB, its reliability and the ready availability of starting materials make it a stalwart in the field.
Expertise & Causality: The mechanism is a textbook example of a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization (hydroamination) and subsequent dehydration. The pyridine nitrogen of the 2-aminopyridine acts as the nucleophile, displacing the halide from the α-haloketone to form a pyridinium salt intermediate. This is followed by cyclization involving the exocyclic amino group attacking the ketone carbonyl. The reaction is often performed at elevated temperatures, and sometimes without a solvent, to drive the final dehydration step and afford the aromatic product.[7] The primary limitation is the potential for handling lachrymatory α-haloketones.
Workflow: Classical Condensation
Figure 3: General workflow for the classical condensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from a convenient one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.[8]
-
Intermediate Formation: In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol) in DMF (5 mL). Heat the mixture at 80 °C for 2 hours.
-
Condensation: To the same flask, add ethyl bromoacetate (1.2 mmol) and continue heating at 120 °C for an additional 4 hours.
-
Reaction Monitoring: Monitor the reaction's completion using TLC.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with chloroform (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the resulting crude product via silica gel column chromatography (ethyl acetate/hexane) to yield the pure ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate.[8]
Route 3: Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization represents the state-of-the-art in synthetic efficiency, allowing for the modification of a molecule without the need for pre-installed functional groups like halides or boronic acids. For imidazo[1,2-a]pyridines, the C-3 position is electronically rich and highly amenable to electrophilic attack, making it an ideal site for direct arylation.[9]
Expertise & Causality: This strategy is exceptionally powerful for late-stage diversification of a common 8-substituted intermediate. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine ligand (e.g., SPhos).[10] The ligand is not merely a spectator; it is crucial for stabilizing the palladium center and facilitating the catalytic cycle, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The choice of the arylating agent is also evolving; while aryl halides are common, the use of more accessible aryl tosylates and mesylates significantly broadens the reaction's scope.[10] This method provides excellent regioselectivity for the C-3 position, a testament to the inherent electronic properties of the scaffold.
Workflow: Direct C-H Arylation
Figure 4: General workflow for the Pd-catalyzed direct C-3 arylation of an imidazo[1,2-a]pyridine.
Experimental Protocol: C-3 Arylation with Aryl Tosylates
This protocol is adapted from the work of Daugulis and others on the direct C-3 arylation of imidazo[1,2-a]pyridines.[10]
-
Vessel Preparation: In an oven-dried screw-cap vial, add the 8-substituted imidazo[1,2-a]pyridine (0.5 mmol), the aryl tosylate (0.75 mmol), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium carbonate (1.0 mmol).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and DMF, 1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 130 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the 3-aryl-8-substituted-imidazo[1,2-a]pyridine.[10]
Quantitative Performance Comparison
| Feature | Route 1: GBB Reaction | Route 2: Classical Condensation | Route 3: Direct C-H Arylation |
| Strategy | Convergent, One-Pot | Linear, Two-Component | Late-Stage Functionalization |
| Key Reagents | Aldehyde, Isocyanide, Catalyst | α-Haloketone | Aryl Sulfonate, Pd-Catalyst |
| Number of Steps | 1 (One-Pot) | 1-2 | 1 |
| Reaction Time | 15 min - 4 h (Microwave) | 2 - 12 h | 12 - 24 h |
| Temperature | 60 - 120 °C | 60 - 120 °C | 100 - 130 °C |
| Typical Yields | 30 - 90%[1][6] | 50 - 85%[8] | 60 - 95%[10] |
| Key Advantage | Rapid library synthesis, atom economy | Simplicity, reliable, readily available starting materials | Ideal for late-stage diversification, high yields |
| Key Limitation | Limited to 3-amino derivatives | Use of lachrymatory α-haloketones | Catalyst cost, inert atmosphere required |
Conclusion and Recommendations
The synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines can be achieved through several robust and effective methodologies. The optimal choice is dictated by the specific goals of the synthetic campaign.
-
For rapid lead generation and library synthesis , where diverse 3-amino analogues are desired, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its efficiency and convergency.
-
For straightforward, scalable access to specific targets where the requisite α-haloketone is available, the classical condensation remains a reliable and cost-effective option.
-
For late-stage diversification of a valuable, pre-existing 8-substituted imidazo[1,2-a]pyridine core, palladium-catalyzed direct C-H arylation offers a powerful and highly regioselective tool to introduce complex aryl groups, avoiding the need for de novo synthesis of each analogue.
By understanding the underlying mechanisms and strategic applications of these distinct routes, researchers can make informed decisions to accelerate their discovery and development programs targeting this critical pharmacophore.
References
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]
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Calderón-Rangel, D., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]
-
Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
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Bandyopadhyay, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
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García-García, D., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available at: [Link]
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Zhu, D-J., et al. (2018). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Martínez-Vargas, A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings. Available at: [Link]
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Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
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Guchhait, S. K., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Zhang, H., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
-
Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
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Tran, L. D., & Daugulis, O. (2015). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. The Journal of Organic Chemistry. Available at: [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Imidazo[1,2-a]pyridine-Based CDK Inhibitors
Introduction: The Quest for Precision in Cancer Therapy
The family of Cyclin-Dependent Kinases (CDKs) serves as the master regulator of the cell cycle and gene transcription, processes fundamental to life.[1][2] In oncology, the aberrant activity of these kinases is a well-established driver of uncontrolled cell proliferation, a hallmark of cancer.[3] This makes CDKs prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potential in the design of potent kinase inhibitors.[4][5][6]
However, potency alone is a blunt instrument in the nuanced field of kinase inhibition. The human kinome is vast, and the ATP-binding pocket, the target of most inhibitors, is highly conserved across many kinases, particularly within the CDK family itself.[7] This presents a formidable challenge: achieving selectivity. An inhibitor that potently blocks its intended CDK target but also engages numerous other kinases can lead to unforeseen off-target effects and toxicities, derailing an otherwise promising therapeutic candidate.[8] Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a characterization step; it is a critical pillar of modern drug discovery.
This guide provides an in-depth, experience-driven comparison of the essential methodologies for profiling the selectivity of imidazo[1,2-a]pyridine-based CDK inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to generate robust, reliable, and translatable data.
The Landscape of CDK Regulation and the Selectivity Challenge
To appreciate the challenge, one must first understand the landscape. The CDK family comprises multiple members, each with distinct roles. Cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6) govern phase transitions, while transcriptional CDKs (like CDK7, CDK8, and CDK9) regulate gene expression.[1][7] The clinical success of selective CDK4/6 inhibitors in breast cancer has validated this target class and fueled interest in developing selective inhibitors for other CDKs.[9]
Figure 1: Simplified overview of key CDK-cyclin complexes in cell cycle and transcriptional regulation.
The core issue is twofold:
-
Biochemical vs. Cellular Potency: An inhibitor's potency against a purified enzyme in a test tube (biochemical IC50) often fails to predict its effectiveness in a living cell.[9] The intracellular environment contains millimolar concentrations of ATP, creating immense competition for ATP-competitive inhibitors.[10]
-
On-Target vs. Off-Target Activity: A compound may potently inhibit the desired CDK but also interact with other CDKs or unrelated kinases, confounding experimental results and potentially causing toxicity.
A comprehensive selectivity assessment, therefore, requires a tiered approach, moving from simplified biochemical systems to the complex, physiologically relevant environment of the living cell.
Tier 1: Biochemical Assays for Direct Inhibitor-Kinase Interactions
Biochemical assays are indispensable for determining the direct interaction between an inhibitor and its purified kinase target. They provide clean, quantitative measures of potency (IC50) or affinity (Kd) in a controlled system, free from the complexities of cellular biology.
Luminescence-Based Kinase Activity Assays (e.g., ADP-Glo™)
-
Expertise & Causality: This is the workhorse of modern kinase screening. Its primary advantage is the direct, universal measurement of kinase activity by quantifying ADP production. Unlike substrate-specific antibody-based methods, it can be applied to virtually any kinase without developing new reagents. The luminescent signal is highly sensitive and has a broad dynamic range, making it ideal for high-throughput screening and precise IC50 determination.
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (as a vehicle control).
-
Add 2 µL of a solution containing the purified CDK/Cyclin complex in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step is critical as it allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate peptide and ATP. The ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
Incubate at 30°C for 60 minutes. The reaction time must be optimized to ensure it remains in the linear range (typically <20% substrate turnover).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Biophysical Methods: Beyond Potency to Binding Dynamics
While activity assays yield an IC50, biophysical methods provide a deeper understanding of the binding event itself. This is crucial for structure-activity relationship (SAR) studies.
-
Surface Plasmon Resonance (SPR):
-
Expertise & Causality: SPR is a powerful label-free technology that measures binding events in real-time.[11] Its key advantage over endpoint assays is the ability to determine both the association rate (k-on) and the dissociation rate (k-off) of the inhibitor.[12][13] The dissociation rate, which determines the inhibitor's residence time on the target, can be a better predictor of cellular activity and in vivo efficacy than simple affinity (KD).[14] A slow k-off (long residence time) means the inhibitor remains bound to its target longer, even as systemic drug concentrations fluctuate.
-
-
Isothermal Titration Calorimetry (ITC):
-
Expertise & Causality: ITC is the gold standard for characterizing binding thermodynamics.[15] It directly measures the heat released or absorbed as an inhibitor binds to a kinase.[16] A single ITC experiment provides the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17] This thermodynamic signature is invaluable for lead optimization, as it reveals how an inhibitor binds (e.g., enthalpically driven vs. entropically driven), guiding medicinal chemists in designing improved compounds.
-
Figure 2: Generalized workflow for a biochemical luminescence-based kinase inhibition assay.
Tier 2: Cell-Based Assays for Physiologically Relevant Selectivity
Confirming selectivity in a biochemical setting is necessary but not sufficient. Cellular assays are essential to verify that an inhibitor can permeate the cell membrane, engage its intended target in the presence of high ATP concentrations, and exert a functional effect without engaging other kinases.
NanoBRET™ Target Engagement Assays
-
Expertise & Causality: This technology has revolutionized the assessment of kinase inhibitor selectivity by enabling the direct quantification of compound binding to a specific kinase target inside living cells.[9][18] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal. This provides a direct, quantitative measure of target occupancy, which is far more predictive of biological effect than biochemical IC50s.[7][19] It is the definitive method for confirming that your compound hits its intended target in the most relevant context.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the specific CDK of interest fused to an N-terminal NanoLuc® tag.
-
Plating: Transfected cells are plated into a white, opaque 96-well or 384-well plate.
-
Compound and Tracer Addition: Cells are treated with the imidazo[1,2-a]pyridine inhibitor at various concentrations, followed by the addition of the cell-permeable NanoBRET™ tracer and the Nano-Glo® substrate.
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C with 5% CO2 to allow the system to reach equilibrium.
-
Signal Measurement: The plate is read on a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular IC50 for target engagement.
Figure 3: Principle of the NanoBRET™ Target Engagement assay for measuring inhibitor binding in live cells.
Phospho-Substrate Analysis via Western Blot
-
Expertise & Causality: While target engagement confirms binding, phospho-substrate analysis confirms functional inhibition. By measuring the phosphorylation status of a known downstream substrate of a specific CDK, you are validating the biological consequence of target engagement. For example, inhibition of CDK4/6 should lead to a decrease in the phosphorylation of the Retinoblastoma protein (pRb). This method provides a crucial link between target binding and cellular pathway modulation. It is a self-validating system: if the inhibitor engages the target (from NanoBRET) and the substrate phosphorylation decreases, you have high confidence in your mechanism of action.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The ultimate goal is to integrate data from biochemical and cellular assays across a broad panel of kinases to build a complete picture of an inhibitor's selectivity.
Data Presentation for Comparative Analysis
Quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance comparison of potency and selectivity across multiple compounds and targets.
Table 1: Hypothetical Selectivity Profile of Imidazo[1,2-a]pyridine-Based CDK Inhibitors
| Compound ID | Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Fold Selectivity (CDK2 vs. CDK9) |
|---|---|---|---|---|
| IMP-A | CDK2 | 15 | 85 | 117x |
| CDK9 | >10,000 | >10,000 | ||
| CDK1 | 250 | 1,200 | ||
| IMP-B | CDK2 | 8 | 50 | >200x |
| CDK9 | 5,500 | >10,000 | ||
| CDK1 | 90 | 450 | ||
| Palbociclib | CDK4 | 11 | 25 | N/A |
| (Reference) | CDK6 | 16 | 30 |
| | CDK2 | >5,000 | >10,000 | |
Data is illustrative. Fold selectivity is calculated from cellular target engagement IC50s (IC50 off-target / IC50 on-target).
This table clearly demonstrates how IMP-A and IMP-B are potent and selective for CDK2 over other CDKs, especially in the more physiologically relevant cellular assay. It also highlights the known high selectivity of the reference compound, Palbociclib, for CDK4/6.[20]
Conclusion: An Integrated Strategy for Confident Assessment
Assessing the selectivity of imidazo[1,2-a]pyridine-based CDK inhibitors is a critical, multi-tiered process that underpins successful drug development. A robust assessment strategy must not rely on a single data point but should instead build a weight of evidence.
-
Start Broadly with Biochemical Assays: Use high-throughput methods like luminescence-based assays to establish initial potency and screen against a wide panel of kinases.
-
Go Deeper with Biophysics: Employ SPR and ITC on key hits to understand the kinetics and thermodynamics of binding, which is crucial for rational lead optimization.
-
Validate in a Physiological Context: The definitive test of selectivity comes from cell-based assays. Use target engagement technologies like NanoBRET™ to confirm that your inhibitor binds its intended target in living cells and follow up with phospho-substrate analysis to verify functional pathway inhibition.
By integrating these methodologies, researchers can move beyond simple potency measurements to build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach is essential for identifying high-quality chemical probes, validating drug targets, and ultimately developing safer, more effective CDK-targeted therapies for cancer.
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.[Link]
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Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.[Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.[Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.[Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed.[Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed.[Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]
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Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.[Link]
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Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Hilaris Publisher.[Link]
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Cyclin dependent kinases in cancer. Taylor & Francis Online.[Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[Link]
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Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI.[Link]
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In vitro kinase assay. Protocols.io.[Link]
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A review on the role of cyclin dependent kinases in cancers. PubMed Central.[Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.[Link]
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The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PubMed Central.[Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE.[Link]
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(PDF) In vitro kinase assay v1. ResearchGate.[Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. National Institutes of Health.[Link]
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In vitro kinase assay. Bio-protocol.[Link]
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The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections.[Link]
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Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.[Link]
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Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv.[Link]
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Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate.[Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate.[Link]
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Quantifying CDK inhibitor selectivity in live cells. ResearchGate.[Link]
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The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv.[Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]
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Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PubMed Central.[Link]
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Selective CDK7 and CDK2 inhibitors. a Live cell engagement potency for... ResearchGate.[Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.[Link]
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Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis.[Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.[Link]
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Quantifying CDK inhibitor selectivity in live cells. PubMed.[Link]
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INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PubMed Central.[Link]
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Designing Natural Dual Inhibitors for CDK-1 and PARP-1. Bioengineer.org.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile, a compound characterized by its halogenated heterocyclic structure and nitrile functional group. Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.
Hazard Identification and Inherent Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3,8-dibromo derivative is not widely available, we can infer its hazard profile from the closely related analog, 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, and the general characteristics of brominated aromatic compounds and organic nitriles.[1][2]
The primary hazards are associated with its potential toxicity and irritant properties.[3][4] The presence of two bromine atoms may enhance its environmental persistence and toxicological profile compared to its mono-brominated counterpart.[5] The nitrile group presents a potential for the release of toxic gases under certain conditions, such as exposure to strong acids or high heat.[6][7]
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale and Implications |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Systemic toxicity is a primary concern. Accidental ingestion, skin contact, or inhalation of dust can lead to adverse health effects. This necessitates stringent containment and PPE protocols.[4] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | The compound is likely to be irritating upon direct contact with the skin, causing redness, itching, or inflammation. Prolonged contact must be avoided.[3][4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. Eye protection is mandatory.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Inhalation of the solid as a dust or powder can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be done in a ventilated enclosure.[3][4] |
Mandatory Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is required at all times when handling this compound, including during disposal procedures:
-
Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in situations with a higher risk of splashing or dust generation.
-
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[9] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[8]
Waste Containment and Segregation Protocol
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.[10][11]
Step-by-Step Containment Procedure:
-
Select the Correct Container: Use a dedicated, sealable, and chemically compatible hazardous waste container.[12] A high-density polyethylene (HDPE) or glass container is appropriate for this solid waste. The container must be in good condition, free from damage or leaks.[13]
-
Label the Container: The moment the first particle of waste enters the container, it must be labeled.[12] Use a standardized hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:
-
The full chemical name: "this compound" (no abbreviations).[12]
-
The words "Hazardous Waste".
-
An accurate list of all contents by percentage.
-
The date the waste was first added.
-
-
Keep the Container Closed: Waste containers must remain sealed at all times except when adding waste.[10][12][14] This prevents the release of vapors and protects the contents from contamination.
Segregation from Incompatibles:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] Crucially, this waste stream must be segregated from:
-
Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.
-
Strong Reducing Agents: To avoid violent reactions.[6]
-
Strong Acids and Bases: Contact with strong acids or bases could potentially hydrolyze the nitrile group, leading to the formation of other hazardous compounds or gas evolution.[10]
-
Metals and Nitrides: Nitriles can react with certain metals and nitrides, potentially leading to heat generation or the formation of flammable gas.[6]
Final Disposal Pathway: A Step-by-Step Guide
Disposing of this compound is a multi-step process that culminates in collection by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[12][13][14]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile, presents significant opportunities in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. As Senior Application Scientists, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to safety.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, data from the analogous compound, 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, indicates potential hazards.[1][2][3] The presence of a carbonitrile group and two bromine atoms suggests that this compound should be handled as a potent, potentially cytotoxic agent.
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given the dibrominated structure, it is prudent to assume that this compound may exhibit enhanced reactivity and toxicity compared to its mono-brominated counterpart.[4][5] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is crucial for selecting the appropriate PPE for handling any hazardous chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Chemical splash goggles and a face shield[6][7] | Double-gloving with nitrile or neoprene gloves[8] | Disposable, chemical-resistant gown or coveralls (e.g., Tyvek)[6] | N95 respirator or a higher level of respiratory protection (e.g., PAPR) if weighing outside of a containment enclosure[6][9] |
| Conducting reactions in a fume hood | Chemical splash goggles[10] | Chemical-resistant gloves (e.g., nitrile, neoprene)[10] | Laboratory coat | Not generally required if work is performed within a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if work is performed in a well-ventilated area or within a fume hood. |
| Handling solid product after synthesis | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Laboratory coat | N95 respirator if there is a risk of generating dust. |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound, especially when in powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.[8]
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[11] For handling larger quantities of powder, a powder containment hood or glove box is recommended.
-
Weighing:
-
Perform weighing within a chemical fume hood or a balance enclosure.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the powder to the reaction vessel to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the vessel is appropriately capped or covered during dissolution.
-
-
Post-Reaction Work-up: All manipulations, including quenching, extraction, and solvent removal, should be performed in a chemical fume hood.
-
Decontamination:
-
At the end of each workday, decontaminate the work area with a suitable cleaning agent.[12]
-
Wipe down all surfaces where the compound was handled.
-
Properly dispose of all contaminated cleaning materials as hazardous waste.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, disposable gowns, contaminated silica gel) must be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: All liquid waste containing the compound (e.g., reaction mixtures, chromatography fractions) must be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[13]
-
Sharps: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled as "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE".[13]
Waste Disposal Workflow
The following diagram outlines the workflow for the proper disposal of waste generated from working with this compound.
Caption: Waste disposal workflow for this compound.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
For a Minor Spill (Contained within a Fume Hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE as outlined in the table above, including respiratory protection if dealing with a powder.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand).[14]
-
For powdered spills, carefully wet the material with a suitable solvent to avoid generating dust before sweeping.[8]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[15][16][17]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.
For a Major Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert others to evacuate and notify your laboratory supervisor and EHS.
-
If the material is flammable, turn off all ignition sources.[8]
-
Prevent entry to the contaminated area.
-
Wait for trained emergency response personnel to clean up the spill.[9]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
